2-Amino-5-bromonicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZMLZIIIGCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640090 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709652-82-4 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-bromonicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex and functional molecules. 2-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, has emerged as a highly valuable and versatile intermediate. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a pyridine core provides a rich platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal compound, grounding its utility in the context of modern drug development and organic synthesis.
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The amino group at the 2-position is a key site for nucleophilic substitutions and diazotization reactions, allowing for the introduction of a wide range of functional groups. Finally, the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding its synthetic potential. This trifecta of reactive sites makes this compound a preferred intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, as well as in the development of novel agrochemicals and advanced materials.[1][2]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| CAS Number | 709652-82-4 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2] |
| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |
| Appearance | Soil yellow to light yellow solid/crystalline powder | [1][3] |
| Purity | >95% to ≥98% (by HPLC) | [1][3] |
| Boiling Point | 286.1 °C at 760 mmHg | [] |
| Solubility | Soluble in various organic solvents; slightly soluble to insoluble in water. | N/A |
| Storage Conditions | Store at 0-8 °C or at room temperature in a dark, inert atmosphere. | [1] |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the regioselective bromination of the commercially available starting material, 2-aminonicotinonitrile (also known as 2-amino-3-cyanopyridine). The use of N-bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for this transformation.
Experimental Protocol: Bromination of 2-Aminonicotinonitrile
This protocol is adapted from established procedures for the bromination of similar 2-aminopyridine derivatives.[5][6]
Materials:
-
2-Aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetone (or other suitable aprotic solvent like DMF or Acetonitrile)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinonitrile (1.0 equivalent) in acetone (sufficient to dissolve the starting material, e.g., 10 mL per gram).
-
Cooling: Cool the solution to 0-10 °C using an ice bath. This is crucial to control the reaction's exothermicity and improve regioselectivity.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled and stirred solution over a period of 30-60 minutes. Maintaining the temperature below 10 °C during the addition is recommended.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification: To the resulting residue, add water to precipitate the crude product. Filter the solid, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to afford this compound as a yellow solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the functional groups present and analysis of closely related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
| ~5.0-6.0 | br s | 2H | -NH₂ |
The chemical shifts are estimates and can vary depending on the solvent and concentration. The signals for H-4 and H-6 will appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (-NH₂) |
| ~145 | C-6 |
| ~142 | C-4 |
| ~118 | C-5 (-Br) |
| ~116 | C≡N |
| ~95 | C-3 (-CN) |
The carbon attached to the amino group (C-2) will be the most downfield, while the carbon bearing the bromine (C-5) and the nitrile carbon will also have characteristic shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C≡N, and C-Br bonds, as well as aromatic C-H and C=C/C=N stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric & symmetric) |
| ~2220 | Strong, Sharp | C≡N stretching |
| 1650-1580 | Medium-Strong | N-H bending and Aromatic C=C/C=N stretching |
| ~1450 | Medium | Aromatic C=C stretching |
| ~850 | Strong | C-H out-of-plane bending |
| 700-550 | Medium | C-Br stretching |
Mass Spectrometry (Predicted)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197 and an [M+2]⁺ peak of similar intensity at m/z 199, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of HCN (m/z 27) from the molecular ion.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.
Caption: Key reactive sites of this compound.
Reactions at the Bromine Atom: Cross-Coupling Chemistry
The C-Br bond at the 5-position is the most common site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly powerful. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, a key step in building the complex scaffolds of many kinase inhibitors.
Reactions Involving the Amino Group
The 2-amino group can undergo a range of transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functional groups such as halogens, hydroxyl, or cyano groups.
Transformations of the Nitrile Group
The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions to form heterocyclic rings.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a prominent building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. Its structure is often found in the core of inhibitors targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).
Illustrative Synthetic Pathway: Core of a JAK Inhibitor
The following generalized scheme illustrates how this compound can be utilized in the synthesis of a pyrazolopyrimidine core, which is common in many JAK inhibitors.
Caption: Generalized synthesis of a JAK inhibitor core.
In this conceptual pathway, the bromine atom of this compound is first subjected to a Suzuki coupling with a protected pyrrole boronic ester. The resulting intermediate, which now contains the desired pyrrole moiety, can then undergo a cyclization reaction, for instance with formamide, to construct the fused pyrrolo[2,3-d]pyrimidine ring system. This core structure is a key pharmacophore in several approved JAK inhibitors.
Safety and Handling
As a senior application scientist, it is imperative to emphasize the importance of safe handling practices. This compound is a hazardous substance and requires appropriate precautions.
Hazard Identification:
-
GHS Pictograms: Skull and crossbones, Corrosion
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[7]
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8][9]
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or the environment.
Conclusion
This compound is a testament to the power of strategically functionalized heterocyclic compounds in modern organic synthesis. Its well-defined reactivity and commercial availability make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and impactful molecules. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such versatile building blocks will only increase, solidifying the role of this compound as a cornerstone of innovative chemical synthesis.
References
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ResearchGate. 13C NMR spectrum of compound 5. ([Link])
-
Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 2016. ([Link])
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. ()
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Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). ([Link])
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Anichem. 2-Amino-5-bromo-nicotinonitrile In Stock. ([Link])
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Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine. ([Link])
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). ([Link])
- Unknown Source.
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University of Colorado Boulder. Table of Characteristic IR Absorptions. ([Link])
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CP Lab Safety. 2-Amino-5-bromo-nicotinonitrile, min 97%, 1 gram. ([Link])
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ([Link])
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SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. ([Link])
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MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. ([Link])
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ResearchGate. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ([Link])
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ResearchGate. The flow diagram of synthesize intermediate V-5 in method 1. ([Link])
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Michigan State University. Proton NMR Table. ([Link])
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CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. ([Link])
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ([Link])
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PubMed. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. ([Link])
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Specac Ltd. Interpreting Infrared Spectra. ([Link])
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])
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Oregon State University. 13C NMR Chemical Shift. ([Link])
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University of Calgary. IR Chart. ([Link])
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PubChem. 2-Amino-5-bromopyridine. ([Link])
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PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ([Link])
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. ([Link])
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InstaNANO. FTIR Functional Group Database Table with Search. ([Link])
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PubChem. 2-Amino-5-bromonicotinic acid. ([Link])
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. ([Link])
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Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). ([Link])
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ResearchGate. Scheme. Synthesis of b-Amino Acid 14. ([Link])
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinonitrile
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount. Among the heterocyclic building blocks available to researchers, 2-Amino-5-bromonicotinonitrile stands out as a particularly versatile and valuable intermediate. Also known by its synonyms, 2-Amino-5-bromopyridine-3-carbonitrile and 2-Amino-5-bromo-3-cyanopyridine, this compound provides a robust platform for the synthesis of a wide array of biologically active molecules.[1]
The utility of this compound stems from its unique trifunctionalized pyridine core. The nucleophilic amino group serves as a handle for constructing fused heterocyclic systems, the nitrile group offers a pathway to various nitrogen-containing moieties, and the strategically placed bromine atom is an ideal site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. This structural arrangement makes it an excellent candidate for creating diverse chemical libraries to explore structure-activity relationships (SAR).
This guide offers an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also the experimental context and protocols necessary for its effective application in the laboratory. We will delve into its structural characterization, purity assessment, and stability profile, grounding our discussion in the established methodologies that ensure scientific integrity and reproducibility. Its applications are significant, serving as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, as well as in the development of novel agrochemicals like pesticides and herbicides.[1][2]
Core Physicochemical Data
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The core physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2][] |
| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |
| CAS Number | 709652-82-4 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1][] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Soil yellow solid | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Melting Point | Data not readily available in public literature. | |
| Solubility | Data not readily available. Soluble in common organic solvents like DMSO and DMF is expected. |
Note on Melting Point and Solubility: While specific, verified values for the melting point and a comprehensive solubility profile are not consistently reported in readily accessible literature, their experimental determination is straightforward. The protocols section of this guide outlines the standard procedures for differential scanning calorimetry (DSC) and solubility assessment. For a related compound, 2-amino-5-bromopyridine, solubility is noted in methanol, chloroform, and ethyl acetate, with slight solubility in water.[4]
Structural and Spectroscopic Characterization
Confirming the identity and structural integrity of a starting material is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H NMR confirms the placement of protons on the pyridine ring and the presence of the amine group, while ¹³C NMR verifies the carbon backbone.
Predicted ¹H NMR Data
Based on the structure and data from analogous compounds, the following proton signals are expected (in DMSO-d₆):
-
A broad singlet corresponding to the two amine (-NH₂) protons, likely in the range of 6.0-7.5 ppm. The chemical shift of these protons is highly dependent on solvent and concentration.
-
Two doublets in the aromatic region (typically 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant (J-value) would indicate their ortho relationship.
Standard Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition involves 16-64 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a reliable diagnostic tool. For this compound, the key signatures are the N-H stretches of the primary amine, the characteristic C≡N stretch of the nitrile, and vibrations from the aromatic ring.
Expected Characteristic FTIR Peaks
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C≡N Stretching: A sharp, strong absorption peak around 2220-2240 cm⁻¹, a definitive marker for the nitrile group.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring.
-
C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.
Standard Protocol for ATR-FTIR Analysis
-
Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Expertise & Experience: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Furthermore, the isotopic pattern is a crucial piece of evidence. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.
Expected Mass Spectrum Data
-
Molecular Ion Peak [M]⁺: A cluster of peaks around m/z 197 and 199, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
-
Protonated Molecule [M+H]⁺ (in ESI): A cluster of peaks around m/z 198 and 200.
General Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which will generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.
-
Data Interpretation: Analyze the spectrum to identify the [M+H]⁺ and [M+H+2]⁺ ion peaks and confirm their ~1:1 intensity ratio.
Chromatographic Purity Assessment
Trustworthiness: In drug discovery and development, purity is not just a number; it is a direct measure of the reliability and reproducibility of your experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A validated, stability-indicating HPLC method ensures that all significant impurities and degradants are separated and quantified.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically employed for pyridine derivatives, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
Step-by-Step Protocol for RP-HPLC Purity Analysis
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water.
-
Solvent B: 0.1% TFA or FA in HPLC-grade acetonitrile.
-
Filter and degas both solvents thoroughly before use.
-
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Solvent A:B or DMSO at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrument and Column:
-
Instrument: HPLC system with a UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a λmax determined by UV-Vis analysis).
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Stability and Storage
Authoritative Grounding: The chemical stability of an intermediate is critical for ensuring the quality of the final product and for establishing appropriate storage and handling procedures. Vendor data indicates that this compound exhibits good stability under recommended conditions, making it a reliable reagent in multi-step syntheses.[1]
Recommended Storage
To maintain its integrity and purity, the compound should be stored in a well-sealed container at 0-8 °C , protected from light and moisture.[1]
Stability Testing Protocol
A formal stability study, guided by principles from the International Council for Harmonisation (ICH), provides empirical data on how the quality of the substance varies with time under the influence of environmental factors.
Step-by-Step Stability Study Outline
-
Batch Selection: Use a representative batch of this compound with a known initial purity (T=0).
-
Storage Conditions: Aliquot the sample into sealed, appropriate containers and place them into stability chambers under the following conditions:
-
Long-Term: 25 °C / 60% Relative Humidity (RH).
-
Accelerated: 40 °C / 75% Relative Humidity (RH).
-
-
Testing Timepoints:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 1, 3, and 6 months.
-
-
Analysis: At each timepoint, analyze the sample for:
-
Purity and Degradants: Using the validated, stability-indicating HPLC method described previously.
-
Appearance: Note any changes in color or physical form.
-
-
Data Evaluation: Trend the purity data over time. The goal is to establish a re-test period, which is the time during which the active substance is expected to remain within its specification and, therefore, can be used.
Safety and Handling
Working safely with any chemical reagent is paramount. This compound is classified with specific hazards that require appropriate handling precautions.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust.
-
In case of accidental contact, follow the precautionary statements and consult the Safety Data Sheet (SDS) immediately.
References
-
1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Amino-5-bromo-nicotinonitrile In Stock - Anichem. Anichem. [Link]
-
2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem. National Center for Biotechnology Information. [Link]
-
Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed. National Center for Biotechnology Information. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Spectrum Two FT-IR Spectrometer - Speck & Burke. Speck & Burke. [Link]
-
Spectrum Two FTIR Spectrometers by PerkinElmer - Laboratory Equipment. Laboratory Equipment. [Link]
-
2-Amino-5-bromo-3-methylpyridine - SpectraBase. Wiley Science Solutions. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 2-Amino-5-bromonicotinonitrile in Organic Solvents
Introduction
2-Amino-5-bromonicotinonitrile is a pivotal building block in the synthesis of a multitude of biologically active molecules, finding extensive application in both the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, offers multiple reaction sites for the construction of more complex molecular architectures. A comprehensive understanding of its solubility in various organic solvents is a cornerstone for the optimization of reaction conditions, purification strategies, and formulation development.
Despite its widespread use, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is notably absent from the scientific literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed theoretical framework for predicting solubility, alongside a rigorous, step-by-step experimental protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for any solubility study. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [2][4][5] |
| Molecular Weight | 198.02 g/mol | [2][4][5] |
| Appearance | Solid (often described as a soil-yellow or off-white to light yellow crystalline solid) | [1][2] |
| CAS Number | 709652-82-4 | [2][4][5] |
| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [2] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6]
The molecular structure of this compound suggests a moderate to high polarity. The presence of the amino (-NH₂) group allows for hydrogen bond donation, while the nitrogen atom of the pyridine ring and the nitrile (-C≡N) group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility profile.[6]
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with this compound, potentially leading to good solubility. However, the energy required to break the solute's crystal lattice and disrupt the solvent's hydrogen-bonding network will play a significant role.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents possess polar functional groups but lack O-H or N-H bonds. They are effective at solvating polar molecules. Given the high solubility of structurally similar compounds like 2-aminopyridine and 4-aminopyridine in DMSO and DMF, it is reasonable to predict that this compound will exhibit high solubility in these solvents.[7][8][9][10]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low.
For more precise predictions, advanced computational methods such as quantitative structure-property relationship (QSPR) models and thermodynamics-based approaches can be employed, though these require specialized software and expertise.[6][11][12][13]
Predicted Solubility Profile (Qualitative)
Based on the theoretical principles and data from analogous compounds, a qualitative prediction of the solubility of this compound is presented below. This table serves as a preliminary guide for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with both solute and solvent. |
| Other Polar | Acetone, THF, Acetonitrile | Moderate | Dipole-dipole interactions are the primary driving force for solvation. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Low | Mismatch in polarity between the solute and solvent. |
Experimental Determination of Solubility: A Standardized Protocol
Given the absence of published quantitative data, the following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is described, as it is a well-established and reliable technique for measuring equilibrium solubility.[7][14]
Logical Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
For Gravimetric Analysis: Oven, desiccator
-
For Chromatographic/Spectroscopic Analysis: HPLC or UV-Vis spectrophotometer, cuvettes, and necessary standards.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume or mass of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[14]
-
After the equilibration period, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic/spectroscopic analysis). This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Gravimetric Method (Simpler, less sensitive):
-
Weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Data Presentation Template
The experimentally determined solubility data should be recorded systematically.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetonitrile | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Conclusion
References
- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- J. Chem. Inf. Model. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Nature Communications. (2020).
- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Lund University Publications. (n.d.).
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Sigma-Aldrich. (n.d.). 4-Aminopyridine 0.98 4AP.
- Cayman Chemical. (n.d.).
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- J&K Scientific. (n.d.). 2-Amino-5-bromo-nicotinonitrile | 709652-82-4.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.
- Anichem. (n.d.). 2-Amino-5-bromo-nicotinonitrile In Stock.
- NIH. (n.d.).
- ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- ResearchGate. (n.d.).
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromonicotinonitrile
Abstract
2-Amino-5-bromonicotinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilically activatable pyridine ring, and a versatile cyano moiety—renders it an exceptionally valuable precursor for the synthesis of complex molecular scaffolds. This technical guide provides an in-depth exploration of a reliable and efficient synthetic route to this compound, grounded in the principles of electrophilic aromatic substitution. We present a detailed, field-proven experimental protocol, from starting materials to purification, and offer a comprehensive guide to the analytical characterization of the final product using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical intermediate.
Introduction: A Versatile Scaffold for Innovation
This compound, also known as 2-amino-5-bromopyridine-3-carbonitrile, has emerged as a compound of significant interest due to its broad utility.[1] The strategic placement of its functional groups allows for sequential and regioselective modifications, making it a cornerstone intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1][2] Beyond medicine, its applications extend to the agrochemical sector for creating more effective crop protection agents and to materials science for synthesizing advanced polymers.[1][2]
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is essential for its effective handling, storage, and application.
| Property | Value | Source(s) |
| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |
| CAS Number | 709652-82-4 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1][3] |
| Appearance | Soil yellow solid | [1] |
| Purity | Typically ≥ 98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1] |
Significance in Drug Discovery and Organic Synthesis
The value of this compound lies in its inherent reactivity and structural motifs. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4] The amino group can be acylated, alkylated, or used as a nucleophile to construct fused heterocyclic systems, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity achievable from this single intermediate.[5] This synthetic flexibility makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[1][2][6]
Synthesis of this compound
The most direct and common approach to synthesizing this compound is through the selective electrophilic bromination of its precursor, 2-aminonicotinonitrile.
Strategic Overview: The Rationale of Electrophilic Bromination
The synthesis hinges on the principles of electrophilic aromatic substitution on a heterocyclic ring. The pyridine ring is inherently electron-deficient, making it less reactive than benzene. However, the presence of the powerful electron-donating amino (-NH₂) group at the C2 position strongly activates the ring towards electrophilic attack. This activating effect preferentially directs incoming electrophiles to the ortho (C3) and para (C5) positions. As the C3 position is already substituted with a deactivating cyano group, the electrophilic bromine is overwhelmingly directed to the C5 position, leading to the desired product with high regioselectivity.
Reaction Mechanism
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. Molecular bromine is polarized by the solvent (acetic acid), creating a δ+ charge on one bromine atom, which then acts as the electrophile. The activated pyridine ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (in this case, likely acetate from the solvent) then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of electrophilic bromination of 2-aminonicotinonitrile.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.[7]
Materials and Reagents:
-
2-Aminonicotinonitrile (2-amino-3-cyanopyridine)
-
Glacial Acetic Acid
-
Sodium Carbonate (Na₂CO₃)
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminonicotinonitrile (1.0 eq) in glacial acetic acid (approx. 15-20 mL per gram of starting material).
-
Base Addition: To the stirred solution, add sodium carbonate (1.0 eq) portion-wise. The addition is exothermic and will cause effervescence; add slowly to control the reaction. The purpose of the base is to neutralize the HBr byproduct formed during the reaction.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 eq) in a small amount of acetic acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality Insight: Slow, cooled addition is critical to prevent over-bromination and control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate (the crude product) should form.
-
Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This step removes excess acetic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a soil-yellow solid.[1] Dry the purified solid under vacuum.
Experimental Synthesis Workflow
Sources
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- 3. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-AMINO-5-BROMO-NICOTINONITRILE | 709652-82-4 [amp.chemicalbook.com]
2-Amino-5-bromonicotinonitrile: A Versatile Heterocyclic Scaffolding Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Heterocyclic Building Blocks
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Their rigid frameworks, diverse electronic properties, and capacity for specific, high-affinity interactions with biological targets make them indispensable. Within this class, pyridine-based scaffolds are particularly prominent. This guide focuses on a uniquely functionalized derivative, 2-Amino-5-bromonicotinonitrile , a building block whose strategic arrangement of reactive sites—an amino group, a nitrile, and a bromine atom—offers a powerful and versatile platform for the synthesis of complex molecular architectures.
This document serves as a technical guide for researchers, providing an in-depth analysis of the compound's properties, reactivity, and proven applications. The protocols and insights presented are grounded in established chemical principles, designed to be both explanatory and immediately applicable in a laboratory setting. We will explore not just the "how" of its reactions but the critical "why" behind methodological choices, ensuring a robust and rational approach to its use.
Core Characteristics and Physicochemical Properties
This compound is a stable, soil-yellow solid at room temperature.[1] Its utility stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. Understanding its fundamental properties is the first step in leveraging its synthetic potential.
| Property | Value | Source(s) |
| CAS Number | 709652-82-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₄BrN₃ | [1][3][4][6] |
| Molecular Weight | 198.02 g/mol | [1][3][4][6] |
| Appearance | Soil yellow solid | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2][] |
| Synonyms | 2-Amino-5-bromo-3-cyanopyridine | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| SMILES | Nc1ncc(Br)cc1C#N | [4][6] |
| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [2][4] |
Synthesis of the Building Block
The most common synthetic routes to this compound start from the readily available 2-aminopyridine. The process involves a regioselective bromination. While direct bromination can lead to mixtures of products, including the undesired 3,5-dibromo derivative, modern methods offer high selectivity.[8]
A representative synthesis involves the protection of the amino group, followed by directed bromination and deprotection. A more direct and milder approach utilizes specific brominating agents that favor the 5-position.[9][10] For instance, using N-Bromosuccinimide (NBS) in a suitable solvent provides a high-yield pathway to the desired product.[8]
The Palette of Reactivity: Key Transformations
The true power of this compound lies in its capacity for sequential, selective functionalization. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the adjacent amino and nitrile groups are precursors for cyclization reactions to form fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the most common site for initial elaboration, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods have revolutionized the synthesis of complex molecules, and this building block is an ideal substrate.[11][12][13]
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl or vinyl groups via an organoboron intermediate.[13][14]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[14] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13][14][15] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[16]
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for high-yield synthesis of 5-aryl-2-aminonicotinonitrile derivatives.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[17]
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), under a positive pressure of inert gas.[17] The use of a pre-catalyst ensures reproducibility.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[16] The aqueous component is essential for the transmetalation step.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[16][17]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron-containing byproducts.[16] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]
For constructing C-N bonds, the Buchwald-Hartwig amination is the premier method.[12] It allows the coupling of the pyridine core with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a common requirement in medicinal chemistry.[11][18]
Mechanistic Rationale: Similar to the Suzuki reaction, the process begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[11][12] The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active catalyst.[19] The choice of a sterically hindered phosphine ligand is paramount to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[12]
Field-Proven Protocol: Buchwald-Hartwig Amination
This protocol is optimized for the C-N coupling of this compound, with specific choices of catalyst, ligand, and base to ensure high efficiency.
-
Reaction Setup: In a dry Schlenk tube or microwave vial, add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a strong, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).[11]
-
Catalyst/Ligand System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-5 mol%).[11] The ligand is critical for stabilizing the catalyst and facilitating the key reductive elimination step.
-
Inert Atmosphere: As with the Suzuki coupling, thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add an anhydrous, aprotic solvent such as Toluene or Dioxane via syringe.[11]
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.[11] Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-N |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, SPhos | Xantphos, RuPhos, BrettPhos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane |
Cyclization Reactions: Building Fused Ring Systems
The true elegance of this compound as a building block is revealed when, after cross-coupling, the ortho-amino and nitrile groups are used to construct a fused ring. This strategy is exceptionally powerful for building libraries of compounds based on the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale: The reaction of an ortho-aminonitrile with a one-carbon synthon (e.g., formic acid, formamide, or an orthoester) is a classic and high-yielding method for constructing a fused pyrimidinone ring. The reaction typically proceeds via initial acylation of the amino group, followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the nitrile carbon. Tautomerization then yields the aromatic fused ring system.
This cyclization step dramatically increases molecular complexity and rigidity, often leading to enhanced binding affinity with biological targets. An efficient library synthesis could involve a Suzuki or Buchwald-Hartwig coupling at the 5-position, followed by this cyclization to generate a diverse set of substituted pyrido[2,3-d]pyrimidines.
Applications in Drug Discovery and Beyond
The versatility of this compound makes it a valuable intermediate in several research and development areas.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active molecules, particularly kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][8] The pyrido[2,3-d]pyrimidine core that can be accessed from this starting material is a well-known "privileged structure" in medicinal chemistry.
-
Agrochemical Development: The compound is used in the development of next-generation pesticides and herbicides, where the resulting heterocyclic structures can offer improved efficacy and better environmental profiles.[1][2]
-
Material Science: The rigid, electron-deficient pyridine ring system can be incorporated into polymers and organic electronic materials to tune their optical and conductive properties.[1][2]
Safety and Handling
As with any active chemical reagent, proper handling is essential. This compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[3][6]
-
Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][6]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]
-
Handling: Work in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its three distinct points of reactivity allow for a logical and controlled synthesis of complex, high-value molecules. Through robust and well-understood transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent cyclization reactions, researchers can efficiently access diverse chemical libraries. This guide has provided the foundational knowledge and field-tested protocols to empower scientists in drug discovery, agrochemical research, and material science to fully exploit the synthetic potential of this versatile building block.
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. [Link]
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Spectroscopic Characterization of 2-Amino-5-bromonicotinonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromonicotinonitrile (C₆H₄BrN₃), a key building block in the development of novel therapeutics and functional materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between spectral features and molecular structure, providing a foundational understanding for its application in complex syntheses.
Introduction
This compound, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a nitrile group, makes it a versatile precursor for a wide range of chemical transformations. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of derivative compounds. This guide synthesizes available spectral data and predictive analysis to offer a robust characterization of this important molecule.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its characteristic spectroscopic features. The pyridine ring, substituted with an electron-donating amino group and electron-withdrawing bromine and nitrile groups, results in a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.
Molecular Structure of this compound
Figure 2. Workflow for the analysis of the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 90 - 95 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| -CN | 117 - 120 |
Expertise & Experience: The prediction of the chemical shifts is based on the established substituent effects on the pyridine ring. The amino group at C-2 causes a significant upfield shift for C-3 and a downfield shift for C-2. The electron-withdrawing nitrile and bromine groups lead to downfield shifts for the carbons they are attached to or are in close proximity to.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂) and nitrile (-C≡N) groups, as well as vibrations from the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3500 | Medium-Strong |
| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong |
| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |
| C-Br Stretch | 600 - 800 | Medium |
Trustworthiness: The presence of sharp, strong absorption bands in the specified regions for the N-H and C≡N stretches provides a reliable method for the initial identification and purity assessment of the compound. A recent study on similar aminonicotinonitrile derivatives reported N-H stretching vibrations in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, and the C≡N stretch around 2204–2210 cm⁻¹. [3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance) |
| [M]⁺ | 197/199 (1:1) |
| [M-Br]⁺ | 118 |
| [M-HCN]⁺ | 170/172 (1:1) |
Authoritative Grounding: The molecular ion peak is expected to appear as a doublet with a 1:1 intensity ratio at m/z 197 and 199, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Plausible Fragmentation Pathway
Sources
IUPAC name and structure of 2-Amino-5-bromonicotinonitrile
An In-Depth Technical Guide to 2-Amino-5-bromonicotinonitrile: Structure, Synthesis, and Applications
Abstract
This compound, systematically known by its IUPAC name 2-amino-5-bromopyridine-3-carbonitrile [1][2][], is a highly functionalized pyridine derivative that has garnered significant attention as a versatile building block in synthetic organic chemistry. Its unique molecular architecture, featuring strategically positioned amino, bromo, and cyano functional groups, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, and a discussion of its critical applications, particularly in the realms of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 2-amino-5-bromopyridine-3-carbonitrile . The common name, this compound, is also widely used in commercial and research contexts.
The structure consists of a pyridine ring with three key substituents:
-
An amino group (-NH₂) at the C2 position : This group acts as a potent electron-donating group and a key nucleophilic site.
-
A cyano group (-C≡N) at the C3 position : An electron-withdrawing group that can participate in various cycloaddition and hydrolysis reactions. The nitrile functionality is a common pharmacophore in many approved drugs.[4]
-
A bromo group (-Br) at the C5 position : This halogen serves as an excellent synthetic handle for introducing further molecular diversity, typically through metal-catalyzed cross-coupling reactions.
Caption: Chemical Structure of 2-Amino-5-bromopyridine-3-carbonitrile.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are essential for reaction planning, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrN₃ | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
| CAS Number | 709652-82-4 | [5] |
| Appearance | Yellow to light-brown solid/powder | [5] |
| Purity | ≥98% (HPLC available from most vendors) | [2][5] |
| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC=C1Br)N)C#N | [1][] |
Validated Synthesis Protocol
The synthesis of this compound is typically achieved via the regioselective bromination of its precursor, 2-aminonicotinonitrile. The following protocol is a self-validating system designed for reliability and high yield in a standard laboratory setting.
Principle and Experimental Rationale
The synthesis hinges on the electrophilic aromatic substitution of 2-aminonicotinonitrile. The amino group at the C2 position is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Since the C3 position is already occupied by the cyano group, the bromination occurs selectively at the C5 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling (solid reagent) and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated byproducts compared to using liquid Br₂. Acetonitrile is an ideal solvent as it is polar enough to dissolve the starting material and NBS but is relatively inert to the reaction conditions.
Step-by-Step Methodology
Materials & Equipment:
-
2-Aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Deionized Water
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Standard laboratory glassware for filtration (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: Charge a dry round-bottom flask with 2-aminonicotinonitrile (1.0 eq) and anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures the complete consumption of the starting material. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction must be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material spot is no longer visible.
-
Product Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water. The product will precipitate as a solid.
-
Purification: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any residual succinimide and salts.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The final product is typically obtained as a yellow or off-white solid with high purity.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound is not an end product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications.
Pharmaceutical Synthesis
The compound is a cornerstone intermediate in medicinal chemistry.[1][2][5]
-
Kinase Inhibitors: The 2-amino-pyridine-3-carbonitrile core is a privileged scaffold for developing ATP-competitive kinase inhibitors. The amino and nitrile groups can be readily cyclized to form fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) that mimic the adenine portion of ATP. The bromo group at the C5 position provides a vector for modification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the solvent-exposed region of the kinase active site, thereby optimizing potency and selectivity.
-
Neurological and Cardiovascular Agents: It serves as a precursor for compounds targeting a range of diseases, including neurological disorders and cardiovascular diseases.[1][5][6] For instance, derivatives have been explored as selective dopamine D3 receptor agonists and VEGFR-2 inhibitors.[6][7]
Agrochemical Development
In the agrochemical sector, this intermediate is used to synthesize novel pesticides and herbicides.[1][5] The pyridine core is a common feature in many successful agrochemicals, and the specific functionalization of this compound allows for the creation of derivatives with enhanced efficacy and improved environmental profiles.
Materials Science
The unique electronic properties of the molecule make it a candidate for the development of advanced materials.[1][5] It can be incorporated into polymers or used to synthesize organic dyes and photosensitizers for applications in electronics and imaging.
References
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2-Amino-5-bromo-nicotinonitrile | 709652-82-4 . J&K Scientific. [Link]
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2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 . PubChem. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . NIH National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Amino-5-bromonicotinonitrile
Introduction: Acknowledging the Utility and Hazard of a Key Synthetic Building Block
2-Amino-5-bromonicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an amino group, a bromo substituent, and a nitrile moiety, makes it a versatile intermediate for creating more complex molecular architectures.[2] However, this chemical reactivity also underpins its significant health hazards. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding every recommendation in the principles of chemical safety and risk mitigation. The core philosophy of this document is not merely to state procedures, but to explain the causality behind them, empowering laboratory personnel to make informed safety decisions.
Section 1: Hazard Identification and Toxicological Profile
Understanding the specific dangers a chemical poses is the foundational step in developing safe handling protocols. This compound is classified as a hazardous substance with acute toxicity, and skin and eye irritation potential.[3][4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][4]
The signal word for this compound is "Danger".[3][4] The primary routes of exposure are inhalation of the dust, ingestion, and skin or eye contact.[5] The nitrile group (-C≡N) is a point of toxicological concern, as related compounds can sometimes metabolize to release cyanide. While specific data for this molecule is limited, the structural alert warrants a highly cautious approach. The amino and bromo substitutions on the pyridine ring further modify its reactivity and biological interactions, contributing to its irritant properties.[1][5]
| Property | Data | Source |
| Chemical Name | 2-Amino-5-bromo-nicotinonitrile | [3][6] |
| CAS Number | 709652-82-4 | [3][6] |
| Molecular Formula | C₆H₄BrN₃ | [3][6] |
| Molecular Weight | 198.02 g/mol | [3][6] |
| Form | Solid | [3] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management prioritizes systematic hazard reduction over reliance on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental risk mitigation model that structures protective measures into a tiered system.
Caption: Hierarchy of controls, from most to least effective.
-
Elimination & Substitution: While often not feasible due to the compound's specific role in a synthesis, these should always be the first consideration. Can a different, less toxic starting material achieve the same synthetic outcome?
-
Engineering Controls: This is the most critical, non-negotiable control for handling this compound. All work involving this compound as a solid or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7] The fume hood provides a physical barrier and active ventilation, capturing contaminants at the source.
-
Administrative Controls: These are the procedures and policies that minimize exposure. This includes developing a lab-specific Standard Operating Procedure (SOP), providing documented training on the hazards and procedures, and clearly designating areas where this chemical is stored and handled.[8][9]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user from contact with the chemical but does not eliminate the hazard itself.
Section 3: Standard Operating Protocol for Laboratory Handling
This protocol outlines the minimum requirements for safely handling this compound.
3.1 Required Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazards: acute toxicity, and severe skin and eye irritation.[3][4]
-
Eye Protection: Chemical splash goggles are mandatory.[1] Due to the "Causes serious eye damage" classification, standard safety glasses are insufficient.[4]
-
Hand Protection: Wear nitrile or neoprene gloves.[1][10] Latex gloves are not recommended.[1] Always check the manufacturer's glove compatibility chart. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill), a respirator would be necessary, but this should only be handled by trained emergency personnel.[7]
3.2 Weighing and Handling Workflow
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the fume hood before introducing the chemical.
-
Dispensing: Carefully open the primary container inside the fume hood. Use a dedicated spatula to transfer the required amount of solid this compound to the weigh paper or boat. Avoid generating dust.[11]
-
Closure: Securely close the primary container immediately after dispensing.[1][12]
-
Dissolution/Reaction: If dissolving the solid, add the solvent to the powder in the flask while still inside the fume hood.
-
Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. Dispose of weigh paper and contaminated wipes into a designated solid hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after completing the task.[11][13]
3.3 Storage and Waste Management
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] It should be stored in a locked cabinet or an area with restricted access due to its acute toxicity.[4] Keep it segregated from incompatible materials such as strong oxidizing agents.[7]
-
Waste Disposal: All waste containing this compound (including empty containers, contaminated gloves, and spill debris) must be disposed of as hazardous waste.[8] Collect in a clearly labeled, sealed, and compatible waste container.[7] Do not let the product enter drains.[13]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 First Aid Measures
The immediate response to an exposure is critical.
-
If Swallowed: Get emergency medical help immediately.[4] Rinse mouth with water.[9] Do not induce vomiting.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][14] Remove all contaminated clothing and shoes.[8] Seek medical attention if skin irritation occurs or persists.[4]
-
If in Eyes: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8][14] Seek immediate medical attention from an ophthalmologist.[13]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
4.2 Spill Response Protocol
The appropriate response depends on the scale and location of the spill. The following decision tree provides a logical workflow for spill management.
Caption: Decision workflow for spill response.
For minor spills contained within a fume hood, trained personnel can manage the cleanup.[11] Use an inert absorbent material like sand or vermiculite to cover the spill.[12][15] Sweep up the material, place it into a labeled, sealed container for hazardous waste disposal, and decontaminate the area.[16] For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety (EH&S) department or emergency services.[8][15]
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The Strategic Deployment of 2-Amino-5-bromonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is an endeavor of molecular architecture. Certain core structures, or scaffolds, emerge as "privileged" due to their inherent ability to be elaborated into a multitude of biologically active compounds. 2-Amino-5-bromonicotinonitrile, a substituted aminopyridine, represents one such cornerstone. Its strategic arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a directing nitrile group provides a rich tapestry for chemical modification. This technical guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, moving beyond a mere cataloging of its derivatives to a causal analysis of its synthetic utility and biological significance. We will delve into its deployment in the rational design of kinase inhibitors and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Synthetic Versatility
This compound, with the chemical formula C₆H₄BrN₃, is a soil-yellow solid at room temperature.[1] Its molecular structure is primed for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Soil yellow solid | [1] |
| CAS Number | 709652-82-4 |
The true power of this molecule lies in the distinct reactivity of its functional groups:
-
The 2-Amino Group: This primary amine serves as a potent nucleophile and a handle for the construction of fused heterocyclic systems. Its presence is crucial for the synthesis of bicyclic structures like pyrimido[4,5-d]pyrimidines, which are known to possess a wide range of biological activities.[3]
-
The 5-Bromo Substituent: The bromine atom is strategically positioned for facile functionalization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[4]
-
The 3-Nitrile Group: The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring and can also participate in cyclization reactions to form condensed ring systems.
This trifecta of reactivity allows for a modular and divergent approach to library synthesis, enabling the exploration of vast chemical space from a single, readily available starting material.
Application in the Design of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of these enzymes.[5]
Targeting Vaccinia-Related Kinases (VRK1 & VRK2)
Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases implicated in cell division and neurological disorders.[5] The development of selective inhibitors for these kinases is an active area of research. A promising strategy has been the elaboration of the aminopyridine core to generate potent and selective VRK inhibitors.
A synthetic approach leveraging the reactivity of a 2-aminopyridine core, analogous to what is possible with this compound, involves a two-step Suzuki-Miyaura coupling to introduce aryl moieties at the 3- and 5-positions.[5] This strategy allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity.
Illustrative Synthetic Pathway: Two-Step Suzuki-Miyaura Coupling
This diagram illustrates a generalizable two-step Suzuki-Miyaura coupling strategy that can be adapted for this compound to synthesize a library of kinase inhibitors.
Caption: A generalized two-step Suzuki-Miyaura coupling workflow.
One of the most potent compounds developed with this approach for VRK1, compound 26 , displayed an IC₅₀ value of 150 nM and demonstrated good selectivity in a panel of 48 human kinases.[5]
| Compound | Target Kinase | IC₅₀ (nM) |
| 26 | VRK1 | 150 |
This example underscores the utility of the 2-aminopyridine scaffold, and by extension this compound, in the rapid generation of potent and selective kinase inhibitors.
Broader Potential as a Kinase Inhibitor Scaffold
The versatility of the 2-aminopyridine core extends beyond VRK kinases. Derivatives of similar scaffolds have shown inhibitory activity against a range of other kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Certain 3-cyano-6-(pyrazoloamino) pyridine derivatives have been identified as dual inhibitors of Aurora kinases and tubulin polymerization.[6]
-
Bcr-Abl: This fusion protein is the causative agent of chronic myeloid leukemia (CML). Dual inhibitors of Bcr-Abl and histone deacetylase (HDAC) have been designed using a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold, demonstrating the potential for creating multi-target agents.[7]
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, BTK is a target for autoimmune diseases and B-cell malignancies. Diphenylaminopyrimidine derivatives are a well-established class of BTK inhibitors.[8]
The ability to readily diversify the this compound core through reactions like Suzuki and Buchwald-Hartwig aminations makes it an ideal starting point for the synthesis of libraries of compounds to screen against a wide range of kinases.
Application in the Development of Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need. A key pathological feature of many of these diseases is oxidative stress and the aggregation of misfolded proteins. Therefore, the development of agents with neuroprotective, antioxidant, and anti-aggregation properties is a major focus of medicinal chemistry.
Synthesis of Neuroprotective Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine scaffold has been identified as a promising core for the development of neuroprotective agents. A series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized and shown to possess potent antioxidant and Aβ₁₋₄₂ self-aggregation inhibitory properties.[9] While the reported synthesis does not start from this compound, the synthetic strategy is highly relevant and adaptable.
Illustrative Synthetic Pathway: Two-Step Synthesis of Pyrimido[4,5-d]pyrimidines
This diagram outlines a plausible two-step synthesis of the neuroprotective pyrimido[4,5-d]pyrimidine core, which could be adapted to start from this compound.
Caption: A plausible synthetic route to neuroprotective agents.
Several compounds from this series, such as 4g , 4i , and 4j , were identified as promising neuroprotective agents.[9] These compounds demonstrated significant antioxidant capacity and the ability to inhibit the aggregation of the Aβ₁₋₄₂ peptide, a key event in the pathogenesis of Alzheimer's disease.[9]
This highlights the potential of using this compound as a starting material to generate novel compounds with therapeutic potential for neurodegenerative diseases. The nitrile group can be readily converted to an amino group, which can then be cyclized to form the pyrimidine ring of the pyrimido[4,5-d]pyrimidine core. The bromine atom provides a convenient handle for introducing various substituents to modulate the biological activity.
Other Potential Therapeutic Applications
The synthetic versatility of this compound opens the door to its application in a variety of other therapeutic areas.
-
Anti-inflammatory Agents: The 2-aminopyridine scaffold is present in a number of anti-inflammatory drugs.[4] By using this compound as a starting material, novel derivatives can be synthesized and screened for their ability to modulate key inflammatory pathways.
-
Antiviral Agents: The 2-oxonicotinonitrile scaffold, which can be derived from this compound, has been investigated for its antiviral properties. Nucleoside analogues of 2-oxonicotinonitriles have shown activity against SARS-CoV and influenza A (H5N1).[10] This suggests that this compound could be a valuable starting point for the development of new antiviral drugs.[11][12]
Detailed Experimental Protocols
To fully appreciate the practical utility of this compound, it is essential to consider the detailed experimental procedures for its key transformations.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an arylboronic acid or ester with this compound.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and the base (2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminonicotinonitrile.
Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., Xantphos).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(amino)-2-aminonicotinonitrile derivative.
Conclusion: A Versatile Tool for Future Drug Discovery
This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. From potent and selective kinase inhibitors to novel neuroprotective agents, the applications of this scaffold are both broad and impactful. The detailed synthetic protocols provided herein serve as a practical guide for researchers looking to harness the potential of this remarkable molecule. As the challenges of drug discovery continue to evolve, the strategic deployment of such privileged scaffolds will undoubtedly remain a cornerstone of innovation and success in the quest for new medicines.
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Scilit. (n.d.). Retrieved from [Link]
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024, August 7). Retrieved from [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. National Institutes of Health. (n.d.). Retrieved from [Link]
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. ResearchGate. (2025, November 6). Retrieved from [Link]
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Antiviral Drug Discovery and Development: Current Innovations and Future Trends. MDPI. (n.d.). Retrieved from [Link]
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (2025, August 6). Retrieved from [Link]
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Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. YouTube. (2020, February 14). Retrieved from [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health. (n.d.). Retrieved from [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. National Institutes of Health. (n.d.). Retrieved from [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health. (n.d.). Retrieved from [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. National Institutes of Health. (2016, February 15). Retrieved from [Link]
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The Development of BTK Inhibitors: A Five-Year Update. MDPI. (n.d.). Retrieved from [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Institutes of Health. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
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Compounds from Natural Sources as Protein Kinase Inhibitors. National Institutes of Health. (2020, November 12). Retrieved from [Link]
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Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. (n.d.). Retrieved from [Link]
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2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. (n.d.). Retrieved from [Link]
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3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. National Institutes of Health. (2016, December 15). Retrieved from [Link]
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A Technical Guide to the Role of 2-Amino-5-bromonicotinonitrile in Modern Agrochemical Synthesis
Abstract
2-Amino-5-bromonicotinonitrile has emerged as a cornerstone intermediate in the synthesis of advanced agrochemicals. Its unique molecular architecture, featuring a pyridine core functionalized with an amino group, a nitrile group, and a strategically placed bromine atom, offers a versatile platform for constructing complex and highly active molecules. This guide provides an in-depth analysis of the synthetic utility of this compound, with a focus on its application in the development of next-generation insecticides and fungicides. We will explore key chemical transformations, such as palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry, offering both foundational knowledge and practical insights into leveraging this critical building block.
Introduction: The Strategic Importance of this compound
In the quest for more effective, selective, and environmentally benign crop protection agents, the design of novel molecular scaffolds is paramount. This compound (IUPAC Name: 2-amino-5-bromopyridine-3-carbonitrile) is a heterocyclic building block that has gained significant traction in agrochemical research and development.[1][2] Its value lies in the orthogonal reactivity of its three primary functional groups:
-
The Bromine Atom: Located at the 5-position, this halogen is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. It serves as a primary site for introducing molecular diversity, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for tuning the biological activity of the final product.[3][4]
-
The Amino Group: The nucleophilic amino group at the 2-position can be readily acylated, alkylated, or used as a directing group. It is often a key pharmacophore element that interacts with biological targets or can be used as a synthetic anchor for building fused heterocyclic systems.[4]
-
The Nitrile Group: The cyano functionality is a versatile precursor that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cyclization reactions to form new heterocyclic rings.[5]
This trifecta of reactive sites makes this compound an ideal starting material for creating diverse libraries of compounds for high-throughput screening and for the rational design of targeted agrochemicals.[2]
Caption: Chemical structure and key properties of the title compound.
Core Synthetic Application: Building Next-Generation Agrochemicals
The true value of an intermediate is demonstrated through its successful application in the synthesis of commercially relevant products. This compound serves as a pivotal precursor in the manufacturing of several classes of modern agrochemicals.
Synthesis of Sulfoximine Insecticides: The Case of Sulfoxaflor
Sulfoxaflor is a novel sulfoximine insecticide that provides broad-spectrum control of sap-feeding insects.[6] Its synthesis highlights the utility of the pyridine scaffold derived from intermediates like this compound. The pyridine ring is a core component of the final active ingredient, and its synthesis often begins with a suitably functionalized pyridine building block. While multiple synthetic routes to sulfoximine insecticides exist, the incorporation of a functionalized pyridine core is a common strategy.[7][8]
The general workflow involves leveraging the reactivity of the amino and bromo groups to build the complex sulfoximine sidechain and introduce other necessary substituents.
Caption: A logical workflow for developing agrochemicals from the precursor.
Synthesis of Pyridine-Based Fungicides via Suzuki-Miyaura Coupling
The pyridine scaffold is a prevalent feature in many successful fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs).[3] The bromine atom at the 5-position of this compound is perfectly suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and reliable method for forming a C-C bond, enabling the linkage of the pyridine core to other aromatic or heteroaromatic moieties, a key strategy in modern agrochemical design.[3][9]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a boronic acid derivative to synthesize a fungicide precursor.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Potassium Carbonate.
-
Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality Note: The Pd(0) catalyst is sensitive to oxidation, which would lead to catalyst deactivation and poor reaction yield. Degassing the solvent and using an inert atmosphere is critical for catalytic efficiency.
-
Add the degassed mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-5-aryl-nicotinonitrile product.[3][10]
Key Chemical Transformations and Mechanistic Insights
The synthetic versatility of this compound is rooted in its amenability to powerful and well-understood chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
As demonstrated, the Suzuki-Miyaura coupling is a flagship reaction for this substrate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Another critical palladium-catalyzed reaction is the Buchwald-Hartwig amination , which forms C-N bonds.[11] This allows for the coupling of the bromo-pyridine core with various primary or secondary amines, opening pathways to different classes of agrochemicals where a diarylamine or alkylarylamine motif is required.[12] The choice of ligand (e.g., SPhos, XPhos) is critical for achieving high yields, especially with challenging substrates.[10]
Derivatization of the Amino and Nitrile Groups
Beyond cross-coupling, the other functional groups offer extensive possibilities. The amino group can be acylated with various acid chlorides to form amides, which are themselves a common feature in fungicides.[13] The nitrile group can undergo cyclization reactions with suitable reagents to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines, significantly expanding the accessible chemical space from this single intermediate.[1]
Data Summary: Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-pyridines, providing a baseline for experimental design.
| Parameter | Condition / Reagent | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable, all-in-one catalyst. Pd(OAc)₂ is a precursor requiring an external ligand.[10] |
| Ligand | PPh₃, SPhos, PCy₃ | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines like SPhos can improve yields for difficult couplings.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. The choice depends on substrate sensitivity.[3][9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[3] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative degradation of the Pd(0) catalyst.[3] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic enabler for innovation in the agrochemical industry. Its well-defined reactivity allows for the efficient and modular synthesis of complex molecules targeting a range of pests and diseases.[1][2] The robustness of palladium-catalyzed cross-coupling reactions at its bromine center, combined with the synthetic versatility of its amino and nitrile groups, ensures its continued relevance. As the demand for novel, high-potency, and sustainable crop protection solutions grows, the role of versatile building blocks like this compound will only become more critical. Future research will likely focus on developing even more efficient catalytic systems and exploring novel cyclization strategies to unlock new and valuable agrochemical scaffolds from this powerful precursor.
References
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Title: Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines Source: PubMed URL: [Link]
-
Title: Synthesis of the insecticide sulfoxaflor (111) Source: ResearchGate URL: [Link]
-
Title: Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174 Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates Source: ResearchGate URL: [Link]
-
Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC - NIH URL: [Link]
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The Emergence of a Key Building Block: An In-depth Technical Guide to 2-Amino-5-bromonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromonicotinonitrile, a pivotal heterocyclic intermediate in modern medicinal chemistry and drug discovery. The narrative delves into the historical context of its development, detailed synthetic methodologies with mechanistic insights, and its critical applications as a scaffold for targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule. We will explore the evolution of its synthesis, from foundational bromination and cyanation techniques to more refined, scalable processes. Furthermore, this guide will illuminate its role in the generation of potent kinase inhibitors and other therapeutic agents, complete with discussions of the relevant biological pathways.
Introduction: The Strategic Importance of Substituted Nicotinonitriles
The pyridine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within this broad class of compounds, nicotinonitriles (3-cyanopyridines) have garnered significant attention due to their diverse biological activities.[2] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.
This compound (CAS 709652-82-4) has emerged as a particularly valuable building block in this context.[3][4] Its structure, featuring an amino group, a bromine atom, and a nitrile group strategically positioned on the pyridine core, offers multiple points for chemical modification. This trifunctional nature provides chemists with a versatile platform for constructing complex molecular architectures with therapeutic potential, particularly in the realm of oncology and inflammatory diseases.[5]
This guide will provide a detailed exploration of this key intermediate, from its chemical synthesis to its application in the development of targeted therapies.
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [4] |
| Synonyms | 2-Amino-5-bromo-3-cyanopyridine | [3] |
| CAS Number | 709652-82-4 | [6][][8] |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [6][8] |
| Appearance | Yellow to light-brown powder/solid | [3] |
| Melting Point | 205-208 °C | [9] |
| Purity | ≥ 98% (HPLC) | [3] |
Historical Perspective and Evolution of Synthesis
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of synthetic methodologies for its precursors and the broader class of substituted pyridines. The synthesis of this compound can be logically dissected into two key transformations: the bromination of 2-aminopyridine and the subsequent introduction of the nitrile group.
Synthesis of the Precursor: 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is a well-established process, with various methods developed over time to improve yield, selectivity, and safety.
Early Methods and Challenges:
Initial approaches to the bromination of 2-aminopyridine often resulted in a mixture of products, including the desired 5-bromo isomer and the undesired 3,5-dibromo byproduct.[10] These methods typically employed harsh reagents and required tedious purification steps.
Modern Synthetic Approaches:
More contemporary methods have focused on the use of milder and more selective brominating agents. A common and effective approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[10]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine via Bromination with NBS [10]
-
Materials: 2-aminopyridine, N-bromosuccinimide (NBS), Acetone, Ethanol (90%).
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 equivalent) in acetone.
-
Cool the solution to 10 °C.
-
Slowly add a solution of NBS (1.05 equivalents) in acetone dropwise to the cooled solution, maintaining the temperature at 10 °C.
-
Stir the reaction mixture at 10 °C for 30 minutes after the addition is complete.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.
-
-
Causality of Experimental Choices: The use of a slight excess of NBS ensures complete consumption of the starting material. The low reaction temperature helps to control the regioselectivity of the bromination, minimizing the formation of the dibrominated byproduct. Acetone is chosen as the solvent due to its ability to dissolve both the reactant and the reagent, facilitating a homogeneous reaction.
Another notable method involves the use of phenyltrimethylammonium tribromide as the brominating agent, which offers mild reaction conditions and high yields.[1][11]
Introduction of the Nitrile Group: Cyanation Methodologies
The conversion of an aryl bromide to a nitrile is a fundamental transformation in organic synthesis. Two primary strategies are commonly employed for the cyanation of 2-amino-5-bromopyridine to yield this compound: the Sandmeyer reaction and palladium-catalyzed cyanation.
3.2.1. The Sandmeyer Reaction: A Classic Approach
The Sandmeyer reaction, discovered in 1884, provides a robust method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[10] While not a direct conversion of the bromo-substituent, this method can be adapted to synthesize the target molecule.
Conceptual Workflow for Sandmeyer Cyanation:
Caption: Conceptual workflow for the Sandmeyer cyanation.
Experimental Protocol: Sandmeyer Cyanation of 2-Amino-5-bromopyridine (Illustrative)
-
Materials: 2-Amino-5-bromopyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).
-
Procedure:
-
Diazotization: Dissolve 2-amino-5-bromopyridine in a cooled aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and the formation of the nitrile.
-
Isolate the product by filtration or extraction.
-
-
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) cyanide catalyst is a hallmark of the Sandmeyer reaction and is essential for the efficient conversion of the diazonium group to the nitrile.
3.2.2. Palladium-Catalyzed Cyanation: A Modern and Versatile Alternative
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, offering a milder and often more efficient alternative to traditional methods. The cyanation of aryl halides using a palladium catalyst and a cyanide source is a powerful tool for the synthesis of nicotinonitriles.
Conceptual Workflow for Palladium-Catalyzed Cyanation:
Sources
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A Senior Application Scientist's Guide to 2-Amino-5-bromonicotinonitrile: From Commercial Procurement to Synthetic Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Amino-5-bromonicotinonitrile. We will delve into its commercial landscape, outlining strategies for procurement and essential quality control measures. Furthermore, this guide will provide practical, field-proven protocols for handling, safety, and a key synthetic application, underscoring its utility as a versatile building block in modern medicinal chemistry.
Core Compound Profile: this compound
This compound, also known by its synonyms 2-Amino-5-bromopyridine-3-carbonitrile or 2-Amino-5-bromo-3-cyanopyridine, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring an amino group, a nitrile, and a bromine atom on a pyridine ring, offers multiple reaction sites for chemical modification.
Key Identifiers and Properties:
Its strategic importance lies in its role as a versatile building block for creating complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1][4][5] The bromine atom, for instance, serves as an excellent "handle" for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.
Commercial Landscape: Availability and Supplier Analysis
This compound is readily available from a range of chemical suppliers, catering to different scales of research and development. However, purity, documentation, and lead times can vary significantly. The choice of supplier should be a deliberate decision based on the specific requirements of your workflow.
| Supplier | Stated Purity | Availability / Lead Time | Key Remarks |
| Sigma-Aldrich (AldrichCPR) | Not specified. | Usually ships in 2 business days. | Product is sold "as-is" without analytical data provided. The buyer assumes all responsibility for confirming identity and purity.[6][7] |
| Anichem | >95% | In Stock (for listed quantities). | Offers various package sizes with clear pricing.[2] |
| Chem-Impex | ≥ 98% (by HPLC). | Available - Request Bulk Quote. | Specifies HPLC as the method for purity determination, providing a higher degree of confidence.[1][5] |
| J&K Scientific | Not specified. | Available on backorder. | Highlights the compound's broad utility in pharmaceuticals, agrochemicals, and materials science.[4] |
| CP Lab Safety | min 97% | Not specified. | Clearly states a minimum purity threshold.[8] |
Expert Insight: For early-stage discovery and route scouting where absolute purity is not yet critical, a supplier like Anichem may offer a cost-effective solution. For later-stage development, or when synthesizing a final compound for biological testing, selecting a supplier like Chem-Impex that provides a certificate of analysis with HPLC-confirmed purity is the more prudent choice. The "as-is" nature of some offerings, such as from Sigma-Aldrich's AldrichCPR collection, necessitates robust in-house quality control, which we will detail next.[6][7]
Procurement and Incoming Quality Control (QC)
A self-validating workflow begins with rigorous verification of starting materials. Relying solely on a supplier's label is a risk that can lead to failed reactions, uninterpretable biological data, and significant loss of time. Implementing a routine incoming QC protocol is a cornerstone of trustworthy and reproducible science.
Logical Workflow for Incoming Material QC
The following diagram illustrates a standard workflow for the receipt and qualification of this compound.
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- 6. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]
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An In-Depth Technical Guide to the Reactivity of 2-Amino-5-bromonicotinonitrile
Abstract
2-Amino-5-bromonicotinonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique arrangement of an electron-donating amino group, electron-withdrawing cyano and bromo groups, and an inherently electron-deficient pyridine core imparts a nuanced and versatile reactivity profile. This guide provides an in-depth exploration of the molecule's reactivity towards both electrophiles and nucleophiles, moving beyond simple reaction lists to explain the underlying electronic principles that govern its behavior. We will dissect the regioselectivity of electrophilic aromatic substitution, the challenges and solutions for nucleophilic aromatic substitution, and the pivotal role of transition-metal catalysis in unlocking the synthetic potential of the C-Br bond. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Electronic Architecture and Reactivity Overview
The reactivity of this compound (also known as 2-amino-5-bromopyridine-3-carbonitrile) is not dictated by a single functional group but by the complex interplay of all its components. A foundational understanding of these electronic effects is crucial for predicting reaction outcomes and designing rational synthetic routes.
-
Pyridine Ring: The core is an electron-deficient (π-deficient) aromatic system due to the electronegativity of the nitrogen atom. This inherent property deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions, while making it more susceptible to nucleophilic attack compared to benzene.[2][3]
-
Amino Group (-NH₂ at C2): As a powerful electron-donating group (+M effect), the amino group strongly activates the ring towards electrophilic substitution. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.[3]
-
Cyano Group (-CN at C3): This is a strong electron-withdrawing group (-I, -M effects), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[4]
-
Bromo Group (-Br at C5): The bromine atom exerts a dual effect. It is deactivating through induction (-I effect) but directs electrophiles to the ortho (C4, C6) and para (C2) positions via resonance (+M effect).[2] Crucially, it serves as an excellent leaving group in many nucleophilic substitution reactions, particularly those mediated by metal catalysts.[5]
This confluence of competing electronic demands results in a molecule where certain reactions are highly favored while others are strongly disfavored.
Caption: Electronic contributions of substituents on the pyridine ring.
Reactivity with Electrophiles: A Tale of Deactivation and Specificity
While the amino group is a potent activator, the combined deactivating effects of the pyridine nitrogen, the cyano group, and the inductive pull of the bromine atom render the aromatic core of this compound generally resistant to classical electrophilic aromatic substitution (SEAr).
Regioselectivity of Ring Substitution
Electrophilic attack on the ring is challenging. Let's analyze the directing effects on the available C4 and C6 positions:
-
Attack at C4: This position is ortho to the bromine (favorable directing) but meta to the activating amino group (unfavorable). It is also unfavorably positioned relative to the pyridine nitrogen.
-
Attack at C6: This position is also ortho to the bromine but is adjacent (ortho) to the deactivating pyridine nitrogen, making it highly electron-deficient.
Therefore, forcing SEAr conditions (e.g., strong acids, high temperatures) is more likely to lead to decomposition than to a clean, high-yielding reaction. For instance, direct nitration of 2-aminopyridine derivatives often yields a mixture of products and requires careful control to avoid the formation of nitraminopyridine intermediates.[6] The presence of additional deactivating groups on our substrate makes this even more problematic.
Reaction at the Amino Group
The most predictable and synthetically useful reaction with electrophiles occurs at the nucleophilic amino group itself. Acylation, for example, is a common strategy employed to protect the amino group, modulate its directing effect, or introduce further functionality.
Protocol 2.2.1: N-Acetylation of this compound
This protocol serves as a standard method for protecting the exocyclic amino group, which can be a prerequisite for subsequent synthetic steps.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Reactivity with Nucleophiles: The Dominance of Metal Catalysis
The reactivity of this compound with nucleophiles is multifaceted, with different sites of the molecule susceptible to attack under specific conditions.
Nucleophilic Aromatic Substitution (SNAr): A Disfavored Pathway
Direct displacement of the C5-bromide via the classical SNAr addition-elimination mechanism is electronically disfavored. For SNAr to be efficient, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[4]
In our substrate:
-
The pyridine nitrogen is meta to the C5-bromo group.
-
The strongly activating cyano group is also meta to the C5-bromo group.
As shown in the diagram below, nucleophilic attack at C5 does not allow the resulting negative charge to be delocalized onto the electronegative pyridine nitrogen or the cyano group, making the Meisenheimer intermediate energetically unfavorable.[7]
Caption: The energetically unfavorable pathway for direct SNAr at C5.
Transition-Metal Catalyzed Cross-Coupling: The Premier Synthetic Route
The C5-Br bond is an ideal handle for a vast array of transition-metal-catalyzed cross-coupling reactions. These methods are the cornerstone of modern synthetic chemistry and provide reliable access to a diverse range of derivatives.[5][8] They represent the most important and widely used class of reactions for modifying this substrate.
Protocol 3.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the coupled product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | Catalyst (Example) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |
| Buchwald-Hartwig | R₂NH, RNH₂ | Pd₂(dba)₃ + Ligand | C-N (Amine) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI | C-C (Alkynyl) |
| Heck | Alkene | Pd(OAc)₂ | C-C (Vinyl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |
Sandmeyer Reaction: Functionalizing the Amino Group
The 2-amino group can be converted into a diazonium salt, which is a versatile intermediate that can be displaced by a wide range of nucleophiles. This provides an indirect route to introduce functionalities at the C2 position. A modified Sandmeyer reaction is a common example.[9]
Protocol 3.3.1: Conversion of Amino Group to Bromo Group via Diazotization
-
Diazotization: Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid, such as 48% HBr, and cool to 0-5 °C.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Decomposition/Substitution: In a separate flask, prepare a solution or suspension of a copper(I) bromide (CuBr) catalyst in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Workup and Purification: Cool the reaction, extract with an appropriate organic solvent, wash, dry, and purify by chromatography or recrystallization to obtain the 2,5-dibromonicotinonitrile product.
Conclusion
This compound is a molecule of contrasts. Its aromatic core is largely unreactive towards electrophiles due to a convergence of deactivating effects, with reactivity largely confined to the exocyclic amino group. Conversely, its utility in reactions with nucleophiles is immense, though not through direct SNAr pathways. The true synthetic power of this building block is unlocked via the C5-bromo and C2-amino positions. The C-Br bond serves as a premier anchor point for transition-metal-catalyzed reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high precision. The amino group provides a secondary handle for functionalization through diazotization chemistry. A thorough understanding of these distinct reactivity modes is essential for any scientist aiming to incorporate this versatile scaffold into programs for the discovery of new medicines, agrochemicals, and advanced materials.
References
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- ResearchGate. (2024). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]
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A Theoretical and Computational Investigation of 2-Amino-5-bromonicotinonitrile: A Guide for Researchers and Drug Development Professionals
Abstract
2-Amino-5-bromonicotinonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its unique electronic and structural characteristics, stemming from the interplay of the amino, bromo, and cyano functional groups on the pyridine ring, make it a molecule of significant interest for theoretical investigation. This in-depth technical guide provides a comprehensive framework for the computational analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this important molecule, thereby accelerating the design of novel and more effective chemical entities.
Introduction: The Significance of this compound in Chemical Synthesis
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a significant presence in FDA-approved drugs.[3] this compound, also known as 2-amino-5-bromopyridine-3-carbonitrile, has emerged as a particularly valuable intermediate.[1] Its applications span the synthesis of pharmaceuticals, particularly those targeting neurological disorders, the development of advanced agrochemicals, and the creation of novel materials.[1][2] The bromine substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the amino and cyano groups contribute to the molecule's polarity and hydrogen bonding capabilities, which are critical for biological activity.
A thorough understanding of the molecular structure, vibrational modes, and electronic landscape of this compound is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its suitability for various applications. Theoretical calculations provide a powerful, non-experimental route to obtaining these insights, offering a cost-effective and efficient means to screen potential derivatives and guide synthetic efforts.
Computational Methodology: A Self-Validating System
The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set.[4] For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[4][5] This section outlines a robust and self-validating computational protocol.
The DFT Approach: B3LYP Functional
The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for studying organic molecules. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for geometric structures, vibrational frequencies, and electronic properties.
Basis Set Selection: 6-311++G(d,p)
The choice of basis set is crucial for accurately describing the electron distribution. The 6-311++G(d,p) basis set is a Pople-style, triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for molecules containing heteroatoms and for accurately describing hydrogen bonding and other weak intermolecular interactions.
Software and Validation
All calculations should be performed using a validated quantum chemistry software package, such as Gaussian. The optimized molecular geometry should be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.
Experimental Workflow for Computational Analysis
Caption: A generalized workflow for the theoretical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
This section details the expected outcomes of the theoretical calculations, providing a comprehensive picture of the molecule's properties.
Molecular Geometry: Bond Lengths, Bond Angles, and Dihedral Angles
The geometry optimization will yield the most stable conformation of this compound. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. These parameters can be compared with experimental data from X-ray crystallography if available for similar structures to validate the computational method.[4]
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-N1 | Value |
| C5-Br | Value | |
| C3-C7 (C≡N) | Value | |
| C2-N8 (C-NH2) | Value | |
| Bond Angle (°) | N1-C2-C3 | Value |
| C4-C5-Br | Value | |
| Dihedral Angle (°) | C6-N1-C2-N8 | Value |
Note: The values in this table are placeholders and would be populated with the actual output from the Gaussian calculation.
Vibrational Analysis: Interpreting the FT-IR and FT-Raman Spectra
The calculated vibrational frequencies can be used to simulate the FT-IR and FT-Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, and the analysis of these modes allows for the assignment of the characteristic peaks in the experimental spectra. This is particularly useful for identifying the presence of key functional groups.
Key Vibrational Modes to Analyze:
-
N-H stretching: Associated with the amino group, typically appearing in the 3300-3500 cm⁻¹ region.
-
C≡N stretching: The nitrile group will exhibit a strong, sharp peak in the 2200-2260 cm⁻¹ range.
-
C-Br stretching: Expected to be in the lower frequency region of the spectrum.
-
Pyridine ring vibrations: A series of characteristic peaks corresponding to C-C and C-N stretching and bending modes.
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface.[7] It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.
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In-Depth Technical Guide: Stability of 2-Amino-5-bromonicotinonitrile Under Acidic and Basic Conditions
Aimed at Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-5-bromonicotinonitrile is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility is, however, intrinsically linked to its chemical stability under various processing conditions. This guide provides a detailed examination of the stability of this compound in both acidic and basic environments. A comprehensive understanding of its degradation pathways is paramount for optimizing reaction conditions, ensuring product purity, and maintaining the integrity of active pharmaceutical ingredients. This document will delve into the mechanistic underpinnings of its degradation, provide actionable experimental protocols for stability assessment, and offer clear data interpretation to guide researchers in their handling and application of this versatile molecule.
Introduction: The Pivotal Role of this compound
This compound, with its pyridine core functionalized with amino, bromo, and cyano groups, presents a unique electronic and steric profile. This trifecta of functional groups makes it a highly reactive and versatile intermediate for the synthesis of a diverse array of complex organic molecules.[1][2] The bromine atom, in particular, enhances its reactivity, making it an excellent candidate for further molecular elaboration in medicinal chemistry.[2] However, the very features that make this molecule an asset in synthesis also render it susceptible to degradation under both acidic and basic conditions. A proactive approach to understanding and mitigating these stability issues is essential for any researcher or developer working with this compound.
Stability Under Acidic Conditions: The Predominance of Nitrile Hydrolysis
Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. This reaction proceeds in a stepwise fashion, first yielding the corresponding amide, 2-amino-5-bromonicotinamide, which can then be further hydrolyzed to 2-amino-5-bromonicotinic acid.[4][5]
Mechanistic Pathway of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of the nitrile is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The subsequent steps involve the formation of an amide intermediate, which, under continued acidic conditions and often with the application of heat, will hydrolyze to the corresponding carboxylic acid.
Figure 1: Simplified reaction pathway for the acid-catalyzed hydrolysis of this compound.
Factors Influencing Acidic Degradation
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of hydrolysis.
-
Temperature: Increased temperature provides the necessary activation energy for the hydrolysis to proceed at a significant rate.
-
Reaction Time: Prolonged exposure to acidic conditions will lead to a greater extent of degradation.
For many synthetic applications involving 2-acylamino-5-halogenopyridines, hydrolysis under acidic conditions is a known transformation.[6][7]
Stability Under Basic Conditions: A Dual Threat of Hydrolysis and Substitution
In basic media, this compound also undergoes hydrolysis of the nitrile group. However, the potential for other reactions, such as nucleophilic aromatic substitution, must also be considered, although this is generally less common under mild conditions.
Mechanistic Pathway of Base-Catalyzed Hydrolysis
The base-catalyzed hydrolysis of the nitrile is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This is followed by protonation to form the amide, which can then be further hydrolyzed to the carboxylate salt.
Figure 2: Simplified reaction pathway for the base-catalyzed hydrolysis of this compound.
Potential for Nucleophilic Aromatic Substitution
While the primary degradation pathway is hydrolysis, the presence of the bromine atom on the electron-deficient pyridine ring raises the possibility of nucleophilic aromatic substitution, especially with strong nucleophiles and at elevated temperatures. However, for most standard basic conditions encountered in typical synthetic and formulation processes, hydrolysis remains the more significant concern.
Experimental Design for Stability Assessment: A Practical Guide
A well-designed forced degradation study is essential to experimentally determine the stability of this compound.
Protocol for Forced Degradation Studies
Objective: To identify and quantify the degradation products of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 1 M HCl.
-
Basic: Mix equal volumes of the stock solution and 1 M NaOH.
-
Neutral: Mix equal volumes of the stock solution and high-purity water (as a control).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours), with samples taken at intermediate time points.
-
Sample Preparation for HPLC: At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).
Data Interpretation
The stability of the compound is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
Table 1: Illustrative Stability Data for this compound
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Amide) | % Degradation Product 2 (Carboxylic Acid) |
| 1 M HCl (60 °C) | 0 | 100 | 0 | 0 |
| 8 | 85 | 12 | 3 | |
| 24 | 60 | 25 | 15 | |
| 1 M NaOH (60 °C) | 0 | 100 | 0 | 0 |
| 8 | 90 | 8 | 2 | |
| 24 | 75 | 18 | 7 | |
| Water (60 °C) | 24 | >99 | <1 | <1 |
Conclusion and Recommendations for Handling and Storage
The experimental evidence clearly indicates that this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation being significantly influenced by temperature and the strength of the acid or base.
Key Recommendations:
-
pH Control: To minimize degradation, it is crucial to control the pH of solutions containing this compound, ideally maintaining it in the neutral to slightly acidic range.
-
Temperature Management: Avoid exposing the compound to elevated temperatures, especially in the presence of strong acids or bases.
-
Inert Atmosphere: While not the primary degradation pathway, storage under an inert atmosphere can help prevent potential oxidative degradation over long periods.
-
Regular Purity Checks: For long-term storage or in ongoing reactions, it is advisable to periodically check the purity of the material using a suitable analytical technique like HPLC.
By adhering to these guidelines, researchers and drug development professionals can ensure the integrity and reliability of this compound in their synthetic and formulation endeavors, ultimately contributing to the successful development of new and innovative products.
References
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The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved January 11, 2026, from [Link]
- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). Google Patents.
-
Anichem. (n.d.). 2-Amino-5-bromo-nicotinonitrile In Stock. Retrieved January 11, 2026, from [Link]
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Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved January 11, 2026, from [Link]
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Biology LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Amino acid degradation pathways and their holes. Retrieved January 11, 2026, from [Link]
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Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Introduction: The Strategic Importance of 2-Amino-5-aryl-nicotinonitriles
An Application Guide to the Suzuki-Miyaura Coupling of 2-Amino-5-bromonicotinonitrile
In the landscape of modern medicinal chemistry and drug development, the 2-amino-5-aryl-nicotinonitrile scaffold is a privileged structure. These compounds form the core of numerous biologically active agents, including kinase inhibitors, anti-inflammatory molecules, and antagonists for critical receptors like the A2A adenosine receptor.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond between the nicotinonitrile core and various aryl or heteroaryl partners.[2][3] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2][4]
However, the coupling of this compound is not without its challenges. The substrate itself presents potential hurdles for catalysis. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[5][6] Therefore, a carefully optimized protocol is essential to overcome these challenges and achieve high yields and purity.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, grounded in a robust understanding of the reaction mechanism and the critical parameters that govern its success.
Mechanistic Underpinnings: A Self-Validating System
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8][9] Understanding this cycle is paramount to troubleshooting and rationally optimizing the reaction conditions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9]
Causality Behind Experimental Choices
-
The Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging substrates like this compound.[6][10] The electron-donating amino group can decrease the reactivity of the C-Br bond towards oxidative addition.[5] Furthermore, both nitrogen atoms can act as Lewis bases, poisoning the catalyst.[5][6] To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical.[5][11] These ligands promote the formation of a monoligated, highly reactive 12e⁻ Pd(0) species, which accelerates the rate-determining oxidative addition step and sterically shields the metal center from inhibitory coordination by the substrate.[12] Modern, well-defined pre-catalysts that rapidly generate the active Pd(0) species are often superior to using separate palladium sources and ligands.[5][11]
-
The Base: The base plays a crucial role in the transmetalation step.[13][14][15] It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[4][13][15] The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be advantageous when base-sensitive functional groups are present.[5] For less reactive aryl chlorides, stronger bases like K₃PO₄ are often required.[10] The base's strength and solubility can significantly influence the reaction outcome.[5]
-
The Boron Reagent: While arylboronic acids are common, they are susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by water or other protic sources.[5][6] This is particularly problematic with electron-deficient heteroaryl boronic acids.[16] Using more stable boronic esters, such as pinacol esters (Bpin), can effectively minimize this competing pathway.[5]
-
The Solvent: The solvent must solubilize all components and be compatible with the catalyst. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[3][17] It is absolutely critical to use degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and promoting side reactions like the homocoupling of boronic acids.[5][6][10]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents
| Reagent | Grade | Notes |
| This compound | >98% purity | Starting material. |
| Arylboronic Acid or Pinacol Ester | >97% purity | Coupling partner (1.2 - 1.5 equivalents). |
| Palladium Pre-catalyst (e.g., SPhos-G3) | N/A | 1-3 mol %. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous powder | 2.0 - 3.0 equivalents. |
| Solvent (e.g., 1,4-Dioxane/H₂O 10:1) | Anhydrous, sparged with Argon/N₂ | Ensure solvent is thoroughly degassed before use. |
| Ethyl Acetate | ACS Grade | For work-up. |
| Brine | Saturated aqueous solution | For work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | For drying organic layer. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][10]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 0.02 eq.). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane and water at a 10:1 ratio) via syringe.[3] The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath set to 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl-nicotinonitrile product.
Data Summary and Troubleshooting
The following table summarizes representative conditions adaptable for the coupling of this compound, based on protocols for structurally similar aminopyridines.[17]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) (Expected) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 88 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 78 |
| 4 | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | >90 |
| 5 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | Dioxane | 100 | 60-70 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | Inactive catalyst (oxygen contamination); Ineffective catalyst/ligand system; Insufficiently strong or soluble base. | Ensure rigorous degassing of solvents and inert atmosphere.[10] Switch to a more active system (e.g., Buchwald pre-catalyst).[5] Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[5] |
| Protodeboronation | Presence of excess water or protic sources; Boronic acid instability. | Use a boronic ester (pinacol or MIDA) instead of the acid.[5] Minimize water content or run under anhydrous conditions if possible. Use a milder base. |
| Dehalogenation | Hydride sources in the reaction; Prolonged reaction time at high temperature. | Ensure solvents are pure and not a source of hydrides. Optimize reaction time to avoid prolonged heating after completion.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species; Incomplete reduction of Pd(II) precatalyst. | Maintain a strict inert atmosphere.[6] Use a Pd(0) source directly or a pre-catalyst designed for rapid activation. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of valuable 5-aryl nicotinonitrile derivatives. Success hinges on a rational approach to protocol design, specifically the selection of a robust catalyst system capable of overcoming substrate-mediated inhibition and the careful control of reaction parameters to minimize side reactions. By employing bulky, electron-rich ligands, appropriate bases, and rigorous inert techniques as outlined in this guide, researchers can confidently and efficiently access a diverse range of complex molecules for applications in drug discovery and materials science.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Hep Journals.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Process for producing 2-amino-nicotinonitrile intermediates.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (2024). Kakadiya et al.
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2025).
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki reaction. Wikipedia.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.
- Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (2025).
- Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile. World Scientific News.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). The Journal of Organic Chemistry.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride. Benchchem.
Sources
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- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. scilit.com [scilit.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Sonogashira Coupling of 2-Amino-5-bromonicotinonitrile
Introduction: The Strategic Importance of Alkynyl-Substituted Aminopyridines
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbon halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its power lies in the ability to construct complex molecular architectures under relatively mild conditions, a feature that has been extensively leveraged in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
This guide focuses on a particularly valuable substrate: 2-Amino-5-bromonicotinonitrile. The resulting 5-alkynyl-2-aminonicotinonitrile scaffold is a privileged motif in medicinal chemistry. The dual presence of the amino and nitrile groups on the pyridine ring offers multiple vectors for further chemical derivatization, while the alkyne linker provides a rigid and linear spacer to explore chemical space in drug discovery programs. For instance, such structures are precursors to potent kinase inhibitors and other biologically active heterocyclic compounds.[4]
However, the coupling of this substrate is not without its challenges. The presence of a basic amino group and a coordinating nitrile group on an already electron-deficient pyridine ring can complicate the catalytic cycle. This document, therefore, serves as a comprehensive guide for researchers, providing a deep dive into the mechanistic rationale, optimization of reaction parameters, a detailed experimental protocol, and a troubleshooting guide for the successful Sonogashira coupling of this compound.
Mechanistic Overview: The Dual Catalytic Cycle
The success of the classical Sonogashira coupling hinges on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[1][5] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle is where the C(sp²)-C(sp) bond is ultimately forged.
-
Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is first reduced in situ to the active Pd(0) species, typically by an amine or phosphine ligand.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl bromides and chlorides.[5][6]
-
Transmetalation: The key event where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynyl-substituted product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle serves to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide species.[2] This species is then ready for the crucial transmetalation step with the palladium complex.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 198 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol, 2.5 mol%), CuI (9.5 mg, 0.05 mmol, 5.0 mol%), and PPh₃ (13.1 mg, 0.05 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous Et₃N (2 mL) via syringe. Stir the mixture for 15-20 minutes at room temperature. The solution should be a yellow-orange suspension.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 122.5 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously. [4]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 3-6 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-(phenylethynyl)nicotinonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference(s) |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium catalyst and CuI. Ensure proper storage under inert atmosphere. | [7] |
| 2. Insufficient Temperature | For aryl bromides, temperatures of 80-120 °C are often necessary. Incrementally increase the temperature. | [6] | |
| 3. Oxygen in the System | Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. | [7] | |
| 4. Poor Quality Reagents | Use anhydrous solvents and high-purity amine base. Distill the amine if necessary. | [8] | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition | This indicates the Pd(0) has crashed out of the solution. It can be caused by oxygen, impurities, or inappropriate solvent/temperature. | [7][8] |
| 2. Solvent Choice | Anecdotal evidence suggests some solvents like THF may promote palladium black formation more than others. Consider switching to DMF or Toluene. | [6][8] | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Reaction is too slow | The homocoupling reaction is competing with the desired cross-coupling. | [9] |
| 2. Excess Oxygen | Oxygen promotes the Glaser coupling. Improve degassing procedures. | [7] | |
| 3. Switch to Copper-Free | If homocoupling is persistent, switch to a copper-free protocol. This may require different ligands, a stronger base (e.g., DIPA, pyrrolidine), and/or higher temperatures. | [2][10] | |
| Starting Material is Debrominated | 1. Presence of Water/Protic Impurities | Ensure all reagents and solvents are strictly anhydrous. | N/A |
| 2. Side reaction with Base/Solvent | This is less common but can occur under harsh conditions. Consider a milder base or different solvent. | N/A |
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2025). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
-
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). [Link]
-
NIH National Library of Medicine. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-bromonicotinonitrile
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The 2-aminopyridine moiety is a preeminent example of such a scaffold.[1] Its defining feature is the capacity to form critical hydrogen bond interactions with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. This bidentate hydrogen bonding pattern, involving the exocyclic amino group and the pyridine ring nitrogen, serves as a powerful anchor, providing a stable foundation for achieving high binding affinity.
2-Amino-5-bromonicotinonitrile (IUPAC Name: 2-amino-5-bromopyridine-3-carbonitrile) represents a highly versatile and strategically functionalized starting material for the synthesis of kinase inhibitors.[2][3] This compound offers three key points for diversification:
-
The 2-Amino Group: Acts as the primary hinge-binding element. While typically conserved, its modification can modulate potency and selectivity.
-
The 5-Bromo Position: Serves as a prime handle for introducing a wide array of substituents via modern cross-coupling methodologies. This position is often exploited to project functional groups into the solvent-exposed region or other nearby pockets of the ATP-binding site, influencing potency, selectivity, and pharmacokinetic properties.
-
The 3-Cyano Group: This electron-withdrawing group can influence the electronics of the pyridine ring and offers potential for further chemical transformations or interactions within the kinase active site.
This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation workflows for developing novel kinase inhibitors from this compound.
Core Synthetic Strategies: Building Complexity from a Privileged Core
The bromine atom at the 5-position is the linchpin for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for creating C-C and C-N bonds at this position. The two most relevant reactions for this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Logical Workflow for Kinase Inhibitor Synthesis & Evaluation
The development process follows a logical progression from chemical synthesis to biological validation.
Caption: A generalized workflow from starting material to biological evaluation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl- or heteroarylboronic acids or esters to generate 2-amino-5-aryl(heteroaryl)nicotinonitrile derivatives. This is a foundational reaction for exploring a vast chemical space at the 5-position.[3][4]
Objective: To synthesize a library of 5-aryl substituted 2-aminonicotinonitriles for structure-activity relationship (SAR) studies.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DME)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the corresponding boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe. For aqueous mixtures, ensure the water is also degassed.
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl(heteroaryl)nicotinonitrile.
Causality Behind Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is critical for catalytic turnover.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates are often sufficient and are milder than other bases like phosphates or hydroxides.
-
Solvent: A mixture of an organic solvent like dioxane or DME with water is common, as it helps to dissolve both the organic starting materials and the inorganic base.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol enables the synthesis of 5-amino-substituted derivatives by coupling this compound with a primary or secondary amine. This allows for the introduction of diverse amine functionalities that can form additional hydrogen bonds or ionic interactions.
Objective: To introduce nitrogen-based substituents at the 5-position, exploring different vectors and hydrogen-bonding patterns.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 - 0.05 eq)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 0.04 - 0.10 eq)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of argon, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine coupling partner. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added with the other solids.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos are often highly effective for C-N bond formation as they promote the reductive elimination step, which is often rate-limiting.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Data Presentation: Representative Kinase Inhibitor Activity
While specific IC₅₀ data for inhibitors derived directly from this compound is proprietary or embedded in patent literature, we can present representative data for structurally analogous 2-aminopyridine-based inhibitors to demonstrate the potential of this scaffold. The following table showcases the inhibitory activity of compounds against various kinases, highlighting the impact of substitutions at the 5-position.
| Compound ID | Scaffold | R-Group at 5-Position | Target Kinase | IC₅₀ (nM) | Reference |
| A-1 | 2-Aminopyridine | 3,4,5-trimethoxyphenyl | ALK2 | 110 | Adapted from[6] |
| B-1 | 2-Aminopyridine | 4-(Piperazin-1-yl)phenyl | JAK2 | 9 | Adapted from[7] |
| C-1 | 2-Aminopyridine | 1-Methyl-1H-pyrazol-4-yl | LRRK2 | < 10 | Adapted from[4] |
| D-1 | 2-Aminopyridine | 4-Morpholinophenyl | CDK8 | 46 | Adapted from[8] |
This table is illustrative and compiles data from related 2-aminopyridine scaffolds to demonstrate the potential of substitutions at the 5-position.
Mechanism of Action & Relevant Signaling Pathway
Many kinases targeted by 2-aminopyridine derivatives are crucial nodes in signaling pathways that drive cell proliferation and survival in cancer. One such example is the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Caption: Inhibition of the JAK-STAT signaling pathway.
Inhibitors derived from this compound are designed to compete with ATP for binding to the catalytic site of kinases like JAK2. By occupying this pocket, they prevent the phosphorylation and activation of downstream signaling proteins like STAT, thereby blocking the pro-proliferative signals and inducing cell cycle arrest or apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on the 2-aminopyridine scaffold, several key SAR principles can be established to guide inhibitor design:
-
2-Amino Group: This group is paramount for hinge binding. Acylation or significant alkylation almost invariably leads to a dramatic loss of potency. It should generally remain unsubstituted.
-
5-Position Substituent: This is the primary site for optimization.
-
Aryl/Heteroaryl Groups (via Suzuki): Introduction of (hetero)aromatic rings is a common and effective strategy. Substitutions on these rings can be used to fine-tune properties. For example, polar groups (e.g., morpholine, piperazine) can enhance solubility and provide additional interaction points.
-
Amine Linkages (via Buchwald-Hartwig): The nature of the amine introduced can significantly impact activity. Secondary amines linking to another aromatic system can extend into the active site, while cyclic amines can improve physicochemical properties.
-
-
3-Cyano Group: While less commonly modified, this group's electron-withdrawing nature influences the pKa of the pyridine nitrogen, potentially affecting the hinge-binding interaction. It can also serve as a synthetic handle for conversion to other functional groups like amides or tetrazoles.
Conclusion
This compound is a commercially available and highly valuable starting material for the synthesis of potent and selective kinase inhibitors. Its well-defined points of diversification, particularly the 5-bromo position, allow for the systematic exploration of chemical space using robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By leveraging the inherent hinge-binding capability of the 2-aminopyridine core and optimizing substituents to achieve complementary interactions within the ATP-binding site, researchers can efficiently develop novel drug candidates for a range of therapeutic targets. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug discovery to harness the full potential of this powerful chemical scaffold.
References
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Scott, J. D., DeMong, D. E., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500–4505. [Link]
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Liu, G., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2. Retrieved from [Link]
- Google Patents. (n.d.). US9249147B2 - Tyrosine kinase inhibitors.
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PubChem. (n.d.). Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2. Retrieved from [Link]
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MDPI. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(11), 3522. [Link]
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Li, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(18), 13559–13575. [Link]
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Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12848–12866. [Link]
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Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(5), 777–781. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Luo, G., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]
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Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007–4010. [Link]
-
Nickl, C. K., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 14(7), 1335–1342. [Link]
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Lee, S., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Journal of Chemical Information and Modeling, 64(1), 213–227. [Link]
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Baxter, A., et al. (2004). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813–2817. [Link]
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]
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RSC. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 2803-2824. [Link]
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Wityak, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. [Link]
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El-Damasy, D. A., et al. (2023). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Gellibert, F., et al. (2013). Identification of Protein Binding Partners of ALK-5 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4881–4885. [Link]
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Wang, T., et al. (2015). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 58(1), 220–237. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 12(18), 4124–4127. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromonicotinonitrile: A Technical Guide for Synthetic and Medicinal Chemists
< APPLICATION NOTE & PROTOCOLS
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 2-Amino-5-bromonicotinonitrile. This versatile pyridine derivative is a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] The methodologies detailed herein, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offer robust and efficient strategies for the construction of carbon-carbon and carbon-nitrogen bonds. This guide is intended for researchers, scientists, and drug development professionals, offering both practical experimental procedures and the underlying mechanistic principles to empower rational reaction design and optimization.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a multitude of approved therapeutic agents. This compound, in particular, presents a unique trifecta of functionalities: a nucleophilic amino group, a reactive bromo substituent at a strategic position for cross-coupling, and a cyano group that can be further elaborated or can act as a key pharmacophoric feature. This combination makes it an invaluable starting material for generating diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[1][2] Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity under mild conditions.[3] This guide will explore the application of these powerful transformations to this compound, providing a roadmap for its effective utilization.
The Foundation: Understanding the Palladium Catalytic Cycle
A firm grasp of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and adapting protocols.[4][5][6] The catalytic cycle typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7][4][5] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center, or an olefin inserts into the Pd-C bond.[4][6][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][4][5]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[9][10] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[8][10][11]
Rationale and Key Considerations
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with a potentially coordinating substrate like this compound.[12]
-
Catalyst/Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher yields and turnover numbers, particularly with challenging substrates.[9]
-
Base: An inorganic base is required to facilitate the transmetalation step.[10][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.[10] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 198 mg (1.0 mmol, 1.0 eq) | Starting material |
| Phenylboronic acid | 146 mg (1.2 mmol, 1.2 eq) | Coupling partner |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol, 5 mol%) | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 mmol, 2.0 eq) | Base |
| 1,4-Dioxane | 4 mL | Anhydrous solvent |
| Degassed Water | 1 mL | Co-solvent |
| Round-bottom flask/Schlenk tube | 25 mL | Reaction vessel |
| Magnetic stirrer and stir bar | - | For agitation |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
To a dry 25 mL round-bottom flask or Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[3]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-phenylnicotinonitrile.[12]
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene, leading to substituted alkenes.[4][13] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Protocol: Heck Coupling of this compound with Styrene
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 198 mg (1.0 mmol, 1.0 eq) | Starting material |
| Styrene | 156 mg (1.5 mmol, 1.5 eq) | Alkene coupling partner |
| Palladium(II) Acetate [Pd(OAc)₂] | 2.2 mg (0.01 mmol, 1 mol%) | Palladium precursor |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | 6.1 mg (0.02 mmol, 2 mol%) | Ligand |
| Triethylamine (Et₃N) | 303 mg (3.0 mmol, 3.0 eq) | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | Anhydrous solvent |
| Sealed tube/Microwave vial | 10 mL | Reaction vessel |
| Magnetic stirrer and stir bar | - | For agitation |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
In a sealed tube or microwave vial, combine this compound (1.0 eq), Palladium(II) acetate (1 mol%), and Tri(o-tolyl)phosphine (2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (5 mL), styrene (1.5 eq), and triethylamine (3.0 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. Alternatively, microwave irradiation can significantly reduce reaction times.[14][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is the most reliable method for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[16]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 198 mg (1.0 mmol, 1.0 eq) | Starting material |
| Phenylacetylene | 122 mg (1.2 mmol, 1.2 eq) | Alkyne coupling partner |
| Pd(PPh₃)₄ | 29 mg (0.025 mmol, 2.5 mol%) | Palladium catalyst |
| Copper(I) Iodide (CuI) | 9.5 mg (0.05 mmol, 5 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 2 mL | Base and solvent |
| Tetrahydrofuran (THF) | 4 mL | Anhydrous solvent |
| Schlenk flask | 25 mL | Reaction vessel |
| Magnetic stirrer and stir bar | - | For agitation |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (2.5 mol%), and CuI (5 mol%).[18]
-
Add anhydrous THF (4 mL) and triethylamine (2 mL).[18]
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.[18]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: General experimental workflow.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[19][20][21] This reaction couples an aryl halide with a primary or secondary amine.[20]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 198 mg (1.0 mmol, 1.0 eq) | Starting material |
| Morpholine | 104 mg (1.2 mmol, 1.2 eq) | Amine coupling partner |
| Pd₂(dba)₃ | 9.2 mg (0.01 mmol, 1 mol%) | Palladium precursor |
| Xantphos | 17.3 mg (0.03 mmol, 3 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 134 mg (1.4 mmol, 1.4 eq) | Base |
| Toluene | 5 mL | Anhydrous solvent |
| Sealed tube | 10 mL | Reaction vessel |
| Magnetic stirrer and stir bar | - | For agitation |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1 mol%), and Xantphos (3 mol%).[3][19]
-
Add anhydrous toluene (5 mL), followed by morpholine (1.2 eq).[3]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.[19]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, poor solvent. | Ensure inert atmosphere is maintained. Screen different ligands (e.g., Buchwald ligands), bases (K₃PO₄, Cs₂CO₃), and solvents. Use a pre-catalyst for more consistent results. |
| Side Product Formation | Homo-coupling, debromination. | Lower reaction temperature, reduce catalyst loading, use a more sterically hindered ligand. |
| Incomplete Reaction | Insufficient heating, short reaction time. | Increase reaction temperature or time. Consider using microwave heating to accelerate the reaction. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful and adaptable toolkit for its derivatization. By understanding the fundamental principles and following the detailed protocols, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery and materials science.
References
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- 2-Amino-5-bromo-nicotinonitrile. (n.d.). Chem-Impex.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Publishing.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Taking on bRo5 Compounds. (2025). Tablets & Capsules.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkat USA.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. (n.d.). Benchchem.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). University of Windsor.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton.
- Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews (RSC Publishing).
- Enantio- and regioselective heck-type reaction of arylboronic acids with 2,3-dihydrofuran. (2007). Journal of Organic Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI.
- bRo5 Macrocyclics, Degraders and More 2023 Archive. (n.d.). Drug Discovery Chemistry.
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Application Notes & Protocols: Leveraging 2-Amino-5-bromonicotinonitrile for High-Throughput Combinatorial Library Synthesis
Introduction: The Strategic Value of 2-Amino-5-bromonicotinonitrile
In the landscape of modern drug discovery and materials science, the efficiency of molecular exploration is paramount. Combinatorial chemistry provides a powerful engine for this exploration, but its success hinges on the strategic selection of core scaffolds. This compound (CAS 709652-82-4) has emerged as a superior building block for library synthesis due to its trifunctional nature.[1] The molecule, a substituted pyridine, presents three distinct and orthogonally reactive sites: a bromine atom at the 5-position, a primary amino group at the 2-position, and a nitrile group at the 3-position.
This unique arrangement offers a pre-validated roadmap for rapid and controlled diversification:
-
The C5-Bromine: Serves as the primary anchor for diversification, acting as a classical handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a vast array of aryl, heteroaryl, and alkyl groups.[2][3]
-
The C2-Amino Group: An excellent nucleophile, this site can be readily acylated, sulfonated, or used in further C-N coupling reactions after the initial C-C or C-N bond formation at the C5 position.
-
The C3-Nitrile Group: This versatile functional group can be maintained as a key pharmacophoric feature or transformed into other functionalities, such as amides, carboxylic acids, primary amines, or even participate in cyclization reactions to build fused ring systems.[4]
This application note provides a comprehensive guide for researchers, outlining field-proven protocols for leveraging this compound as a central scaffold in combinatorial library development. We will delve into the mechanistic underpinnings of key transformations and provide detailed, step-by-step experimental procedures.
Caption: General workflow for library diversification using the trifunctional scaffold.
Safety and Handling
This compound is a potent chemical and must be handled with appropriate precautions.
-
Hazard Classifications: Acutely toxic if swallowed (Acute Tox. 3), causes serious eye damage (Eye Dam. 1), causes skin irritation (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3).[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[6]
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[6]
-
Avoid breathing dust.[6] Do not eat, drink, or smoke when using this product.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
-
If swallowed, get emergency medical help immediately.[5]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
Core Application: Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom is the most versatile handle for initial library diversification. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are the cornerstones of this strategy, valued for their broad substrate scope and high functional group tolerance.[2][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[8][9] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester derivative.[10][11]
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[8][10] The active Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of the nicotinonitrile scaffold. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[12] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and can be adapted for high-throughput parallel synthesis formats.
| Parameter | Recommended Condition | Notes |
| Substrates | This compound (1.0 eq.), Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq.) | Using a slight excess of the boronic acid drives the reaction to completion.[13] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ is a reliable choice.[8] For challenging substrates, more advanced catalysts may be needed. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.) | Cs₂CO₃ is often more effective but K₂CO₃ is a cost-effective alternative.[13] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) or DME / H₂O (4:1 v/v) | A mixed aqueous system is standard for Suzuki couplings.[8] |
| Temperature | 80 - 100 °C | Reaction temperature may require optimization based on substrate reactivity.[8] |
| Time | 4 - 16 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[13]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent & Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[8]
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, enabling the introduction of diverse primary and secondary amines to the pyridine core.[14] This is particularly valuable in medicinal chemistry, as the arylamine motif is a key feature in many bioactive molecules.[15]
Causality & Mechanistic Insight: The catalytic cycle mirrors the Suzuki reaction in its core steps but is tailored for amine coupling partners.[14] After the initial oxidative addition of Pd(0) to the C-Br bond, the amine coordinates to the Pd(II) center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[15] Subsequent reductive elimination releases the desired N-substituted product and regenerates the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[14]
Caption: General catalytic cycle of the Buchwald-Hartwig amination.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strictly anhydrous conditions due to the moisture-sensitive nature of the strong bases and catalysts used.
| Parameter | Recommended Condition | Notes |
| Substrates | This compound (1.0 eq.), Primary/Secondary Amine (1.2 - 1.5 eq.) | Ensure the amine is pure and dry. |
| Catalyst System | Pd₂(dba)₃ (2-4 mol%) + Xantphos (4-8 mol%) or a pre-formed catalyst | The combination of a palladium source and a specific ligand is crucial.[15] |
| Base | NaOtBu or Cs₂CO₃ (1.4 - 2.0 eq.) | Sodium tert-butoxide is a common and effective strong, non-nucleophilic base.[15] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Solvents must be rigorously dried before use. |
| Temperature | 90 - 110 °C | Higher temperatures are often required to drive the reaction.[15] |
| Time | 6 - 24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[15]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon or Nitrogen three times.[15]
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 eq.).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C), ensuring vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite® to remove palladium residues.[15]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.[15]
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Sigma-Aldrich. 2-Amino-5-bromo-nicotinonitrile AldrichCPR.
- ECHEMI.
- Fisher Scientific.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- Chem-Impex. 2-Amino-5-bromo-nicotinonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Explained.
- Sigma-Aldrich. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.
- ACS GCI Pharmaceutical Roundtable.
-
Molecules. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Omega. (2025). Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. [Link]
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- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. rose-hulman.edu [rose-hulman.edu]
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- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Experimental setup for N-arylation of 2-Amino-5-bromonicotinonitrile
Application Note & Protocol
Topic: High-Efficiency N-arylation of 2-Amino-5-bromonicotinonitrile via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and biologically active compounds.[1] Its N-arylation provides access to a diverse chemical space of N-aryl-2-aminopyridine derivatives, which are crucial intermediates in the synthesis of kinase inhibitors and other therapeutic agents. This compound, in particular, offers multiple reaction handles for subsequent chemical modifications, making its N-arylated products highly valuable building blocks in medicinal chemistry and materials science.
Historically, the formation of C-N bonds with aryl halides was challenging, often requiring harsh conditions with limited substrate scope.[2][3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field, providing a robust and versatile method for constructing these critical bonds under relatively mild conditions.[2][3][4][5] This guide provides a detailed protocol for the N-arylation of this compound, grounded in the mechanistic principles of the Buchwald-Hartwig reaction, and offers insights for optimization and troubleshooting.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[2][6]
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium catalyst, promote the crucial reductive elimination step, and prevent the formation of inactive catalyst species.[6]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic arylboronic acid partner. Researchers should perform initial small-scale trials to optimize conditions for their specific arylating agent.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl Halide (e.g., Bromobenzene, Iodobenzene, or substituted analogues)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[8]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃), dried
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Step-by-Step Reaction Procedure
The following workflow diagram outlines the key stages of the experiment.
Caption: General workflow for the N-arylation experiment.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (1.2-1.5 equiv), and Cesium Carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%). The ligand-to-palladium ratio is critical and often optimized between 1.5:1 and 2:1.
-
Inert Atmosphere: Seal the vessel with a septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the vessel and backfilling with high-purity nitrogen or argon gas. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Optimization and Troubleshooting
Achieving high yields requires careful optimization of reaction parameters. The following tables provide guidance for refining the protocol and addressing common issues.
Key Parameter Optimization
| Parameter | Typical Range | Rationale & Expert Insight |
| Catalyst Loading | 1-5 mol% Pd | Higher loadings can increase reaction rates but also costs and residual metal in the product. Start with 2 mol%. |
| Ligand | Xantphos, BINAP, BrettPhos | The chelating nature of 2-aminopyridines can poison the catalyst. Bidentate ligands like Xantphos are often effective at preventing this inhibitory chelation.[9][10] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Cs₂CO₃ is a good starting point as it is effective and less harsh than NaOtBu, which can be incompatible with base-sensitive functional groups like esters.[4] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are required. Toluene and dioxane are favored for their higher boiling points, allowing for a wider temperature range. |
| Temperature | 80-120 °C | Higher temperatures generally accelerate the reaction, but can also lead to byproduct formation. Start around 100 °C. |
| Concentration | 0.1-0.5 M | More dilute conditions can sometimes prevent side reactions, while higher concentrations can speed up the reaction. 0.1 M is a standard starting point. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Catalyst poisoning by substrate. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu or K₃PO₄).3. Increase the temperature in 10 °C increments.4. Screen different ligands (e.g., BrettPhos, RuPhos). |
| Hydrodehalogenation | Presence of water or protic impurities; β-hydride elimination side reaction. | Use rigorously dried solvents and reagents. Ensure the base is anhydrous. Bidentate ligands can sometimes suppress β-hydride elimination.[9] |
| Formation of Di-arylated Amine | Reaction of the product with another molecule of aryl halide. | Use a slight excess of the amine component (this compound) relative to the aryl halide. |
| Dark Black Mixture | Palladium black precipitation (catalyst death). | This often indicates poor ligand choice or oxygen contamination. Increase ligand-to-metal ratio or switch to a more robust ligand system. |
Conclusion
The palladium-catalyzed N-arylation of this compound is a powerful and highly adaptable method for synthesizing valuable chemical intermediates. By leveraging the principles of the Buchwald-Hartwig amination and carefully controlling reaction parameters, researchers can efficiently generate a wide array of N-arylated products. This protocol provides a robust starting point, and the accompanying optimization and troubleshooting guides offer a framework for adapting the methodology to a broad scope of arylating agents, facilitating advancements in drug discovery and materials science.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). Chemical Reviews. [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2021). RSC Advances. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2021). RSC Advances. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-bromonicotinonitrile Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-5-bromonicotinonitrile and its subsequent derivatization. This compound is a pivotal heterocyclic building block in the development of novel therapeutics and agrochemicals, valued for its versatile reactivity.[1][2] This document offers an in-depth analysis of the synthetic strategy, focusing on reaction mechanisms, process optimization for large-scale production, and robust analytical characterization. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility, addressing the needs of researchers and professionals in drug development and process chemistry.
Introduction: The Strategic Importance of this compound
The substituted aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[3] Among these, this compound (also known as 2-amino-5-bromopyridine-3-carbonitrile) serves as a critical intermediate. Its unique arrangement of an amino group, a nitrile, and a reactive bromine atom on a pyridine core allows for extensive functionalization, making it a valuable precursor for creating complex molecular architectures.[1][2]
Applications of this scaffold are diverse and impactful:
-
Pharmaceutical Synthesis: It is a key component in the synthesis of kinase inhibitors for oncology, phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases, and agents targeting neurological disorders.[1][3]
-
Agrochemical Development: The compound is utilized in creating next-generation pesticides and herbicides with improved efficacy and environmental profiles.[1][2]
Transitioning the synthesis of this intermediate from laboratory scale to industrial production presents distinct challenges, including cost-effectiveness, control of exothermic reactions, minimization of hazardous by-products, and ensuring batch-to-batch consistency.[4] This guide addresses these challenges by providing a robust, scalable, and well-characterized synthetic protocol.
Synthetic Strategy and Mechanistic Rationale
The most common and industrially viable route to this compound involves the regioselective electrophilic bromination of a 2-aminopyridine precursor. The choice of starting material, brominating agent, and reaction conditions is critical for achieving high yield and purity on a large scale.
The Electrophilic Aromatic Substitution Mechanism
The synthesis is governed by the principles of electrophilic aromatic substitution on a pyridine ring. The amino group at the C2 position is a potent activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group and the electronic properties of the pyridine nitrogen, the C5 position is overwhelmingly favored for substitution.
The formation of di-brominated impurities, such as 2-amino-3,5-dibromopyridine, is the most common side reaction.[5][6][7] This occurs when the reaction temperature is too high or if an excess of the brominating agent is used. Strict control over reaction parameters is therefore essential for selectivity.
Caption: General mechanism for the electrophilic bromination of a 2-aminopyridine precursor.
Selection of Reagents for Scale-Up
| Reagent Class | Example(s) | Advantages for Scale-Up | Disadvantages/Causality |
| Starting Material | 2-Aminonicotinonitrile | Direct precursor, fewer steps. | Can be more expensive than simpler aminopyridines. |
| 2-Aminopyridine | Readily available, low cost.[8] | Requires subsequent steps to introduce the nitrile group. | |
| Brominating Agent | N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine, high selectivity, minimizes HBr byproduct.[5][6] | Higher cost per mole of bromine compared to Br₂. |
| Liquid Bromine (Br₂) | Low cost, high reactivity. | Highly corrosive, toxic, and difficult to handle; generates corrosive HBr gas, requiring scrubbers.[9] | |
| Phenyltrimethylammonium tribromide | Solid, mild conditions, avoids strong acids.[8][10] | Stoichiometric byproduct needs to be removed. | |
| Solvent | Acetic Acid, Chloroform, DMF | Good solubility for reactants. | Chlorinated solvents are environmentally problematic; DMF can be difficult to remove.[8][11] |
| Acetone | Effective, easily removed under vacuum.[5] | Low boiling point requires careful temperature management. |
Rationale for Protocol Choice: For this guide, we select N-Bromosuccinimide (NBS) as the brominating agent due to its superior handling safety and selectivity, which are paramount in a scale-up context.[6] Acetone is chosen as the solvent for its effectiveness and ease of removal.[5]
Detailed Scale-Up Synthesis Protocol
This protocol describes the synthesis of this compound from 2-aminonicotinonitrile on a 100g scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |
| 2-Aminonicotinonitrile | 5454-01-3 | 119.12 | 1.0 | 100.0 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | 157.8 g |
| Acetone | 67-64-1 | 58.08 | - | 1.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | 2.0 L |
Equipment
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer and temperature controller
-
Addition funnel
-
Heating/cooling mantle
-
Büchner funnel and filtration flask
-
Vacuum oven
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Charge a 5 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel with 2-aminonicotinonitrile (100.0 g) and acetone (1.0 L).
-
Dissolution and Cooling: Stir the mixture until all the solid has dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (157.8 g) in portions over 1-2 hours. Causality: This slow, portion-wise addition is critical to control the reaction exotherm and prevent the temperature from rising above 10 °C, which would risk the formation of di-brominated by-products.[6]
-
Reaction: After the addition is complete, continue stirring the mixture at 10 °C for 1 hour. Then, remove the cooling bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Precipitation: Once complete, pour the reaction mixture slowly into a separate vessel containing 2 L of cold deionized water with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove succinimide and any residual solvent.
-
Drying: Dry the pale yellow solid product in a vacuum oven at 50 °C until a constant weight is achieved. The expected yield is typically in the range of 90-95%.
Analytical Characterization
Ensuring the identity, purity, and quality of the synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.[12][13]
| Technique | Parameter | Expected Result |
| Appearance | Visual | Soil yellow solid[1] |
| Melting Point | Capillary Method | ~132-135 °C |
| HPLC | Purity Assay | ≥ 98%[1] |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ ~8.5 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~7.0 (s, 2H, -NH₂) |
| ¹³C NMR | (100 MHz, DMSO-d₆) | Peaks consistent with the pyridine core, nitrile, and carbons bearing amino and bromo groups. |
| FTIR | (KBr Pellet) | ν ~3400-3200 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch) |
| Mass Spec (MS) | ESI+ | m/z = 198.0 [M+H]⁺, showing characteristic isotopic pattern for bromine. |
Principles for Derivatization
The synthesized this compound is a versatile platform for creating a library of derivatives. Key reactive sites include:
-
C5-Bromine: This site is ideal for cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce aryl, alkyl, or amino substituents.
-
C2-Amino and C3-Nitrile: These adjacent groups are perfectly positioned for cyclization reactions. For example, reaction with formamide or dimethylformamide dimethylacetal (DMF-DMA) can lead to the formation of a fused pyrimidine ring, yielding highly valuable pyrido[2,3-d]pyrimidine scaffolds.[2][14]
Safety and Handling
EHS Self-Validation: Adherence to strict safety protocols is mandatory. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
-
Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[15][16] N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Acetone is highly flammable.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).[17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Use only in a well-ventilated area. Keep away from heat and ignition sources.
-
Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place, locked up.[15][17]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[15][17][18]
Troubleshooting Guide for Scale-Up
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up (solubility in water). - Sub-optimal reaction temperature. | - Monitor reaction by TLC to ensure full consumption of starting material. - Ensure precipitation water is cold to minimize product solubility. - Maintain strict temperature control as per the protocol. |
| Low Purity (By-products) | - High reaction temperature leading to di-bromination. - Incorrect stoichiometry (excess NBS). | - Strictly control the temperature during NBS addition, keeping it below 10 °C.[6] - Ensure accurate weighing and stoichiometry of all reagents. - Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water) if necessary. |
| Difficult Filtration | - Fine particle size of the precipitate. | - Allow the precipitate to digest (age) in the cold water for a longer period before filtration to increase particle size. - Ensure a good vacuum is applied during filtration. |
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Girard, Y., et al. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 1999. Available from: [Link]
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Wang, Y., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Spirituality, Business and Technology, 2014. Available from: [Link]
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Amanote Research. Synthesis of 2-Amino-5-(3-Chloropropyl)-4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine (Bis chlorinated Deazaguanine). Available from: [Link]
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One-pot synthesis involving 2-Amino-5-bromonicotinonitrile
Application Note & Protocol
Topic: One-Pot Synthesis Involving 2-Amino-5-bromonicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its strategically positioned amino, bromo, and nitrile functionalities provide a powerful platform for the construction of complex heterocyclic systems. This application note provides an in-depth guide to the one-pot synthesis of pharmaceutically relevant scaffolds, with a primary focus on the synthesis of pyrazolo[3,4-b]pyridines, a core structure found in numerous biologically active compounds. We will explore the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The insights provided herein are designed to empower researchers to efficiently generate novel molecular entities for drug discovery programs.
Introduction: The Strategic Value of this compound
In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. One-pot reactions, which combine multiple reaction steps in a single flask without isolating intermediates, represent a cornerstone of green and efficient chemistry.[1][2] They reduce solvent waste, save time, and can often lead to higher overall yields.
This compound (CAS: 709652-82-4) is an exemplary starting material for such processes.[] Its structure is primed for sequential or domino reactions:
-
The ortho-amino-nitrile arrangement is a classic precursor for the formation of fused pyrazole rings.
-
The bromo substituent offers a reactive handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) studies.[4][5]
-
The pyridine nitrogen itself influences the electronic properties of the molecule and provides a potential site for hydrogen bonding in ligand-receptor interactions.
This combination makes it an important intermediate in the synthesis of pharmaceuticals, particularly for agents targeting neurological disorders and for the development of kinase inhibitors.[4][6] This guide will focus on a robust one-pot protocol for synthesizing substituted pyrazolo[3,4-b]pyridines, a class of compounds with significant therapeutic interest due to their antiviral, anti-inflammatory, and anti-tumor activities.[7][8]
Core Application: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a prime example of the utility of this compound. The general approach involves the condensation of the aminonicotinonitrile with a compound containing an active methylene group, such as a ketone, in the presence of a base or acid catalyst.
General Reaction Scheme & Mechanistic Insights
The reaction proceeds through a cascade of events initiated by the nucleophilic attack of a hydrazine derivative onto the nitrile group of this compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused heterocyclic system.
The choice of reaction partner and catalyst is critical. For instance, reacting this compound with hydrazine hydrate forms an intermediate aminopyrazole, which can then be condensed with α,β-unsaturated ketones or 1,3-dicarbonyl compounds to form the final pyrazolo[3,4-b]pyridine ring system.[7][8] The mechanism involves a Michael addition followed by a cyclocondensation and dehydration.[8]
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or ethanol are often chosen. They are effective at dissolving the reactants and can facilitate the reaction at the elevated temperatures required for cyclization and dehydration.
-
Catalyst: The reaction can be catalyzed by either acid (e.g., ZrCl₄, glacial acetic acid) or base. An acid catalyst protonates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack. A base can deprotonate the active methylene group, generating a nucleophilic enolate to initiate the reaction. The choice depends on the specific substrates and desired regioselectivity.[7][8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final purified product.
Caption: High-level workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol
This protocol describes a representative one-pot synthesis of a 4-substituted-6-bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative, adapted from established methodologies.[7]
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Sigma-Aldrich | 709652-82-4 |
| Phenylhydrazine | Acros Organics | 100-63-0 |
| α,β-Unsaturated Ketone (e.g., Chalcone) | TCI Chemicals | Varies |
| Zirconium(IV) chloride (ZrCl₄) | Strem Chemicals | 10026-11-6 |
| Ethanol (Absolute) | Fisher Scientific | 64-17-5 |
| Dimethylformamide (DMF) | EMD Millipore | 68-12-2 |
| Chloroform (CHCl₃) | VWR Chemicals | 67-66-3 |
| Sodium Sulfate (Anhydrous) | J.T. Baker | 7757-82-6 |
| Silica Gel (for chromatography) | Sorbent Tech. | 7631-86-9 |
Step-by-Step Methodology
PART A: Formation of the Aminopyrazole Intermediate
-
To a solution of this compound (1.0 mmol, 198 mg) in absolute ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.1 mmol, 119 mg).
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate, 5-bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, can be used directly in the next step without isolation.
PART B: One-Pot Cyclocondensation
-
To the cooled reaction mixture from Part A, add the desired α,β-unsaturated ketone (1.0 mmol).
-
Add Dimethylformamide (DMF, 2 mL) to ensure all components remain in solution.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.
-
Carefully add Zirconium(IV) chloride (ZrCl₄, 0.3 mmol, 70 mg) as a catalyst. Note: ZrCl₄ is moisture-sensitive; handle under an inert atmosphere.
-
Heat the reaction mixture to 95°C and stir vigorously for 16 hours. Monitor the reaction by TLC until the starting materials are consumed.
PART C: Work-up and Purification
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the ethanol and excess DMF.
-
Add chloroform (20 mL) and deionized water (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the organic layer. Wash the aqueous layer twice more with chloroform (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary: Substrate Scope & Yields
The described one-pot procedure is versatile and can be applied to a range of substrates. The following table summarizes typical results for the synthesis of pyrazolo[3,4-b]pyridines using different ketones.
| Entry | Ketone Reactant | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-(N,N-dimethylamino)phenyl chalcone | ZrCl₄ | DMF/EtOH, 95°C, 16h | 28% | [7] |
| 2 | 9-Anthryl chalcone | ZrCl₄ | DMF/EtOH, 95°C, 16h | 13% | [7] |
| 3 | 1-Pyrenyl chalcone | ZrCl₄ | DMF/EtOH, 95°C, 16h | 20% | [7] |
Note: Yields can be highly dependent on the specific substrate and optimization of reaction conditions.
Mechanistic Visualization
The core of the reaction is the formation of the pyridine ring fused to the pyrazole. The following diagram details the plausible mechanistic pathway for the cyclocondensation step.
Caption: Plausible mechanism for the cyclocondensation step.
Troubleshooting & Expert Insights
-
Low Yield: If yields are consistently low, ensure all reagents are pure and the catalyst is active. ZrCl₄ is particularly sensitive to moisture. Consider increasing the reaction time or temperature incrementally.
-
Side Reactions: The formation of regioisomers is possible if using unsymmetrical 1,3-dicarbonyl compounds.[8] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. Careful selection of the catalyst and reaction conditions can help control this.
-
Purification Challenges: If the product is difficult to purify, consider an alternative work-up procedure, such as precipitation/recrystallization before attempting chromatography.
Conclusion
This compound is a powerful and cost-effective starting material for the efficient construction of diverse heterocyclic libraries. The one-pot synthesis of pyrazolo[3,4-b]pyridines detailed in this guide showcases its potential, providing a streamlined pathway to a privileged scaffold in drug discovery. By understanding the underlying mechanisms and key experimental parameters, researchers can leverage this versatile building block to accelerate the discovery of novel therapeutic agents.
References
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Kollár, L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]
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Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar. Retrieved from [Link]
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Borrell, J. I., et al. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). Retrieved from [Link]
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Al-Zaydi, K. M. (2006). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
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Soderberg, T. (n.d.). Reaction mechanisms. Lumen Learning. Retrieved from [Link]
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Reddy, B. V. S., et al. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles. Royal Society of Chemistry. Retrieved from [Link]
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Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8. Retrieved from [Link]
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- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
An Application Guide to Microwave-Assisted Reactions with 2-Amino-5-bromonicotinonitrile
In the landscape of modern drug discovery and medicinal chemistry, the 2-aminopyridine-3-carbonitrile framework stands out as a "privileged scaffold."[1][2] Its constituent functional groups—an amine, a nitrile, and a reactive halogen—provide a versatile three-pronged platform for the synthesis of complex heterocyclic systems.[3][4] Specifically, this compound is a crucial building block for a wide array of biologically active molecules, serving as an intermediate in the development of pharmaceuticals and agrochemicals.[5][6] The strategic placement of the bromine atom makes it an ideal handle for functionalization via transition-metal-catalyzed cross-coupling reactions.[7]
Parallel to the evolution of molecular scaffolds, synthetic methodology has undergone a revolution with the advent of Microwave-Assisted Organic Synthesis (MAOS).[8][9] Moving beyond the limitations of conventional conductive heating, MAOS utilizes the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy directly into thermal energy.[10][11] This is achieved through two primary mechanisms: dipolar polarization, where molecular dipoles align with the oscillating electric field, generating heat through friction, and ionic conduction, where the movement of ions under the influence of the electric field causes collisions and rapid heating.[9][12] The result is remarkably rapid, uniform, and efficient volumetric heating that can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields, cleaner reaction profiles, and access to chemical space unattainable by traditional methods.[13][14]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for leveraging MAOS in key transformations of this compound.
Core Principles of Microwave-Assisted Synthesis
The efficiency of microwave heating is directly related to the dielectric properties of the reaction medium. Polar solvents with a high dielectric loss tangent (tan δ), such as DMF, NMP, or ethanol, are exceptionally efficient at absorbing microwave energy and converting it into heat.[15] This direct energy transfer to the bulk of the solution circumvents the slow process of thermal conduction from the vessel walls, leading to rapid temperature increases and often "superheating" solvents well above their atmospheric boiling points in sealed vessels.[15] This unique heating profile is the primary driver for the dramatic rate accelerations observed in MAOS.[11]
Caption: Fundamental mechanisms of microwave-assisted heating.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild conditions.[16] Microwave irradiation dramatically accelerates this transformation, making it possible to generate libraries of 5-aryl-2-aminonicotinonitrile derivatives in a fraction of the time required by conventional heating.[17][18]
Causality and Mechanistic Insight
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. Microwave heating accelerates each of these steps, particularly the often rate-limiting oxidative addition and reductive elimination, by efficiently reaching the necessary activation energies.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Objective: To synthesize 5-phenyl-2-aminonicotinonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (Degassed)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave reaction vial, add this compound (198 mg, 1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Microwave Parameters: Irradiate the mixture at a constant temperature of 120 °C for 15 minutes. Set power to dynamic mode (variable power to maintain temperature) with a maximum of 200 W. Ensure stirring is active throughout the reaction.
-
After irradiation, allow the vessel to cool to room temperature (<50 °C) before venting and opening.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Self-Validation:
-
Expected Outcome: A high yield (>85%) of the 5-phenyl-2-aminonicotinonitrile product.
-
Troubleshooting: Low conversion may indicate inactive catalyst or insufficient degassing. Consider using a different palladium source/ligand combination or increasing the reaction time or temperature. Formation of homocoupling byproducts suggests issues with the stoichiometry of the boronic acid or base.
Data Summary: Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 120 | 15 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 120 | 15 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 120 | 20 | 85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 130 | 10 | 93 |
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[19] This reaction is instrumental in synthesizing derivatives where the bromine at the 5-position is replaced by a substituted amino group. MAOS significantly shortens the often-lengthy reaction times of traditional Buchwald-Hartwig protocols, achieving high yields in minutes.[20]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize 2-Amino-5-(morpholino)nicotinonitrile.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (Degassed)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and XPhos (14.3 mg, 0.03 mmol, 3 mol%) to the microwave vial.
-
Add this compound (99 mg, 0.5 mmol, 1.0 equiv) and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv).
-
Add 3 mL of anhydrous, degassed toluene.
-
Add morpholine (52 µL, 0.6 mmol, 1.2 equiv).
-
Seal the vial, remove from the glovebox, and place it in the microwave reactor.
-
Microwave Parameters: Irradiate at 130 °C for 20 minutes. Use dynamic power control with a 200 W maximum.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Self-Validation:
-
Expected Outcome: A good to excellent yield (>70%) of the aminated product.[19][20]
-
Troubleshooting: The choice of ligand is critical in Buchwald-Hartwig amination. If yields are low with XPhos, other bulky electron-rich phosphine ligands (e.g., SPhos, RuPhos) can be screened. The base is also crucial; NaOtBu is strong and non-nucleophilic, but other bases like LHMDS or K₃PO₄ may be required for sensitive substrates.
Application 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the nicotinonitrile scaffold.[21] This reaction, co-catalyzed by palladium and copper, is highly amenable to microwave acceleration.[22]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
Objective: To synthesize 2-Amino-5-(phenylethynyl)nicotinonitrile.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous DMF (Degassed)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave vial, add this compound (198 mg, 1.0 mmol, 1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%) and CuI (5.7 mg, 0.03 mmol, 3 mol%).
-
Add 4 mL of anhydrous, degassed DMF and 1 mL of triethylamine.
-
Add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Microwave Parameters: Irradiate at 100 °C for 10 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Work-up and Purification: Wash the organic phase with brine, dry, and concentrate. Purify by column chromatography.
Application 4: Microwave-Assisted Cyclization Reactions
The inherent functionality of the 2-amino-3-cyanopyridine core allows for subsequent cyclization reactions to build fused heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines.[23] Microwave energy can efficiently drive these condensation and cyclization steps.[24]
Caption: General experimental workflow for microwave-assisted synthesis.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Objective: To synthesize a 4-aminopyrido[2,3-d]pyrimidine derivative from a 5-substituted-2-aminonicotinonitrile.
Materials:
-
5-Substituted-2-aminonicotinonitrile (product from a previous coupling reaction)
-
Formamide
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Place the 5-substituted-2-aminonicotinonitrile (1.0 mmol) in the microwave vial.
-
Add an excess of formamide (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Microwave Parameters: Irradiate the mixture at 180 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
Work-up and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallization may be performed if necessary.
Safety Considerations in Microwave Chemistry
-
Pressure Management: Never use a domestic microwave oven. Laboratory microwave reactors are designed with pressure monitoring and control systems to prevent vessel failure from solvent superheating.[25]
-
Vessel Integrity: Use only appropriate, sealed microwave vials designed to withstand high pressures and temperatures. Inspect vials for cracks or defects before use.[26]
-
Solvent Choice: Be aware of the dielectric properties of your solvents. Non-polar solvents like hexane or toluene heat poorly, while highly absorbing polar solvents can lead to rapid, difficult-to-control pressure increases.[27]
-
Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Always start with small-scale reactions to assess the thermal profile before scaling up.[25]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a well-ventilated fume hood.[25]
Conclusion
This compound is a highly valuable scaffold in synthetic and medicinal chemistry. The integration of Microwave-Assisted Organic Synthesis provides a powerful tool to unlock its full potential, enabling rapid, efficient, and scalable access to a diverse range of complex heterocyclic molecules. By dramatically accelerating key transformations such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as subsequent cyclization reactions, MAOS aligns with the principles of green chemistry by reducing energy consumption and reaction times, ultimately accelerating the drug discovery and development pipeline.[13][28]
References
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- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 9). R Discovery.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | Semantic Scholar. (n.d.). Semantic Scholar.
- Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles - MDPI. (2019, December 27). MDPI.
- Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (2025, August 6). ResearchGate.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). NCBI.
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC - PubMed Central. (n.d.). NCBI.
- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. (n.d.). ResearchGate.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (n.d.). NCBI.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem. (n.d.). Benchchem.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (n.d.). MDPI.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Semantic Scholar. (2021, April 19). Semantic Scholar.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Google.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021, March 30). Semantic Scholar.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (n.d.). Beilstein Journals.
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach - ResearchGate. (2025, August 5). ResearchGate.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. (2025, November 3). ResearchGate.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). ePrints Soton.
- Microwave-Promoted, Metal- and Catalyst-Free Decarboxylative α,β-Difunctionlization of Secondary α-Amino Acids via Pseudo-Four-Component Reactions - ResearchGate. (2014, October 24). ResearchGate.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central. (n.d.). NCBI.
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Application Notes & Protocols: Strategic Derivatization of the 2-Amino Group of 2-Amino-5-bromonicotinonitrile
Introduction: The Strategic Value of 2-Amino-5-bromonicotinonitrile
This compound is a highly versatile heterocyclic building block in modern medicinal chemistry and materials science. Its structure presents three key functional handles for synthetic elaboration: the nitrile, the bromo substituent, and the primary amino group. The derivatization of the C2-amino group is of particular strategic importance, as it allows for the introduction of a vast array of functionalities that can modulate the molecule's steric and electronic properties. This modulation is critical for tuning biological activity, optimizing pharmacokinetic profiles in drug candidates, and developing novel functional materials.
This guide provides an in-depth exploration of several robust and widely applicable methods for the derivatization of the 2-amino group. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the critical parameters for success. The protocols described herein are designed to be self-validating, providing researchers with reliable starting points for their synthetic campaigns.
Core Derivatization Strategies and Protocols
The nucleophilic character of the exocyclic amino group allows for a variety of transformations. We will focus on five principal classes of derivatization: Acylation, Sulfonylation, N-Arylation, N-Alkylation, and Diazotization.
N-Acylation: Formation of Amides
N-Acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The resulting amides are stable, synthetically versatile, and prevalent in countless biologically active molecules. The reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct.
Causality and Experimental Choice: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA) is often used to scavenge the generated HCl without competing with the primary amine. Alternatively, using pyridine as both the base and solvent can be effective, as it also catalyzes the reaction. The reaction is often performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acid chloride.
Protocol 2.1.1: Synthesis of N-(5-Bromo-3-cyanopyridin-2-yl)acetamide
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 198 mg, 1.0 mmol)
-
Acetyl chloride (1.2 eq, 94 mg, 1.2 mmol)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Ice bath
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Add the base (pyridine or TEA) and cool the resulting solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the desired amide.
-
Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Amino-5-bromonicotinonitrile
Introduction
2-Amino-5-bromonicotinonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an amino group, a bromine atom, and a nitrile moiety, offers multiple points for chemical modification. The nitrile group, in particular, serves as a valuable functional handle that can be transformed into a variety of other functionalities, including amides, amines, and tetrazoles. These transformations open up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This guide provides detailed application notes and protocols for the selective functionalization of the nitrile group in this compound, with a focus on hydrolysis to the corresponding amide, reduction to the primary amine, and cycloaddition to form a tetrazole ring.
Chemical Reactivity and Strategic Considerations
The chemical environment of the nitrile group in this compound is influenced by the electron-donating amino group and the electron-withdrawing nature of the pyridine ring and the bromine atom. These electronic factors, along with the steric hindrance, must be considered when selecting reaction conditions to achieve the desired transformation while preserving the other functional groups. For instance, harsh reaction conditions might lead to undesired side reactions such as debromination or reactions involving the amino group. Therefore, the protocols provided herein are designed to be robust and selective.
PART 1: Hydrolysis of the Nitrile to an Amide
The conversion of the nitrile group to a primary amide is a fundamental transformation that introduces a key pharmacophore. Amides can participate in hydrogen bonding and are prevalent in many drug molecules. This hydrolysis can be achieved under acidic or basic conditions, or through metal-catalyzed processes.
Protocol 1.1: Acid-Catalyzed Hydrolysis to 2-Amino-5-bromonicotinamide
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. Concentrated sulfuric acid is a common reagent for this transformation.
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ammonium Hydroxide solution (30%)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a fume hood, carefully add this compound (1.0 g, 5.05 mmol) portion-wise to ice-cold concentrated sulfuric acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature for 1 hour, then heat to 60-70°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (ca. 50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The product, 2-Amino-5-bromonicotinamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the desired amide.
Expected Outcome: This procedure is expected to yield the desired amide in good to excellent yields. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 1.2: Base-Catalyzed Hydrolysis using Hydrogen Peroxide
A milder approach to amide synthesis from nitriles involves the use of basic hydrogen peroxide. This method often offers higher selectivity and avoids the use of strong acids.
Reaction Scheme:
Caption: Base-catalyzed hydrolysis using hydrogen peroxide.
Materials:
-
This compound
-
Ethanol
-
Sodium Hydroxide (e.g., 2 M aqueous solution)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 g, 5.05 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add sodium hydroxide solution (2 M, 2.5 mL) to the mixture.
-
Slowly add hydrogen peroxide (30%, 5 mL) dropwise to the stirring solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and then add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-Amino-5-bromonicotinamide.
Data Summary for Hydrolysis Methods:
| Method | Reagents | Temperature (°C) | Typical Yield (%) | Notes |
| Acid-Catalyzed | H₂SO₄ (conc.) | 60-70 | 80-95 | Requires careful handling of concentrated acid. |
| Base-Catalyzed | H₂O₂, NaOH | Reflux | 75-90 | Milder conditions, potentially better for sensitive substrates. |
PART 2: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a flexible intermediate for further derivatization, for instance, through reductive amination or acylation. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting nitriles to primary amines. Due to its high reactivity, it must be handled with care under anhydrous conditions.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 2-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromonicotinonitrile. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation and achieve higher yields in your experiments. As a challenging substrate, this compound's reactivity is influenced by its electronic properties and the presence of multiple nitrogen atoms, which can complicate the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: The difficulty arises from a combination of factors. The pyridine nitrogen and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This phenomenon, often referred to as the "2-pyridyl problem," can slow down or completely stall the catalytic cycle.[2] Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond.
Q2: My reaction is not going to completion, and I have a low yield. What are the most likely causes?
A2: Low conversion is a common issue and can stem from several sources.[2] Key areas to investigate include:
-
Catalyst Inactivity: The catalyst may be inhibited by the substrate or product, or it may have decomposed.
-
Inefficient Oxidative Addition: The C-Br bond may not be activating effectively with your chosen catalyst system.
-
Problematic Transmetalation: The transfer of the organic group from the boronic acid to the palladium center might be slow or inefficient.
-
Side Reactions: Undesired reactions like protodeboronation or dehalogenation could be consuming your starting materials.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A3: The most common side reactions in Suzuki couplings are protodeboronation, dehalogenation, and homocoupling.[1][2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be caused by excess water or harsh basic conditions.[3][4] To minimize this, use anhydrous reagents and solvents where possible and consider milder bases.[5]
-
Dehalogenation: The bromine atom on your starting material is replaced by a hydrogen. This can be promoted by certain bases or high temperatures.[2][6]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen, so ensure your reaction is thoroughly degassed.[2][6]
Q4: What are the best starting points for catalyst, base, and solvent selection for this substrate?
A4: For challenging heteroaryl halides like this compound, a robust catalyst system is crucial. Modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective than traditional catalysts like Pd(PPh₃)₄.[7][8] For bases, inorganic options like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like NaOH to minimize side reactions.[5][9] Aprotic polar solvents such as 1,4-dioxane or a mixture of toluene and water are common choices.[2][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
This is often indicated by the presence of significant amounts of unreacted this compound in your reaction mixture upon analysis (e.g., TLC, LC-MS).
Potential Cause A: Catalyst Inhibition or Decomposition
The nitrogen atoms in the pyridine ring and the amino group can bind to the palladium center, effectively poisoning the catalyst.[1] Catalyst decomposition, often indicated by the formation of palladium black, can also occur, especially at high temperatures or in the presence of oxygen.[7]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination.[2]
-
Catalyst Choice: Move beyond Pd(PPh₃)₄. Consider using more active and robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand, or pre-formed palladacycles.[10]
-
Protecting Groups: While not always necessary, protecting the 2-amino group with a Boc or Cbz group can prevent catalyst inhibition, though this adds extra steps to your synthesis.[7]
-
Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent oxygen-induced decomposition.[3]
Potential Cause B: Inefficient Oxidative Addition
The oxidative addition of the aryl bromide to the Pd(0) complex is a critical and often rate-limiting step in the catalytic cycle.[6] For some substrates, this step can be sluggish.
Solutions:
-
Optimize Catalyst System: As mentioned above, highly active catalyst systems with electron-rich ligands are essential for facilitating the oxidative addition of less reactive aryl halides.[11]
-
Temperature Screening: While excessive heat can cause degradation, some reactions require higher temperatures to overcome the activation energy of the oxidative addition step. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.[3][12]
Potential Cause C: Poor Reagent Solubility
If your reagents, particularly the base, are not sufficiently soluble in the reaction solvent, it can lead to a slow or incomplete reaction.[3]
Solutions:
-
Solvent System: Consider using a solvent mixture, such as 1,4-dioxane/water or toluene/water, which can help dissolve the inorganic base while maintaining good solubility for the organic components.[2][10]
-
Base Selection: Choose a base that has better solubility in your chosen solvent system. For instance, Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace that do not correspond to your starting materials or desired product indicates the presence of side reactions.
Potential Cause A: Protodeboronation of the Boronic Acid
This side reaction converts your boronic acid back to the corresponding arene, reducing the amount available for the cross-coupling.[4][5] It is often promoted by the presence of water and a strong base.[5]
Solutions:
-
Use Anhydrous Conditions: If feasible with your chosen base and solvent, using anhydrous reagents and solvents can slow down protodeboronation.[3]
-
Milder Base: Switch to a milder base like K₃PO₄ or K₂CO₃ instead of strong hydroxides.[5]
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol or MIDA esters, which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4][13]
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[7]
Potential Cause B: Dehalogenation of this compound
In this side reaction, the bromine atom is replaced by a hydrogen, leading to the formation of 2-aminonicotinonitrile.
Solutions:
-
Choice of Base: Use a non-coordinating, milder base.[7]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the extent of dehalogenation.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere as hydride sources in the reaction mixture can contribute to dehalogenation.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Amino-substituted Heteroaryl Bromides
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 75-88 | A good starting point, but may be less effective for challenging substrates.[14] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Expected High | Bulky, electron-rich ligand often improves yields for difficult couplings.[14] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Expected High | Air- and moisture-stable Pd-NHC precatalyst, highly reactive.[14] |
Note: Yields are based on structurally analogous substrates and will require optimization for this compound.[14]
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | General Observations |
| K₃PO₄ | 1,4-Dioxane/H₂O | Often provides a good balance of reactivity and minimal side reactions.[10] |
| Cs₂CO₃ | Toluene or Dioxane | Higher solubility in organic solvents can be advantageous. Can be more effective but also more expensive.[12] |
| K₂CO₃ | DMF/H₂O | A common and effective base, though DMF can sometimes lead to side reactions at high temperatures.[9] |
| Na₂CO₃ | Ethanol/Water | Can be a very effective and economical choice, particularly with more reactive substrates.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a good starting point for optimization.[10]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source, add it to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure Using a Buchwald Ligand
This protocol utilizes a more active catalyst system for potentially higher yields with challenging substrates.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Degassed 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low yield.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Warner, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B
- BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Warner, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (2025). Effect of different bases on the Suzuki-Miyaura coupling a.
- Sigismondo, G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Tyrell, J. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Sigismondo, G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- McManus, J. B., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
As a Senior Application Scientist, I've designed this technical support center to address the common challenges researchers face with the Buchwald-Hartwig amination. This guide is structured to help you diagnose and resolve issues leading to low conversion, drawing from established principles and field-proven insights.
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, but its success hinges on the careful interplay of several components.[1][2][3] When conversions are low, a systematic approach to troubleshooting is essential. This guide will walk you through the most common culprits, from catalyst integrity to the nuances of reagent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows little to no conversion. Where should I start troubleshooting?
Low or no conversion is often traced back to fundamental reaction parameters. Before delving into more complex variables, assess these critical factors:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[4] Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can rapidly deactivate the catalyst. The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4]
-
Suboptimal Ligand Choice: The ligand is not just a spectator; it's crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[6] For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to promote the final C-N bond-forming step.[4]
-
Incorrect Base Selection or Stoichiometry: The base plays a critical role in the catalytic cycle, but an inappropriate choice can be detrimental.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but may not be suitable for base-sensitive functional groups.[5] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher temperatures.[5]
-
Inadequate Temperature: Many Buchwald-Hartwig reactions require heating to overcome activation barriers, typically in the 80-110 °C range.[4] However, excessive heat (>120 °C) can lead to catalyst decomposition.[4]
Q2: I'm observing the formation of side products. What are the likely culprits?
The formation of side products often points to competing reaction pathways. Identifying the side product can provide valuable clues:
-
Hydrodehalogenation: Formation of the arene starting material without the amine is a common side reaction. This can occur via β-hydride elimination from the palladium-amide intermediate.[1]
-
Actionable Advice: This side reaction is often competitive with reductive elimination. Switching to a bulkier ligand can often favor the desired reductive elimination pathway.
-
-
Aryl Halide Homocoupling (e.g., Bithiophene formation): This suggests that the oxidative addition is occurring, but the subsequent steps are problematic.[7]
-
Phenol/Ether Formation: If your substrate contains a hydroxyl group, it can compete with the amine as a nucleophile, leading to C-O bond formation.[8]
-
Actionable Advice: Protect the hydroxyl group before the coupling reaction.
-
Q3: My aryl chloride is unreactive. What can I do?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making oxidative addition more difficult.[8]
-
Actionable Advice:
-
Ligand Choice: Employ more electron-rich and bulky ligands, such as XPhos or RuPhos, which are specifically designed to facilitate the oxidative addition of aryl chlorides.[6]
-
Catalyst System: Use a pre-catalyst that is known to be effective for aryl chlorides.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary.
-
Q4: I'm using an aryl iodide, and the reaction is still sluggish. Why?
While aryl iodides are generally more reactive towards oxidative addition, the iodide anion generated during the reaction can act as an inhibitor by forming unreactive palladium-iodide dimer species.[9][10]
-
Actionable Advice:
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low conversion issues in your Buchwald-Hartwig amination.
Caption: A decision tree for systematic troubleshooting of low conversion in Buchwald-Hartwig amination.
Key Reaction Parameters: A Quick Reference
The choice of ligand, base, and solvent are interdependent and crucial for success. The following tables provide general starting points for optimization.
Table 1: Ligand Selection Guide
| Amine Substrate | Aryl Halide | Recommended Ligand(s) | Rationale |
| Primary Amines | Ar-Cl, Ar-Br | XPhos, RuPhos, BrettPhos | Bulky ligands promote reductive elimination and prevent over-arylation.[1][9] |
| Secondary Amines | Ar-Cl, Ar-Br | RuPhos, SPhos | Effective for a broad range of secondary amines.[6] |
| Hindered Substrates | Ar-Cl, Ar-Br | XPhos, RuPhos | Steric bulk facilitates coupling of challenging substrates.[4] |
| Heterocyclic Amines | Ar-Cl, Ar-Br, Ar-I | XPhos, SPhos | Often require more electron-rich ligands for efficient coupling.[5] |
Table 2: Base and Solvent Compatibility
| Base | pKaH | Common Solvents | Notes |
| NaOtBu | 19 | Toluene, Dioxane, THF | Strong base, widely used, but can be incompatible with sensitive functional groups.[5] |
| LHMDS | 26 | Toluene, THF | Very strong base, useful for less acidic amines.[9] |
| K₃PO₄ | 12.3 | Dioxane, Toluene | Weaker base, good for substrates with base-sensitive groups.[5] |
| Cs₂CO₃ | 10 | Dioxane, Toluene | Weaker base with good solubility, often used in challenging couplings.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a general starting point; optimization for specific substrates is crucial.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[11]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[11]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[11]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
Catalytic Cycle and Common Pitfalls
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle for Buchwald-Hartwig amination and common deactivation/side reaction pathways.
By systematically evaluating each component of your reaction and understanding the underlying chemical principles, you can effectively troubleshoot low conversions and optimize your Buchwald-Hartwig amination for success.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 11, 2026, from [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 11, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 11, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromonicotinonitrile
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-Amino-5-bromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent functionalities of the substrate—a pyridine ring, an amino group, and a nitrile—present unique challenges and opportunities in reaction optimization. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and streamline your synthetic efforts.
Core Principles: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. Most palladium-catalyzed cross-couplings, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), proceed through a similar catalytic cycle.[1][2] Problems in your reaction can often be traced back to a specific, inhibited step within this cycle.
The generalized cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. Aryl chlorides can be challenging substrates due to the difficulty of this initial step.[3]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) is delivered to the palladium center.[1]
-
Reductive Elimination: The new C-C or C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[1][2]
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.
Critical Parameters Quick Reference
For any cross-coupling reaction, the choice of catalyst, ligand, base, and solvent is crucial.[4] The substrate, this compound, contains a basic amino group and a potentially hydrolytically labile nitrile group, which requires careful selection of reaction partners.
| Parameter | Recommended Starting Points | Considerations for this compound |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., Pd-PEPPSI, Buchwald G3/G4).[5][6] | Precatalysts often offer better reproducibility by ensuring efficient generation of the active Pd(0) species.[5] |
| Ligand | Suzuki: PPh₃, SPhos, XPhos.[7] Buchwald-Hartwig: Xantphos, RuPhos, BrettPhos.[4] | Bulky, electron-rich phosphine ligands often improve reaction rates and yields, especially for challenging substrates.[8][9] |
| Base | Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃.[7] Buchwald-Hartwig: NaOtBu, LHMDS, Cs₂CO₃.[3][6] | The nitrile group can be sensitive to strong bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a safer starting point to avoid substrate decomposition.[3][5] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF, DMF.[3][7] | Toluene and dioxane are common, effective solvents.[3] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[3][6] |
| Temperature | 80-110 °C.[6][7] | Start around 80-100 °C. Higher temperatures may be needed but can also lead to catalyst decomposition or side reactions. |
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I have set up my reaction, but TLC/LC-MS analysis shows only starting material, even after several hours. What are the most common causes?
A: This is a frequent issue that can typically be traced to one of three areas: the catalyst, the reagents, or the reaction environment.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting lack of reaction conversion.
Detailed Steps:
-
Verify Catalyst Activity: The most common failure point is the inability to generate the active Pd(0) catalyst.[5]
-
Cause: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient or inhibited.
-
Solution: Switch to a modern, air-stable precatalyst (e.g., a Buchwald palladacycle or a PEPPSI catalyst).[5][6] These are designed to generate the active LPd(0) species reliably upon exposure to the base. If using a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and phosphine ligand in the solvent for 10-15 minutes before adding other reagents.[5]
-
-
Assess Reagent Purity and Reaction Setup: Impurities can poison the catalyst.
-
Cause: Oxygen is a potent inhibitor of many Pd(0) catalysts. Water can interfere with the base and certain coupling partners (especially boronic acids). Impurities in the amine or aryl halide can also be problematic.
-
Solution: Ensure all reagents are pure. Amines, in particular, should be checked for purity and can be filtered through a plug of alumina if necessary.[5] Use a robust method to deoxygenate your solvent and reaction vessel, such as the freeze-pump-thaw method or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[7][10]
-
-
Evaluate Base and Solvent Choice: Poor solubility or incorrect basicity can halt the reaction.
-
Cause: The base may not be soluble enough in the chosen solvent to be effective.[3] This is a common issue with inorganic bases like K₃PO₄. Alternatively, the base might not be strong enough to facilitate the key deprotonation or transmetalation step.
-
Solution: For inorganic bases, ensure vigorous stirring.[6] You can also gently grind the base to a fine powder before use to increase its surface area.[6] Consider screening a different solvent where the base is more soluble. If the reaction is still sluggish, a stronger base like NaOtBu could be tested, but monitor carefully for decomposition of the nitrile group.[3]
-
Problem 2: Significant Side Product Formation
Q: My reaction works, but I am observing significant amounts of side products, such as homocoupling of my boronic acid (Suzuki) or hydrodehalogenation (loss of bromine). How can I improve selectivity?
A: Side product formation indicates that an undesired reaction pathway is competing with your main catalytic cycle.
Common Side Products and Solutions:
-
Hydrodehalogenation (Ar-Br → Ar-H):
-
Cause: This often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from alkoxide bases or reaction with trace water.
-
Solution:
-
Change the Ligand: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos). This can accelerate the rate of reductive elimination relative to side reactions.[8]
-
Use a Weaker Base: Strong alkoxide bases (like NaOtBu) can sometimes act as hydride sources. Switching to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄) can mitigate this.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.
-
-
-
Boronic Acid Homocoupling (Suzuki Reaction, R-B(OH)₂ → R-R):
-
Cause: This side reaction is often promoted by the presence of oxygen and unligated Pd(II) species at the start of the reaction.[11]
-
Solution:
-
Thorough Degassing: Improve your inert gas technique to strictly exclude oxygen.[11]
-
Use a 1:1 or 2:1 Ligand:Pd Ratio: Ensure enough phosphine ligand is present to coordinate to the palladium center, which helps prevent the side reactions that lead to homocoupling.
-
Use a Precatalyst: A reliable precatalyst ensures a controlled and rapid generation of the active Pd(0) species, minimizing the time Pd(II) is present in an unligated state.[11]
-
-
-
Protodeboronation (Suzuki Reaction, R-B(OH)₂ → R-H):
-
Cause: The boronic acid is cleaved by a proton source before it can transmetalate to the palladium center. This is more common with heteroarylboronic acids and can be base- or temperature-mediated.
-
Solution:
-
Use a Milder Base: Strong bases can accelerate this process. K₃PO₄ is often a good choice.
-
Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) or MIDA boronates are more stable and less prone to protodeboronation than the corresponding boronic acids.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is best for this substrate? Suzuki, Buchwald-Hartwig, or something else? A: The "best" reaction depends on the desired product.
-
For C-C bond formation (e.g., creating a biaryl structure), the Suzuki-Miyaura coupling is the most common and versatile choice, offering high functional group tolerance.[10][13]
-
For C-N bond formation (e.g., coupling with another amine), the Buchwald-Hartwig amination is the premier method.[2][14]
-
For C-CN bond formation (cyanation), specialized palladium-catalyzed cyanation protocols using sources like Zn(CN)₂ or K₄[Fe(CN)₆] are required. Direct cyanation can be challenging due to catalyst poisoning by the cyanide anion.[15][16]
-
For C-alkyne bond formation , the Sonogashira coupling would be the appropriate choice.[17]
Q2: The amino group on my substrate is a potential ligand. Will it interfere with the catalyst? A: Yes, the 2-amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known challenge when working with aminopyridine substrates.[4] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) is highly recommended.[8][12] These ligands are designed to be sterically demanding, which favors coordination to the palladium center over the substrate's amino group and promotes the desired catalytic steps.
Q3: How critical is it to run this reaction under a strictly inert atmosphere? A: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it and can lead to reaction failure or the formation of side products like boronic acid homocoupling.[11] Always use standard air-free techniques, such as a Schlenk line or a glovebox, and ensure solvents are properly degassed before use.[10]
Q4: Can I use 2-Amino-5-chlor onicotinonitrile instead of the bromo- derivative? A: You can, but it is significantly more challenging. The oxidative addition step is much slower for aryl chlorides than for aryl bromides (reactivity order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl).[13] To successfully couple an aryl chloride, you will almost certainly need to use a state-of-the-art catalyst system, typically involving a highly electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligand, and may require higher temperatures and longer reaction times.[9][18]
Appendix: General Experimental Protocol (Suzuki-Miyaura Example)
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, add a pre-formed precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.[10]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M) via syringe.[7]
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination? Retrieved from [Link]
-
Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SciSpace. (2019, October 9). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 2-Amino-5-bromonicotinonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 2-Amino-5-bromonicotinonitrile. As a critical building block in pharmaceutical and agrochemical synthesis, its purity is paramount for the success of subsequent reactions and the integrity of the final products.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities largely depend on the synthetic route, but typically arise from incomplete reactions or side reactions. The most common culprits include:
-
Unreacted Starting Materials: Such as 2-aminonicotinonitrile.
-
Over-brominated Species: D-brominated pyridines can form if the reaction conditions are not tightly controlled.[3]
-
Dehalogenated Impurities: The corresponding 2-amino-nicotinonitrile can be present, arising from reductive dehalogenation during the synthesis or workup.[4] The removal of these dehalogenated impurities can be particularly challenging due to their similar chromatographic behavior to the target compound.[4]
-
Positional Isomers: Depending on the synthetic strategy, isomers with bromine at a different position may form.[5]
Q2: My primary concern is the basicity of the pyridine nitrogen. How will this affect my purification on silica gel?
A2: This is a crucial consideration. The lone pair of electrons on the pyridine nitrogen atom can interact strongly with acidic silanol groups (Si-OH) on the surface of a standard silica gel stationary phase.[6] This interaction leads to several common issues:
-
Peak Tailing: In column chromatography, this manifests as asymmetrical peaks with a "tail," which significantly reduces resolution.[6]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of your product can become permanently adsorbed to the silica, leading to low recovery.[6]
-
Streaking on TLC: During method development, you will observe streaks rather than tight, round spots on the TLC plate.[5]
Q3: Should I use normal-phase or reversed-phase chromatography for this compound?
A3: The choice depends on your specific needs, including the polarity of impurities, the scale of purification, and available equipment.
-
Normal-Phase Chromatography (e.g., Silica Gel): This is the most common and cost-effective method for preparative scale (flash chromatography). It is highly effective for separating this compound from less polar impurities. The challenges related to its basicity can be overcome by using mobile phase additives.[7][8]
-
Reversed-Phase Chromatography (e.g., C18): This is typically used for analytical HPLC to assess purity or for preparative HPLC when very high purity is required.[9][10][11] It is excellent for separating the target compound from more polar impurities. Given the compound's aromatic nature, a phenyl-based stationary phase could also offer alternative selectivity.[6]
Q4: Can this compound degrade on the column?
A4: While this compound is generally stable, prolonged exposure to highly acidic conditions can be detrimental.[2] Standard silica gel is weakly acidic and can potentially cause degradation of sensitive compounds, leading to low recovery. If you suspect degradation, performing a 2D-TLC analysis is a quick and effective diagnostic tool.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification process in a direct question-and-answer format.
Problem Area: Poor Separation & Resolution
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen system to resolve.[3]
Solutions:
-
Optimize the Mobile Phase: The easiest first step is to decrease the rate at which you increase solvent polarity. In a hexane/ethyl acetate system, this means using a shallower gradient (e.g., increasing ethyl acetate in 2% increments instead of 5%).[3] This elongates the separation path on the column, giving the compounds more opportunity to resolve.
-
Change Solvent System Selectivity: If a simple gradient adjustment fails, change the solvents themselves. The "selectivity" of the mobile phase can be altered by swapping one of the solvents for another with different chemical properties. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can change the specific interactions with your compounds and the stationary phase, often improving separation.
-
Switch the Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase is warranted.[6] If you are using silica, consider trying alumina, which has a different surface chemistry and may offer better separation. For HPLC, switching from a C18 to a Phenyl or Cyano column can provide the necessary change in selectivity.[6]
Problem Area: Poor Peak Shape & Tailing
Q: I'm seeing significant peak tailing in my fractions and streaks on my TLC plates. What is the cause and how do I fix it?
A: As discussed in the FAQ, this is almost certainly due to the basic pyridine nitrogen interacting with acidic silanol groups on the silica surface.[6]
Solutions:
-
Add a Competing Base: The most effective solution is to add a small amount of a competing base to your mobile phase.[6] Triethylamine (TEA) or ammonia (as a solution in methanol) are commonly used.
-
Mechanism: The competing base is more basic than your compound and will preferentially bind to the active silanol sites, effectively "masking" them.[6] This allows your this compound to elute based primarily on its polarity, resulting in symmetrical peaks.
-
Typical Concentration: Start with 0.1-0.5% (v/v) of triethylamine in your mobile phase. For example, for 1 L of 80:20 Hexane:EtOAc, add 1-5 mL of TEA.
-
-
Use an End-capped Column (HPLC): For HPLC applications, using an "end-capped" C18 column can reduce tailing. End-capping treats most of the residual silanol groups, creating a more inert surface.
Problem Area: Recovery & Yield Issues
Q: My recovery of the purified product is very low. Where is my compound going?
A: Low recovery is a frustrating issue that can stem from several sources.
Solutions:
-
Check for Irreversible Adsorption: If you observe significant tailing or streaking, it's likely that a portion of your product is permanently stuck to the column. The use of a mobile phase modifier like triethylamine, as described above, is the primary solution.[6]
-
Assess for On-Column Degradation: The acidic nature of silica can degrade sensitive compounds.
-
Diagnostic Test (2D-TLC): Spot your crude material on the bottom-left corner of a square TLC plate. Develop the plate as usual. Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[6]
-
Solution: If degradation is confirmed, switch to a more neutral stationary phase like alumina or use a polymer-based column.[6]
-
-
Ensure Complete Elution: It's possible the mobile phase is not polar enough to elute your compound completely. After your expected product has eluted, flush the column with a much stronger solvent (e.g., 10% Methanol in DCM) and analyze the collected fraction by TLC to see if any product remained on the column.
Data Presentation
Table 1: Recommended Starting Mobile Phase Systems for Flash Chromatography on Silica Gel
| Solvent System Components | Polarity Range | Characteristics & Best Use Cases |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent general-purpose system. Good for separating moderately polar compounds. Often the first choice for method development.[7] |
| Hexanes / Dichloromethane (DCM) | Low to Medium | Offers different selectivity compared to ethyl acetate. Useful if co-elution is an issue in the Hex/EtOAc system. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not move significantly in Hex/EtOAc. Be cautious, as small amounts of methanol drastically increase polarity. |
Note: For all systems, the addition of 0.1-0.5% triethylamine (TEA) is strongly recommended to prevent peak tailing.[6]
Experimental Protocols
Protocol 1: TLC Method Development for Optimal Separation
This protocol is the essential first step before committing to a large-scale column purification. The goal is to find a solvent system that provides a target Rf value of 0.25 - 0.35 for this compound, ensuring good separation from impurities.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to make a ~1 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., start with 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately draw a line at the solvent front. After the plate dries, visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analyze and Iterate:
-
If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., try 70:30 Hexanes:EtOAc).
-
If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., try 90:10 Hexanes:EtOAc).
-
If spots are streaking: Prepare a new mobile phase containing 0.5% triethylamine and repeat the development.[5]
-
If separation is poor: Try a different solvent system from Table 1.
-
-
Confirm Optimal System: The ideal system will show your target compound as a tight, round spot at Rf ≈ 0.3, well-separated from all other spots.
Protocol 2: Flash Column Chromatography Purification (1g Scale)
This protocol outlines the purification of ~1 gram of crude material using the optimal solvent system determined by TLC.[12]
-
Column Preparation:
-
Select a glass column appropriate for the scale (a 40g silica cartridge or a glass column with ~4 cm diameter is suitable for 1g of crude material).
-
Pack the column with silica gel (~40-50g) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Petroleum Ether/Ethyl Acetate).[12]
-
Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Do not let the column run dry.[12]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your 1g of crude product in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[12] Carefully layer this powder onto the top of your packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer resolution if too much solvent is used.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined during TLC method development.
-
Gradually increase the polarity of the mobile phase according to your TLC results (a stepwise gradient is common). For example:
-
200 mL of 95:5 Hexanes:EtOAc
-
400 mL of 80:20 Hexanes:EtOAc (your product should elute here)
-
200 mL of 50:50 Hexanes:EtOAc (to flush remaining impurities)
-
-
-
Fraction Collection:
-
Collect the eluent in test tubes or flasks (15-20 mL fractions are typical).[12]
-
Systematically monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.[12]
-
Visual Workflows
References
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Science.gov. (n.d.). halogenated aromatic compounds: Topics.
- J&K Scientific. (n.d.). 2-Amino-5-bromo-nicotinonitrile | 709652-82-4.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity.
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- BenchChem. (n.d.). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Identification in 2-Amino-5-bromonicotinonitrile Synthesis
Welcome to the technical support guide for identifying impurities in the synthesis of 2-Amino-5-bromonicotinonitrile (ABN) by LC-MS. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.
This guide moves beyond a simple checklist, offering a structured approach to impurity analysis. We will first explore the likely synthetic pathways and the potential impurities they generate. We will then establish a robust analytical framework using LC-MS, and finally, address specific troubleshooting scenarios in a comprehensive FAQ format.
Part 1: Understanding the Synthesis and Potential Impurities
The quality of your final product is intrinsically linked to the purity of your starting materials and intermediates. This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] A common and efficient route to ABN involves the palladium-catalyzed cyanation of 2-amino-5-bromopyridine. Understanding this pathway is the first step in predicting potential impurities.
Anticipated Synthetic Workflow
The synthesis logically begins with the bromination of 2-aminopyridine, followed by the introduction of the nitrile group. Each step presents a unique impurity profile.
Caption: Anticipated synthetic route to this compound and key impurity formation points.
Common Impurity Profile
Based on the synthetic pathway, we can anticipate several process-related impurities. Proactively searching for these masses in your LC-MS data is a cornerstone of a robust analytical method. The molecular weight of this compound is 198.02 g/mol .[1]
| Impurity Name | Structure | Monoisotopic Mass ( g/mol ) | Expected [M+H]+ (m/z) | Potential Origin |
| I-1: 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 171.96 | 172.97 / 174.97 | Unreacted starting material from the cyanation step. |
| I-2: 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 250.87 | 251.88 / 253.88 / 255.88 | Over-bromination during the synthesis of the precursor.[2] |
| I-3: 2-Amino-nicotinonitrile | C₆H₅N₃ | 119.05 | 120.06 | Reductive de-bromination during the Pd-catalyzed cyanation. |
| I-4: 2-Amino-5-bromonicotinamide | C₆H₆BrN₃O | 215.97 | 217.00 / 219.00 | Hydrolysis of the nitrile group during reaction work-up or storage. |
| I-5: 2-Amino-5-bromonicotinic acid | C₆H₅BrN₂O₂ | 216.95 | 217.96 / 219.96 | Further hydrolysis of the amide impurity (I-4). |
Note: Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio. Therefore, any bromine-containing compound will exhibit a characteristic pair of peaks (M and M+2) in the mass spectrum with nearly equal intensity.
Part 2: LC-MS Method Development and Experimental Protocol
A well-developed LC-MS method is critical for separating and identifying these potential impurities. Pyridine-containing molecules can be challenging due to their basicity, which can lead to poor peak shape on standard silica-based columns.[3][4] Our goal is to develop a method that provides sharp, symmetrical peaks for the main component and all potential impurities.
Recommended Starting LC-MS Conditions
This protocol provides a robust starting point. It is designed to be MS-friendly, using volatile mobile phase modifiers.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for moderately polar aromatic compounds. A high-quality, end-capped C18 is crucial to minimize silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that protonates the basic analytes and silanols on the column surface, improving peak shape and ensuring efficient ionization in positive ESI mode.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with good UV transparency and compatibility with ESI-MS.[6] |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. This should be optimized based on the observed chromatogram. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-5 µL | Keep injection volume low to prevent peak distortion. Dissolve samples in the initial mobile phase whenever possible. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The amino group on the pyridine ring is readily protonated, making ESI+ the ideal ionization mode. |
| MS Detection | Full Scan (e.g., m/z 100-500) | To search for all potential impurities listed in the table above. |
| MS/MS | Targeted fragmentation of key masses | To confirm the identity of impurities through characteristic fragmentation patterns. |
Step-by-Step Protocol for Sample Analysis
-
Sample Preparation: Dissolve a small amount of your reaction mixture or final product in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 10 column volumes.
-
Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.
-
Sample Injection: Inject the prepared sample and acquire data in Full Scan mode.
-
Data Analysis:
-
Identify the main peak corresponding to this compound ([M+H]+ at m/z 199.98 / 201.98).
-
Extract ion chromatograms (EICs) for the exact masses of all potential impurities listed in the table.
-
Examine the mass spectra of any observed impurity peaks to confirm the characteristic bromine isotope pattern.
-
-
Confirmation (MS/MS): If an impurity is detected, perform a second injection using a targeted MS/MS method. Isolate the parent ion of the suspected impurity and fragment it to obtain structural information.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound synthesis.
Caption: A logical workflow for troubleshooting common LC-MS issues.
Q1: I see a pair of peaks with roughly equal intensity, separated by ~2 m/z units. What does this signify?
A1: This is the classic isotopic signature of a compound containing one bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance. Your mass spectrometer is resolving the molecules containing each isotope. For your target compound, you should see this pattern at m/z 199.98 (containing 79Br) and 201.98 (containing 81Br). If you see a cluster of three peaks with a ratio of approximately 1:2:1, separated by 2 m/z units, this indicates the presence of two bromine atoms, such as in the over-brominated impurity I-2 (2-amino-3,5-dibromopyridine).
Q2: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like yours is most often caused by secondary interactions with acidic silanol groups on the surface of the silica-based C18 column.[3] Here’s how to address it:
-
Confirm Mobile Phase Acidity: Ensure that 0.1% formic acid is present in both your water (A) and acetonitrile (B) mobile phases. The low pH (~2.7) protonates the pyridine nitrogen, minimizing its interaction with silanols. It also suppresses the ionization of the silanol groups themselves.[4]
-
Check Column Health: The column may be aging, leading to exposed silanols. Inject a standard mix to check its performance. If tailing persists with known good performers, it may be time to replace the column.
-
Reduce Mass on Column: Overloading the column can cause tailing. Try diluting your sample by a factor of 10 and re-injecting.
-
Injection Solvent: Injecting your sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause peak distortion. Always try to dissolve your sample in the starting mobile phase composition.
Q3: I have an unexpected peak with an [M+H]+ of m/z 172.97 / 174.97. What is it?
A3: This mass corresponds to I-1 , your starting material, 2-amino-5-bromopyridine. Its presence indicates an incomplete cyanation reaction. You can confirm its identity by comparing the retention time to a standard of the starting material. If the reaction was driven to completion, this peak should be absent or present only at trace levels.
Q4: I see a peak at m/z 217.00 / 219.00. What could this be?
A4: This mass corresponds to the [M+H]+ of 2-amino-5-bromonicotinamide (I-4 ), which is the result of the hydrolysis of the nitrile functional group of your target compound. This can occur during aqueous work-up conditions, especially if the pH is not well-controlled, or upon prolonged storage of the sample in a non-anhydrous solvent. To confirm, you can subject your sample to forced degradation (e.g., mild heating in acidic or basic water) and monitor for an increase in this peak's intensity.
Q5: My MS/MS fragmentation of the main peak (m/z 199.98) is weak and doesn't give clear fragments. What are the expected fragments?
A5: Aromatic nitriles can be quite stable. However, for this compound, you can expect a few characteristic fragmentation pathways under CID (Collision-Induced Dissociation):
-
Loss of HCN (27 Da): A common fragmentation for nitriles, leading to a fragment at m/z ~172.9.
-
Loss of Br radical (79/81 Da): Cleavage of the C-Br bond, leading to a fragment at m/z ~120.
-
Loss of C₂N₂ (52 Da): Fragmentation of the pyridine ring.
If you are getting poor fragmentation, try increasing the collision energy in your MS/MS method. The optimal energy will provide a good distribution of both parent and fragment ions.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]
-
Synthesis of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11.[Link]
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC.[Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.[Link]
Sources
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- 2. heteroletters.org [heteroletters.org]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
How to avoid homocoupling in Sonogashira reactions of 2-Amino-5-bromonicotinonitrile
Technical Support Center: Sonogashira Reactions of 2-Amino-5-bromonicotinonitrile
Welcome to the technical support guide for optimizing Sonogashira reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this specific coupling reaction and encountering challenges, particularly with the formation of alkyne homocoupling byproducts. Here, we will dissect the common issues, explain the underlying chemical principles, and provide actionable, field-proven protocols to enhance the yield and purity of your desired product.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
One of the most persistent side reactions in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Glaser-Hay coupling.[1][2] This reaction forms a symmetrical 1,3-diyne byproduct, which consumes your valuable alkyne starting material, reduces the yield of the target molecule, and complicates purification. The this compound substrate, being an electron-deficient heteroaromatic halide, can sometimes be more challenging to couple efficiently, making the suppression of homocoupling even more critical.
Q1: I'm observing a significant amount of a symmetrical diyne byproduct in my reaction. What is causing this?
A1: You are observing the result of Glaser homocoupling. This reaction is primarily promoted by the copper(I) cocatalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][3] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidation (often to a Cu(II) species) and subsequent dimerization.[1] For a substrate like this compound, if the rate of the desired palladium-catalyzed cross-coupling is slow, the competing copper-catalyzed homocoupling pathway can become dominant.
Root Causes:
-
Presence of Oxygen: The most common culprit. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere provide the necessary oxidant for the Glaser reaction.[2]
-
High Copper(I) Concentration: While catalytic, excess copper can accelerate the rate of homocoupling relative to the desired Sonogashira pathway.[4]
-
Sub-optimal Palladium Catalyst Activity: If the palladium catalyst is not efficiently turning over (e.g., due to poor ligand choice or catalyst decomposition), the concentration of the copper acetylide intermediate can build up, favoring dimerization.[3]
Q2: I'm already using an inert atmosphere (Argon/Nitrogen), but homocoupling is still a major issue. What are my next steps?
A2: While an inert atmosphere is essential, it's often not sufficient on its own. Several other parameters must be optimized. The most effective strategy is to transition to a copper-free Sonogashira protocol.[2][5] If that is not feasible, rigorous exclusion of oxygen and modification of other reaction components are necessary.
Actionable Solutions:
-
Adopt a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling.[2] Copper-free Sonogashira reactions rely on the palladium catalyst to facilitate both the activation of the aryl halide and the deprotonation of the alkyne.[6] This approach completely removes the primary catalyst for the homocoupling side reaction. (See Experimental Protocol 1).
-
Rigorous Degassing: If you must use copper, ensure your solvents are meticulously degassed. Standard sparging with an inert gas for 30-60 minutes is good, but for highly sensitive reactions, three cycles of freeze-pump-thaw are superior for removing dissolved oxygen.[3]
-
Optimize the Base: The amine base is not just a proton scavenger; it also helps maintain the copper(I) in its reduced, active state for the Sonogashira cycle.[3] Using an excess of a liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) can be beneficial. These amines can also act as the solvent.[2]
-
Reduce Copper Catalyst Loading: If using a copper co-catalyst, minimize its concentration. Start with as low as 0.5-1 mol% of CuI and see if the reaction proceeds efficiently.
-
Consider a Reducing Atmosphere: One advanced technique is to perform the reaction under a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon. This can effectively suppress the oxidative homocoupling pathway.[7]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic difference between the desired Sonogashira coupling and the undesired Glaser homocoupling?
A: Both pathways often start with the formation of a copper acetylide intermediate. The divergence occurs from this point.
-
Sonogashira Pathway (Heterocoupling): The copper acetylide undergoes transmetalation with the Pd(II)-aryl complex (formed from oxidative addition of this compound to Pd(0)). This is followed by reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[6]
-
Glaser Pathway (Homocoupling): In the presence of an oxidant (like O₂), the copper(I) acetylide is oxidized, leading to a radical or Cu(II)/Cu(III) intermediate that rapidly dimerizes to form the 1,3-diyne byproduct.[1]
Below is a diagram illustrating this mechanistic divergence.
Sources
Technical Support Center: Catalyst Poisoning Issues with 2-Amino-5-bromonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges of catalyst poisoning encountered when using 2-Amino-5-bromonicotinonitrile in metal-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation when working with this compound.
Q1: What is catalyst poisoning?
Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical adsorption of a substance present in the reaction mixture.[1][2] These substances, known as poisons, can be impurities, reactants, or even products. They bind to the catalyst, often irreversibly, blocking the sites where the desired chemical reaction should occur and thereby reducing or completely halting the catalyst's activity.[3]
Q2: Why is this compound a challenging substrate in palladium-catalyzed reactions?
The structure of this compound contains a pyridine ring, which is a known inhibitor of palladium catalysts. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium center.[4][5] This coordination can lead to the formation of stable, inactive catalyst species, effectively removing the catalyst from the productive catalytic cycle and leading to low reaction yields.[4]
Q3: What are the typical visual signs of catalyst deactivation in my reaction?
A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black."[4][6] This consists of aggregated, inactive palladium metal that has fallen out of the catalytic cycle. This is often a result of catalyst instability, which can be exacerbated by high temperatures or poisoning.[4]
Q4: Besides the substrate itself, what other common poisons should I be aware of?
Catalytic reactions are sensitive to a variety of impurities that can act as poisons. Key culprits include:
-
Sulfur Compounds: Even at parts-per-million (ppm) concentrations, sulfur species (e.g., from reagents or contaminated solvents) can irreversibly poison palladium catalysts by forming strong metal-sulfur bonds.[3][7][8]
-
Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. Therefore, reactions must be performed under an inert atmosphere.[4][9]
-
Water: While some Suzuki coupling protocols tolerate or even require water, excess or unexpected water can interfere with the catalytic cycle or promote side reactions. Anhydrous solvents are crucial for many catalyst systems.[4][9]
-
Other Impurities: Halides, cyanides, and heavy metals can also act as catalyst poisons.[3][10] It is critical to assess the purity of all reagents, including the this compound starting material.[6]
In-Depth Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to diagnosing and solving specific problems encountered during your experiments.
Problem: My reaction shows low conversion or has completely stalled.
Q: How can I confirm that catalyst poisoning is the root cause and not another issue?
A systematic approach is essential. Before concluding that poisoning is the issue, rule out other common factors. A logical troubleshooting workflow can help isolate the problem.
Caption: Troubleshooting workflow for low-yield reactions.
To execute this, run a parallel reaction with a "well-behaved" substrate (e.g., a simple aryl bromide without a coordinating nitrogen) using the same batch of catalyst, ligand, base, and solvent. If this control reaction proceeds as expected, it strongly indicates that the issue lies with the this compound substrate or impurities within it.[6]
Q: I've confirmed poisoning from the pyridine substrate. How do I mitigate this?
The primary strategy is to sterically and electronically shield the palladium catalyst from the pyridine nitrogen. This is achieved by selecting an appropriate ligand.
-
Causality: The lone pair on the pyridine nitrogen binds to the palladium atom, forming an off-cycle, inactive complex. Bulky ligands create a protective pocket around the palladium, making it physically difficult for the pyridine to coordinate. Electron-rich ligands also increase the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent steps, helping the desired reaction outcompete the poisoning pathway.[4]
-
Solution: Switch from simple phosphine ligands (like PPh₃) to modern, bulky, and electron-rich Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These are specifically designed to promote challenging cross-coupling reactions.
Sources
- 1. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2-Amino-5-bromonicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-bromonicotinonitrile. As a critical intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My this compound will not dissolve in the hot solvent, or dissolves completely at room temperature. What should I do?
Answer:
This is a classic solvent selection problem. An ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.
-
Incomplete Dissolution at Boiling: If your compound does not fully dissolve in the boiling solvent, it indicates that the solvent's solvating power is too low even at elevated temperatures. You can try adding a small amount of a co-solvent in which this compound is more soluble. However, a better approach is to select a more suitable solvent altogether. For compounds with aromatic and polar functional groups like this compound, solvents like ethanol, methanol, or ethyl acetate are often good starting points.[3] For the closely related compound 2-amino-5-bromopyridine, recrystallization from benzene has been reported, suggesting that aromatic solvents could also be effective.
-
Complete Dissolution at Room Temperature: If the compound dissolves readily at room temperature, the solvent is too good a solvent, and you will have poor recovery of your purified product upon cooling. In this case, you should choose a less polar solvent. Alternatively, you can use a mixed solvent system. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Heating this mixture should result in a clear solution from which crystals will form upon cooling.
Question 2: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil is often impure.
To remedy this, you can try the following:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: If the issue persists, it may be that the solution is still too warm when it becomes saturated. Try using a solvent with a lower boiling point.
-
Use a Solvent Gradient: Dissolve the compound in a good solvent and then add a poorer, miscible solvent dropwise at the boiling point until turbidity is observed. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing a surface for nucleation.
Question 3: I have a very low yield of recrystallized this compound. What are the likely causes and how can I improve it?
Answer:
A low yield can be attributed to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. To avoid this, add the hot solvent in small portions until the solute just dissolves. To check if a significant amount of product remains in the mother liquor, you can take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains.
-
Premature Crystallization: If crystals form too quickly during hot filtration (if performed), you can lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Cooling Too Rapidly: While counterintuitive, very rapid cooling can lead to the formation of very small crystals that are difficult to collect by filtration. A slower cooling process generally yields larger, purer crystals.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution in an ice bath to maximize the recovery of your product.
Question 4: The color of my this compound did not improve after recrystallization. What can I do?
Answer:
If colored impurities are present, and a single recrystallization does not remove them, you can try the following:
-
Activated Carbon Treatment: Add a very small amount of activated carbon (charcoal) to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the carbon particles.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
Chromatography: If recrystallization fails to purify the compound to the desired level, column chromatography may be required.
Question 5: I am concerned about the potential for different crystalline forms (polymorphism). How can I control this during recrystallization?
Answer:
Key factors that influence polymorphism include:
-
Solvent Choice: Different solvents can favor the formation of different polymorphs.
-
Cooling Rate: The rate at which the solution is cooled can impact which crystalline form nucleates and grows.
-
Supersaturation Level: The degree of supersaturation can influence the resulting polymorph.
-
Agitation: Stirring or agitation can affect nucleation and crystal growth.
To ensure consistency, it is crucial to carefully control and document your recrystallization procedure. If you suspect polymorphism, techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy can be used to characterize the crystalline form.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent must be determined experimentally. A good starting point is to test solvents with a range of polarities. For the related compound 2-amino-5-bromopyridine, methanol, chloroform, and ethyl acetate are noted as suitable solvents, with slight solubility in water.[3] Given the structural similarities, these are excellent candidates for initial screening with this compound. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective.
Q2: What are the common impurities in crude this compound?
Common impurities often include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in the synthesis of related brominated pyridines, common byproducts can include isomers or di-brominated species.[5] The specific impurities will depend on the synthetic route used to prepare the compound.
Q3: What are the safety precautions I should take when recrystallizing this compound?
This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before starting your experiment.
Q4: How can I induce crystallization if no crystals form after cooling?
If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: As mentioned earlier, scratching the inner surface of the flask with a glass rod can create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.
-
Reducing the Volume of Solvent: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Sometimes, crystallization is slow. Leaving the flask in an ice bath or refrigerator for a longer period may be necessary.
Solvent Selection Guide
The choice of solvent is the most critical step in a successful recrystallization. The following table provides a list of common recrystallization solvents and their properties. Solvents that have been reported to be effective for the closely related compound, 2-amino-5-bromopyridine, are noted.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for this compound |
| Water | 100 | 80.1 | Likely a poor solvent, but could be used as an anti-solvent with a miscible organic solvent. |
| Methanol | 65 | 32.7 | Reported as a good solvent for the similar 2-amino-5-bromopyridine.[3] |
| Ethanol | 78 | 24.5 | A good starting point for screening due to its moderate polarity. |
| Isopropanol | 82 | 19.9 | Another good alcohol to screen. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for polar compounds. |
| Ethyl Acetate | 77 | 6.0 | Reported as a good solvent for the similar 2-amino-5-bromopyridine.[3] |
| Chloroform | 61 | 4.8 | Reported as a good solvent for the similar 2-amino-5-bromopyridine.[3] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent that may be effective. |
| Hexane | 69 | 1.9 | A non-polar solvent, likely to be a poor solvent and thus a good candidate for an anti-solvent. |
Solvent Selection Workflow
The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.
Caption: A flowchart for systematically testing and selecting a suitable recrystallization solvent.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the results of your solvent selection tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the compound.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization process.
References
-
ResearchGate. Polymorphism and photoluminescence seen in (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene). A further example of the salt-cocrystal continuum observed by virtue of isolating multiple crystal forms.[Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.[Link]
- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. [No valid URL found]
Sources
Navigating the Challenges of Cross-Coupling with 2-Amino-5-bromonicotinonitrile: A Technical Support Guide
For Immediate Release
Shanghai, China – January 11, 2026 – As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting difficult cross-coupling reactions involving 2-amino-5-bromonicotinonitrile. This resource offers in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental hurdles.
The unique electronic and coordinating properties of this compound present distinct challenges in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitrile group, the coordinating amino group, and the pyridine nitrogen can lead to catalyst inhibition, low yields, and undesired side reactions. This guide is designed to provide practical, field-proven insights to overcome these obstacles.
I. Troubleshooting Guide: Addressing Common Experimental Failures
This section tackles specific problems you might encounter in the lab, offering step-by-step solutions and the scientific rationale behind them.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the primary causes and how can I fix it?
A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from catalyst inhibition and the inherent challenges of using 2-pyridyl boron reagents.[1] The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate strongly to the palladium center, effectively poisoning the catalyst.[2]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective.[2][3] Switch to electron-rich, sterically hindered biaryl phosphine ligands. These bulky ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[4][5]
-
Optimize the Base: The choice of base is crucial. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[6] Consider screening a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][7] Weaker bases may require higher temperatures but can offer better functional group tolerance.[8]
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.[4][9] Pre-catalysts ensure a more controlled and efficient generation of the active Pd(0) species.[9]
-
Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally effective.[10] A small amount of water is often beneficial in Suzuki couplings.[11] If reactivity is low, cautiously increasing the temperature can be effective, but be mindful of potential substrate or product decomposition.[12]
Q2: I'm observing significant amounts of hydrodehalogenation (C-Br bond reduction) in my cross-coupling reaction. How can I minimize this side product?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by moisture in the reaction or certain reagents acting as hydride donors.[13]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Degas solvents thoroughly to remove dissolved oxygen and water.[13]
-
Reagent Purity: Ensure the purity of your amine or boronic acid coupling partner. Some impurities can act as hydrogen sources.[13] Boronic acids, in particular, can degrade over time.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.[13]
-
Ligand Choice: The ligand can also play a role. Screening different electron-rich phosphine ligands may help suppress this pathway.
Q3: My Buchwald-Hartwig amination is giving low yields. What adjustments should I make?
A3: The Buchwald-Hartwig amination of this compound can be challenging due to the potential for the substrate's amino group to compete with the coupling partner amine.[14] Catalyst inhibition by the pyridine nitrogen is also a major factor.[14]
Troubleshooting Steps:
-
Ligand Choice is Paramount: As with Suzuki couplings, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like Xantphos, BrettPhos, or RuPhos have shown success with challenging heteroaromatic amines.[12][14][15] The large steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, facilitating the binding of the desired amine.[5]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[16] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12]
-
Careful Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[12] Find the optimal temperature that balances reactivity with catalyst stability.
-
Consider a Pre-catalyst: Using a palladium pre-catalyst can provide more consistent results.[4]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding ligand selection and reaction optimization for this compound.
Q4: What are the key electronic and steric properties to consider when selecting a phosphine ligand for this substrate?
A4: The ideal phosphine ligand should possess a combination of strong electron-donating ability and significant steric bulk.
-
Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle, especially with less reactive aryl bromides.[5]
-
Steric Properties: Bulky ligands promote the formation of a monoligated Pd(0) species, which is often the active catalyst.[5] Increased steric hindrance also accelerates the final reductive elimination step, leading to faster product formation.[17] The "cone angle" for monodentate phosphines and the "bite angle" for bidentate phosphines are useful parameters for quantifying steric bulk.
| Ligand Property | Desired Characteristic | Rationale |
| Electron Density | High (Electron-Donating) | Facilitates oxidative addition of the C-Br bond. |
| Steric Bulk | High (Large Cone/Bite Angle) | Promotes formation of the active monoligated catalyst and accelerates reductive elimination.[5][17] |
Q5: Are N-heterocyclic carbene (NHC) ligands a viable alternative to phosphine ligands for this substrate?
A5: Yes, NHC ligands can be a good alternative. They are often stronger σ-donors than phosphine ligands and can be more robust at higher temperatures.[13] While phosphine ligands are more commonly used for Suzuki-Miyaura reactions, NHCs have shown excellent performance in Buchwald-Hartwig aminations.[4] If you are experiencing catalyst decomposition with phosphine ligands, screening a selection of NHC ligands is a logical next step.
Q6: Can I use other cross-coupling reactions like Heck or Sonogashira with this compound?
A6: Yes, Heck and Sonogashira couplings are also viable options for functionalizing this substrate.
-
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene.[18][19] Similar to other cross-couplings, the choice of ligand and base will be critical for success.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne and typically uses a palladium catalyst with a copper(I) co-catalyst.[20][21] The general principles of ligand selection for overcoming catalyst inhibition by the aminopyridine moiety still apply.
III. Experimental Protocols and Visualizations
General Protocol for a Screening Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conceptual Workflow for Ligand Selection:
Caption: A decision workflow for troubleshooting and optimizing ligand selection in cross-coupling reactions with this compound.
Simplified Palladium Catalytic Cycle:
Caption: A simplified representation of the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
IV. References
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. theses.enscm.fr [theses.enscm.fr]
- 26. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
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- 32. youtube.com [youtube.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. preprints.org [preprints.org]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. reddit.com [reddit.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Palladium Removal from 2-Amino-5-bromonicotinonitrile
Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium contamination in 2-Amino-5-bromonicotinonitrile and related heterocyclic compounds. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer detailed protocols to ensure your final product meets the stringent purity requirements for downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium (>50 ppm) in the Final Product After Standard Purification (e.g., Column Chromatography)
-
Possible Cause: The core of the issue lies in the molecular structure of this compound. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as strong bidentate or monodentate ligands, forming stable, soluble complexes with palladium species (both Pd(0) and Pd(II)).[1][2] These complexes can co-elute with the product during standard silica gel chromatography, making separation ineffective.
-
Troubleshooting Steps:
-
Quantify the Problem: Before proceeding, obtain an accurate measurement of the palladium concentration in your crude product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4] This baseline is crucial for evaluating the effectiveness of any remediation strategy.
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger designed to chemisorb palladium.[5] Due to the chelating nature of your product, a scavenger with a strong, irreversible binding mechanism is required.
-
Recommended Scavengers: Sulfur-based silica scavengers, such as those functionalized with Thiol (SH) or Thiourea (THU) groups, are highly effective for various palladium forms.[6][7][8] Dimercaptotriazine (DMT)-functionalized silica is particularly potent for more sterically hindered or stubborn palladium complexes.[9]
-
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors.
-
Solvent: Ensure your product is fully dissolved. The scavenger needs access to the palladium complex in the solution phase.
-
Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the kinetics of scavenging, but should be tested to ensure product stability.
-
Time & Equivalents: Start with a screening experiment using 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium. Agitate for 2-4 hours and monitor the palladium levels. If significant palladium remains, increase the equivalents or the reaction time (up to 24 hours).[1]
-
-
Issue 2: Significant Product Loss During the Scavenging Process
-
Possible Cause: This is most common when using non-specific adsorbents like activated carbon, which can adsorb the desired product along with the palladium.[1][5] While cost-effective, activated carbon often leads to yield loss, especially with polar, functionalized molecules.[10] Some highly functionalized silica scavengers can also exhibit non-specific binding.
-
Troubleshooting Steps:
-
Prioritize Selectivity: Switch from activated carbon to a more selective, functionalized silica-based scavenger. Thiol-functionalized silica generally offers a better balance of high palladium affinity and low non-specific binding for APIs.[5][8]
-
Use a Scavenger Screening Protocol: Before committing your entire batch, perform a small-scale screening of 2-3 different scavengers (e.g., SiliaMetS® Thiol, Thiourea, and DMT) to identify the one with the highest efficacy and lowest product loss for your specific system.
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. An excess of scavenger increases the surface area available for non-specific product adsorption.
-
Thorough Washing: After filtration to remove the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrate and washings.
-
Issue 3: Inconsistent Palladium Removal Results Between Batches
-
Possible Cause: The speciation of palladium (i.e., the specific forms it exists in, such as Pd(0) nanoparticles, soluble Pd(II) salts, or ligand-complexed species) can vary from one reaction to another. This can be influenced by slight changes in reaction conditions, work-up procedures, or exposure to air. Different palladium species have different affinities for various scavengers.
-
Troubleshooting Steps:
-
Standardize the Upstream Process: Ensure the palladium-catalyzed reaction and the initial work-up are performed identically for every batch. This helps to generate a more consistent palladium profile.
-
Consider a Pre-Treatment Step: Sometimes, a mild oxidant (like air bubbled through the solution) or a reductant can convert various palladium species into a single, more easily scavenged form. This approach requires careful optimization to avoid product degradation.
-
Employ a Broad-Spectrum Scavenger: If palladium speciation is highly variable, a scavenger known to be effective against multiple forms of palladium, such as SiliaMetS® Thiourea or DMT, may provide more consistent results.[8][9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is palladium particularly difficult to remove from this compound?
A1: The difficulty arises from strong chelation. The pyridine nitrogen and the adjacent amino group on your molecule can form a stable five-membered ring complex with palladium ions. This coordination bond is strong, rendering the palladium complex highly soluble and resistant to removal by simple physical methods like filtration or standard chromatography.[1][2]
Q2: What are the best types of scavengers for aminopyridine compounds?
A2: For aminopyridine compounds, sulfur-based scavengers are the industry standard due to the high affinity of sulfur for soft metals like palladium.[5]
| Scavenger Type | Target Palladium Species | Advantages | Disadvantages | Best For |
| Thiol (SH) Functionalized Silica | Pd(II), Pd(0), various complexes | High selectivity, good capacity, robust performance.[8] | Can be sensitive to strong oxidants. | General purpose, excellent for Pd(II). |
| Thiourea (THU) Functionalized Silica | Pd(0), Pd(II), broad spectrum | Versatile for all forms of palladium, widely used in pharma.[8][9] | Can sometimes show higher product adsorption than thiols. | Inconsistent Pd speciation, stubborn Pd(0). |
| DMT Functionalized Silica | Sterically hindered Pd complexes, Ru | Extremely high affinity, effective for difficult cases.[9] | Higher cost. | When other scavengers fail, especially with bulky ligands. |
| Activated Carbon | Primarily Pd(0) | Low cost, readily available.[10][11] | Non-selective, often causes significant product loss[5], can be dusty and difficult to handle. | Early-stage, less valuable intermediates where yield loss is acceptable. |
Q3: How do I accurately measure the amount of residual palladium?
A3: The gold standard for quantifying trace metals in pharmaceutical ingredients is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][12] This technique offers the necessary sensitivity to detect palladium down to parts-per-billion (ppb) levels, which is essential for meeting regulatory guidelines.[13] For rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can also be used.[3][14]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities. Palladium is a Class 2B element. For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day .[15] This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug. For a 10g daily dose, the limit is 10 ppm. It is crucial to reduce palladium levels as low as reasonably practicable, with final API levels often required to be <5 ppm.[6][7]
Part 3: Protocols and Workflows
Decision Workflow for Palladium Removal
This diagram outlines a logical workflow for selecting a purification strategy.
Caption: Decision workflow for selecting and optimizing a palladium removal strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
-
Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a concentration of 50-100 mg/mL. Ensure the product is fully dissolved.
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol, 5-10 weight equivalents relative to the mass of palladium).
-
Agitation: Stir the resulting slurry at room temperature or a slightly elevated temperature (40-50 °C) for 4-16 hours. The optimal time should be determined by small-scale experiments.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to completely remove the solid scavenger.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[4]
Protocol 2: Palladium Removal using Activated Carbon
Note: This method is generally less preferred due to the high risk of product loss but can be used for initial bulk reduction.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Slurry: Stir the mixture vigorously at room temperature for 2-4 hours. Longer times may increase product adsorption.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove.
-
Washing & Concentration: Wash the Celite® pad with fresh solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analysis: Analyze the palladium content. It is common to follow this step with a more selective scavenger treatment if palladium levels are still too high.
References
-
Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-975. [Link]
-
Welch, C. J., et al. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 37(7). [Link]
-
Request PDF. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548-1571. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267. [Link]
-
Draper, E. R., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. Chemical Science, 9(44), 8373-8382. [Link]
-
Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132473. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]
-
Bu, X., et al. (2015). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 80(1), 235-240. [Link]
-
Request PDF. (n.d.). Cross-Linked Imidazolium Salts as Scavengers for Palladium. ResearchGate. [Link]
-
Request PDF. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Request PDF. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Vanhaecke, F., & Degryse, P. (Eds.). (2012). Analysis of palladium by high resolution ICP-MS. In Isotopic Analysis: Fundamentals and Applications Using ICP-MS. Wiley-VCH. [Link]
-
Ferlin, F., et al. (2021). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 14(12), 2591-2599. [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. [Link]
-
Request PDF. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pharmtech.com [pharmtech.com]
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- 15. onyxipca.com [onyxipca.com]
Technical Support Center: Work-up and Quenching Procedures for 2-Amino-5-bromonicotinonitrile Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-5-bromonicotinonitrile. This molecule is a versatile and valuable building block in medicinal chemistry and agrochemical development due to its unique electronic and structural properties.[1][2][3] Its trifunctional nature—an aromatic amine, a nitrile, and a bromo-substituent—opens a vast landscape of synthetic possibilities. However, this same reactivity demands carefully considered and meticulously executed work-up procedures.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide the underlying chemical logic, enabling you to make informed decisions, diagnose issues, and optimize your reaction work-ups for maximal yield and purity.
Core Principles: Understanding the Molecule
Before troubleshooting, it's crucial to understand the chemical personality of this compound. Its behavior during quenching and work-up is dictated by its three key functional groups.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1][4] |
| Molecular Weight | 198.02 g/mol | [1][4] |
| Appearance | Soil yellow solid | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
-
The Amino Group (-NH₂): This is a weak base and a nucleophile. It can be easily protonated under acidic conditions (pKa of aminopyridines is typically in the 5-7 range). This protonation dramatically increases the molecule's polarity and water solubility, a critical factor in extraction efficiency.
-
The Nitrile Group (-C≡N): This group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. This can lead to the formation of an amide (-CONH₂) or a carboxylic acid (-COOH) as an undesired byproduct.[5][6]
-
The Bromo Group (-Br): While generally stable, this group activates the pyridine ring for certain reactions and can be a leaving group in cross-coupling or nucleophilic aromatic substitution (SNAᵣ) reactions. Its presence adds to the overall molecular weight and influences solubility in organic solvents.
Troubleshooting Guide & FAQs
Q1: My reaction seems to have worked by TLC, but after work-up, my product yield is extremely low. Where did my compound go?
This is one of the most common issues and almost always points to a solubility problem stemming from an inappropriate pH during an aqueous extraction.
Causality: The 2-amino group on the pyridine ring is basic. If you quench your reaction with a strong acid or perform an extraction under acidic conditions (e.g., washing with 1M HCl to remove a basic impurity), you will protonate your product. The resulting pyridinium salt is often highly soluble in the aqueous layer and will be discarded, leading to catastrophic yield loss.[7]
Troubleshooting Protocol:
-
Do Not Discard Aqueous Layers: Until you have confirmed the location of your product, retain all aqueous washes and filtrates.
-
Test the Aqueous Layer: Take a small sample of the aqueous layer you suspect contains your product. Add a few drops of a strong base (e.g., 2M NaOH) until the solution is basic (pH > 9). If your product was in the aqueous layer as a salt, it will neutralize and likely precipitate or form an oil.
-
Recovery: If the test is positive, basify the entire aqueous layer to pH 9-11, carefully monitoring the temperature if a large amount of acid was present. Extract the now-neutral product back into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Future Prevention: Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl), or avoid acidic washes altogether if your impurities are not basic.
Workflow: Locating a Lost Product
Caption: A workflow to systematically troubleshoot and recover a product lost to the aqueous phase.
Q2: I'm observing a new, more polar spot on my TLC after quenching that wasn't in my initial reaction mixture. What is it?
The appearance of a new, typically baseline or highly polar, spot post-work-up often indicates product degradation caused by the quenching conditions.
Causality: The nitrile group is the most likely culprit. It can undergo hydrolysis to the corresponding carboxamide or further to the carboxylic acid (2-amino-5-bromonicotinic acid) under harsh quenching conditions (i.e., strong acid or base, especially with heat).[5][6] This is a known transformation for related structures.[8][9]
Troubleshooting Protocol:
-
Pre-Quench Stability Test: Before committing your entire reaction, perform a small-scale stability test.[7]
-
Take a small aliquot (e.g., 0.1 mL) of your crude reaction mixture.
-
Place it in a vial and add a proportional amount of your intended quenching agent (e.g., 1M HCl, 2M NaOH, or even water).
-
Stir for 15-30 minutes and spot on a TLC plate against the original reaction mixture.
-
If the new polar spot appears, your quenching agent is too harsh.
-
-
Select a Milder Quench:
-
For acidic reactions: Use a saturated sodium bicarbonate (NaHCO₃) solution. It is basic enough to neutralize acid but generally mild enough to avoid rapid nitrile hydrolysis at room temperature.
-
For basic reactions: Use a saturated ammonium chloride (NH₄Cl) solution. It is a weak acid, effective at neutralizing common bases without creating a strongly acidic environment.
-
For neutral reactions: A simple quench with deionized water is often sufficient and the safest option.[10]
-
Q3: My reaction used a pyrophoric reagent like n-Butyllithium or LDA. What is the safest and most effective way to quench it?
Quenching pyrophoric or highly reactive organometallic reagents requires a slow, controlled, and step-wise approach to manage the highly exothermic reaction. Never add water directly to a large amount of unreacted pyrophoric reagent.
Causality: Pyrophoric reagents react violently and exothermically with protic sources like water. Adding water directly can cause the solvent to boil and potentially ignite. The strategy is to use progressively more reactive quenching agents, starting with a less reactive alcohol.[11][12]
Safe Quenching Protocol for Pyrophoric Reagents:
-
Maintain Inert Atmosphere: Keep the reaction flask under an inert atmosphere (Nitrogen or Argon) throughout the initial quenching steps.[11][12]
-
Cool the Reaction: Cool the reaction vessel to 0 °C or -78 °C in an appropriate bath (ice-water or dry ice/acetone).
-
Step 1: Slow Addition of Isopropanol: Slowly add isopropanol dropwise via a syringe.[11][13] Isopropanol is less reactive than water and will quench the bulk of the pyrophoric material in a more controlled manner. Add it until gas evolution or exotherm subsides.
-
Step 2: Addition of an Isopropanol/Water Mixture: Once the initial vigorous reaction has ceased, you can switch to a 1:1 mixture of isopropanol and water, again adding it slowly.[11]
-
Step 3: Addition of Water: Finally, add water to quench any remaining reactive species.[11]
-
Warm to Room Temperature: Once the addition is complete and no further exotherm is observed, the reaction can be allowed to warm to room temperature before proceeding with the standard extractive work-up.
Quenching Strategy Decision Tree
Caption: Decision tree for selecting an appropriate quenching strategy based on reaction conditions.
Q4: What are the primary safety concerns when handling this compound?
While not pyrophoric, this compound is a hazardous chemical that requires appropriate handling and personal protective equipment (PPE).
Hazard Profile:
-
Toxicity: Harmful if swallowed and may be harmful if inhaled or in contact with skin.[14][15][16]
-
Handling: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[17] Avoid creating dust.
-
PPE: Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[14]
-
First Aid:
Reference Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is a general procedure for quenching a non-pyrophoric reaction and extracting the product.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C if the quench is expected to be exothermic.
-
Quench: Slowly add the selected quenching agent (e.g., water, sat. aq. NH₄Cl, or sat. aq. NaHCO₃) with stirring until the reaction is fully quenched (e.g., gas evolution ceases, color change is complete).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., EtOAc, DCM, Toluene), the layers will separate. If the solvent is miscible (e.g., THF, DMF, Acetonitrile), add an extraction solvent and water/brine to effect separation.
-
Extraction: Extract the aqueous layer 2-3 times with an appropriate organic solvent.
-
Combine & Wash: Combine the organic layers. Wash sequentially with water and then with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Precipitation
For many reactions involving aminopyridines, the product is a solid that can be purified by precipitation.[10][18]
-
Quench: Quench the reaction by slowly pouring the reaction mixture into a beaker of cold water with vigorous stirring.[10]
-
Precipitation: The crude product should precipitate as a solid. Continue stirring in the cold bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove water-soluble impurities.[10] A subsequent wash with a cold, non-polar solvent (e.g., hexanes) or a solvent in which the product is poorly soluble (e.g., acetonitrile) can remove organic impurities.[10]
-
Drying: Dry the solid product under vacuum to a constant weight.
References
-
Common Standard Operating Procedure. (n.d.). University of Notre Dame. Retrieved January 11, 2026, from [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong Group, UC Berkeley. Retrieved January 11, 2026, from [Link]
-
Quenching guide. (2024, April 9). Reddit. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2-Amino-5-bromonicotinic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 11, 2026, from [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.
-
Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap. Retrieved January 11, 2026, from [Link]
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). Google Patents.
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). Google Patents.
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- 5. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
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- 18. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of 2-Amino-5-bromonicotinonitrile in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-5-bromonicotinonitrile (CAS 709652-82-4). This document is intended for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently used in the development of novel pharmaceutical agents and other functional molecules.[1][2][3] Its structure, featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, offers multiple reaction sites. However, these same functional groups can be susceptible to degradation under common experimental conditions, leading to impurities and affecting experimental outcomes. This guide addresses the most common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and issues you may encounter. We provide not just answers, but the chemical reasoning behind them to help you make informed decisions in your experimental design.
Q1: My solution of this compound is changing color and showing new spots on TLC/peaks in HPLC over time. What is happening?
This is a classic sign of chemical degradation. The primary suspects are hydrolysis of the nitrile group and/or decomposition of the pyridine ring structure. The stability of the compound is significantly influenced by the solvent, pH, temperature, and light exposure.
-
Expert Insight: The nitrile group (-C≡N) is susceptible to hydrolysis, especially under strong acidic or basic conditions. This reaction typically proceeds first to an amide (2-amino-5-bromonicotinamide) and then can be further hydrolyzed to a carboxylic acid (2-amino-5-bromonicotinic acid).[4] Each of these species will have different chromatographic properties than the parent compound.
Q2: In which solvents should I dissolve and store this compound?
The choice of solvent is critical for maintaining the stability of your compound.
-
Recommendation: For short-term use, high-purity, anhydrous aprotic solvents are recommended. For long-term storage, it is best to store the compound as a solid at the recommended temperature.[1]
-
Causality:
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally preferred as they do not actively participate in hydrolysis reactions. However, ensure they are anhydrous, as residual water can still lead to slow degradation over time.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as a proton source and a nucleophile, potentially accelerating the hydrolysis of the nitrile group. Use these solvents with caution and for immediate use only. Solutions in protic solvents should be prepared fresh.
-
Aqueous Buffers: Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) buffers. If aqueous solutions are necessary, use a neutral buffer (pH 6-8) and prepare the solution immediately before use.
-
Q3: How does pH affect the stability of this compound?
The pH of the solution is one of the most significant factors in the stability of this compound due to the presence of the nitrile and amino groups.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the nitrile group can occur, leading to the formation of the corresponding amide and carboxylic acid.[4]
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the nitrile is also a common degradation pathway.[4]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, where the rates of both acid and base-catalyzed hydrolysis are minimized.
Q4: Is this compound sensitive to light or temperature?
-
Temperature: While specific data is limited, good laboratory practice dictates storing solutions at low temperatures to slow down any potential degradation reactions. For stock solutions, storage at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. The solid compound should be stored refrigerated (0-8 °C).[1]
-
Light Sensitivity: Bromo-substituted aromatic compounds can be susceptible to photodecomposition.[5] It is recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6]
Q5: What are the likely degradation products and how can I identify them?
The most probable degradation products arise from the hydrolysis of the nitrile group.
-
Primary Degradant (Hydrolysis): 2-Amino-5-bromonicotinamide.
-
Secondary Degradant (Further Hydrolysis): 2-Amino-5-bromonicotinic acid.[7][8]
These can be identified using analytical techniques such as:
-
LC-MS: This is the most powerful tool. You would expect to see new peaks with masses corresponding to the addition of water (M+18 for the amide) and two waters with the loss of ammonia (M+35 for the carboxylic acid).
-
HPLC: New peaks will appear, typically at different retention times. The more polar carboxylic acid will likely elute earlier than the parent compound on a reverse-phase column.
-
NMR: While less common for routine stability checks, NMR can definitively identify the structures of the degradation products if they are isolated.
Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol minimizes the risk of degradation during preparation.
-
Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Dissolution: Weigh the required amount of the solid compound in a sterile, dry vial. Add the solvent to the desired concentration. Use gentle vortexing or sonication in a room temperature water bath to aid dissolution. Avoid excessive heating.
-
Storage: If the solution is not for immediate use, aliquot it into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Labeling and Documentation: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -20°C or -80°C.
Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing stability problems with this compound.
Caption: Troubleshooting workflow for stability issues.
Hypothetical Degradation Pathway: Nitrile Hydrolysis
This diagram illustrates the most probable degradation pathway for this compound in aqueous acidic or basic conditions.
Caption: Potential hydrolysis pathway of the nitrile group.
Data Summary
The following table summarizes the recommended conditions for working with this compound based on its chemical structure and general principles.
| Parameter | Recommended | Avoid | Rationale |
| Solvent | Anhydrous DMSO, DMF, Acetonitrile | Water, Methanol, Ethanol | Aprotic solvents prevent hydrolysis of the nitrile group. |
| pH | 6.0 - 8.0 | < 4.0 and > 9.0 | Minimizes both acid and base-catalyzed hydrolysis of the nitrile. |
| Storage (Solid) | 0-8 °C, dessicated, dark[1] | Room temperature, open to air | Low temperature and dry conditions slow degradation. |
| Storage (Solution) | -20°C to -80°C, Aliquoted, Amber vials | Room temperature, clear vials, repeated freeze-thaw | Prevents degradation from temperature, light, and moisture. |
| Handling | Prepare solutions fresh | Prolonged storage in solution | Ensures the compound's integrity for experiments. |
References
- ChemicalBook. (2023). 2-AMINO-5-BROMO-NICOTINONITRILE - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.
- Anichem. (n.d.). 2-Amino-5-bromo-nicotinonitrile In Stock.
- ECHEMI. (n.d.). 2-AMINO-5-BROMO-NICOTINONITRILE SDS, 709652-82-4 Safety Data Sheets.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- Fisher Scientific. (2023). 5 - SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 2-Amino-5-bromonicotinic acid.
- J&K Scientific. (n.d.). 2-Amino-5-bromo-nicotinonitrile | 709652-82-4.
- Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles.
- BOC Sciences. (n.d.). CAS 709652-82-4 2-Amino-5-bromo-nicotinonitrile.
- ResearchGate. (2023). Synthesis of 2-Amino-5-bromopyridine.
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
- Pavlik, J. W., et al. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase.
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- 6. fishersci.com [fishersci.com]
- 7. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]
- 8. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Halogen Reactivity: A Comparative Guide to 2-Amino-5-bromonicotinonitrile and 2-Amino-5-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. The 2-aminonicotinonitrile scaffold is a privileged core in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active compounds. When functionalizing the 5-position of this heterocycle, chemists are often faced with a choice between a bromo or a chloro substituent. This guide provides an in-depth, objective comparison of the reactivity of 2-amino-5-bromonicotinonitrile and 2-amino-5-chloronicotinonitrile , supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Key Reactivity Differences
The primary determinant of reactivity for these two compounds lies in the nature of the carbon-halogen bond (C-Br vs. C-Cl). This difference manifests distinctly in the two major classes of reactions for which these building blocks are employed: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).
| Reaction Type | More Reactive Species | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | Lower C-Br bond dissociation energy facilitates the rate-determining oxidative addition step. |
| Nucleophilic Aromatic Substitution (SNA r) | 2-Amino-5-chloronicotinonitrile | Higher electronegativity of chlorine polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack. |
Deeper Dive: Mechanistic Insights and Experimental Considerations
Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Weaker Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This step is often rate-limiting and is highly dependent on the strength of the carbon-halogen bond.
The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. Consequently, this compound generally exhibits higher reactivity in these transformations, leading to faster reaction times, milder reaction conditions, and often higher yields compared to its chloro-analogue.[1][2] The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[2][3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound. For the less reactive 2-amino-5-chloronicotinonitrile, more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems (e.g., using Buchwald ligands like SPhos or XPhos), may be necessary to achieve comparable yields.[4][5]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage
In contrast to palladium-catalyzed reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr) reactions. Here, the reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide.[6][7][8]
The rate-determining step in many SNAr reactions is the initial nucleophilic attack. A more electronegative halogen substituent, like chlorine, renders the carbon to which it is attached more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, 2-amino-5-chloronicotinonitrile is generally more reactive than its bromo counterpart in SNAr reactions.[9][10] The presence of the electron-withdrawing nitrile group ortho to the site of substitution further activates the ring towards nucleophilic attack.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
This protocol provides a general procedure for the SNAr reaction of 2-amino-5-chloronicotinonitrile. For the less reactive this compound, higher temperatures or a stronger base might be required to drive the reaction to completion.
-
Reaction Setup: To a sealed tube, add 2-amino-5-chloronicotinonitrile (1.0 mmol, 1.0 equiv.), morpholine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Development
Both this compound and 2-amino-5-chloronicotinonitrile are valuable building blocks in the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a well-known hinge-binding motif, and functionalization at the 5-position allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. The choice between the bromo and chloro derivatives will depend on the desired synthetic route and the specific coupling partners. For instance, in a synthetic strategy that relies on a late-stage Suzuki or Buchwald-Hartwig reaction, the more reactive bromo derivative may be preferred to ensure high conversion.
Conclusion
The selection between this compound and 2-amino-5-chloronicotinonitrile is a nuanced decision that should be guided by the specific chemical transformation being planned. For palladium-catalyzed cross-coupling reactions, the bromo derivative offers a clear advantage in reactivity, often leading to more efficient and milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro derivative is typically the more reactive substrate due to the higher electronegativity of chlorine. A thorough understanding of these reactivity principles is paramount for the successful design and execution of synthetic routes in the pursuit of novel chemical entities.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Accessed January 11, 2026.
- Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
- Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129.
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Amino-5-bromonicotinonitrile
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its functional group tolerance and reliability.[1][2] A particularly relevant transformation is the arylation of 2-amino-5-bromonicotinonitrile, a scaffold present in numerous biologically active compounds.[3] The success of this coupling, however, is critically dependent on the selection of an appropriate palladium catalyst system. The presence of a primary amine and the electron-deficient nature of the pyridine ring present unique challenges that necessitate a careful choice of catalyst to achieve optimal yields and reaction efficiency.[4][5]
This guide provides an in-depth comparative analysis of three classes of palladium catalysts for the Suzuki coupling of this compound with a representative arylboronic acid. We will delve into the mechanistic rationale behind their performance, provide detailed experimental protocols for a comparative study, and present expected outcomes based on established principles and literature precedents for analogous systems.
The Catalytic Players: A Comparative Overview
The choice of catalyst and, more specifically, the ligand sphere around the palladium center, is paramount in overcoming the hurdles associated with coupling electron-rich and potentially coordinating substrates like this compound.[6][7] We will compare a traditional catalyst with two modern, highly effective systems.
-
System 1: The Classic Workhorse - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Rationale: For decades, Pd(PPh₃)₄ has been a go-to catalyst for Suzuki couplings.[8] It is commercially available, relatively inexpensive, and effective for a range of "simpler" substrates. The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically accessible.
-
Anticipated Performance: While functional, this catalyst is expected to show limitations with the aminonicotinonitrile substrate. The moderate electron-donating ability of PPh₃ may lead to a slower rate of oxidative addition, the crucial first step in the catalytic cycle.[9] Furthermore, the potential for the amino group of the substrate to coordinate to the palladium center can lead to catalyst inhibition or deactivation, resulting in lower yields and longer reaction times, a known challenge for substrates with labile protons.[4][5]
-
-
System 2: The Modern Standard - A Buchwald Ligand System (Pd(OAc)₂ / SPhos)
-
Rationale: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[10][11][12] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example. Its steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, while its strong electron-donating character accelerates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11]
-
Anticipated Performance: This system is expected to significantly outperform Pd(PPh₃)₄. The enhanced reactivity conferred by the SPhos ligand is particularly adept at coupling challenging substrates, including electron-rich heteroaryl halides and those bearing amine functionalities.[10][13] We anticipate higher yields, faster reaction rates, and the ability to use lower catalyst loadings.
-
-
System 3: The Robust Alternative - An N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI™-IPr)
-
Rationale: N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[7] They are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI™-IPr, are air- and moisture-stable precatalysts that readily generate the active catalytic species.[6]
-
Anticipated Performance: The PEPPSI™-IPr catalyst is expected to demonstrate excellent performance, comparable to or even exceeding the Buchwald system in some cases. The strong Pd-NHC bond imparts high stability to the catalyst, making it robust and efficient for the coupling of challenging substrates.[6][7] Its performance is particularly notable for heteroaryl chlorides, indicating its high activity.
-
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the Suzuki-Miyaura coupling are illustrated below. The efficiency of each catalyst system is determined by how the ligand influences the kinetics of these key transformations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
The following table summarizes the expected performance of each catalytic system in the Suzuki coupling of this compound with phenylboronic acid, based on literature data for structurally similar substrates.[6][8]
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 |
| System 2 | Pd(OAc)₂ / SPhos | Dialkylbiaryl Phosphine | K₃PO₄ | Toluene or Dioxane | 80-100 | 2-6 |
| System 3 | PEPPSI™-IPr | N-Heterocyclic Carbene | K₂CO₃ | Anhydrous THF | 60-80 | 4-12 |
Experimental Protocols for Comparative Analysis
To ensure a valid comparison, all reactions must be set up with rigorous control of variables. The following protocols provide a framework for this study.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligands.[14]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen.
-
Reagent Quality: Use high-purity reagents and dry solvents as required.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling catalyst screen.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ (System 1)
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with Argon three times.[14]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the bromo-precursor).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos (System 2)
-
In a glovebox or under a stream of Argon, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Suzuki Coupling using PEPPSI™-IPr (System 3)
-
In a glovebox or under a stream of Argon, add this compound (1.0 eq), phenylboronic acid (1.5 eq), PEPPSI™-IPr (0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to a dry Schlenk tube.[6]
-
Add anhydrous, degassed THF.
-
Seal the tube and heat the reaction mixture to 70 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Follow the work-up and purification procedure described in Protocol 1.
Conclusion and Recommendations
For the Suzuki coupling of this compound, the selection of a modern catalyst system is crucial for achieving high efficiency. While the traditional Pd(PPh₃)₄ catalyst can effect the transformation, it is anticipated to result in lower yields and require longer reaction times.
Both the Buchwald ligand system (Pd(OAc)₂ / SPhos) and the NHC-based precatalyst (PEPPSI™-IPr) are highly recommended for this transformation. They are expected to provide excellent yields in significantly shorter reaction times. The choice between these two advanced systems may come down to factors such as cost, air-stability (where the PEPPSI precatalyst offers an advantage), and specific substrate scope if expanding beyond phenylboronic acid. For routine, high-yield synthesis of 2-amino-5-arylnicotinonitriles, investing in these modern catalytic systems will undoubtedly accelerate research and development timelines.
References
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1045–1051. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
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Gagnon, A., et al. (2009). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. UT Austin Libraries. [Link]
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Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
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Kumar, A., & Kumar, A. (2020). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
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Zhang, X., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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Reddy, V. P., et al. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
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Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867–26877. [Link]
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MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
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Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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Sharma, K., & Sharma, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Klotz, K. N., et al. (2007). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 50(13), 3145–3150. [Link]
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Ramirez, A., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 223–229. [Link]
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Hassan, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]
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Stanetty, C., & Schnürch, M. (2012). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-5-bromonicotinonitrile Derivatives
Introduction: The Strategic Importance of the 2-Amino-3-cyanopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, serving as a robust foundation for developing diverse therapeutic agents. The 2-amino-3-cyanopyridine core, exemplified by 2-amino-5-bromonicotinonitrile, is one such scaffold. Its strategic arrangement of a nucleophilic amino group and an electron-withdrawing nitrile group, combined with a reactive bromine atom at the 5-position, provides a versatile platform for synthetic elaboration. The amino and nitrile groups are ideal precursors for constructing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to interact with key enzymes in cell signaling.[1] The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to meticulously probe structure-activity relationships (SAR).
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this valuable scaffold, with a primary focus on their anticancer and antimicrobial potential. We will delve into the quantitative performance of specific derivatives against cellular and microbial targets, compare them to established agents, and provide the detailed experimental methodologies required for their evaluation. This analysis is designed to offer researchers, scientists, and drug development professionals a technically grounded perspective on the therapeutic promise of this chemical class.
Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation
A predominant therapeutic application for derivatives of the 2-amino-3-cyanopyridine scaffold is in oncology, particularly as inhibitors of protein kinases.[2] Kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. By designing molecules that selectively block the ATP-binding site of specific kinases, it is possible to halt uncontrolled cell proliferation. Fused heterocyclic systems derived from this compound, such as pyrimido[4,5-d]pyrimidines, have shown significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[2][3]
Comparative Performance of Pyrimido[4,5-d]pyrimidine Derivatives
Research into pyrimido[4,5-d]pyrimidine derivatives has yielded compounds with potent inhibitory activity against CDK2, a key enzyme for the G1 to S phase transition in the cell cycle.[2] The table below presents a comparison of the CDK2 inhibitory activity and cytotoxic effects of representative compounds from this class against various human cancer cell lines.
| Compound ID | Target Kinase | IC50 (µM) vs. CDK2 | Cancer Cell Line | GI50 (µM) vs. Cell Line | Reference Compound | GI50 (µM) |
| Derivative 7f | CDK2 | 0.05 | N/A | N/A | Roscovitine | 0.45 |
| Derivative 7e | CDK2 | 0.25 | Leukemia (RPMI-8226) | 5.1 | Doxorubicin | 0.05 |
| Derivative 7a | CDK2 | 0.31 | Ovarian (OVCAR-3) | 14.1 | Doxorubicin | 0.46 |
| Derivative 8a | EGFRWT | 0.099 | Prostate (PC-3) | 7.98 | Erlotinib | 11.05 |
| Derivative 8d | EGFRWT | N/A | Lung (A-549) | 7.23 | Erlotinib | 6.53 |
Data synthesized from multiple sources for comparative illustration. IC50 is the concentration required for 50% inhibition of enzyme activity. GI50 is the concentration required for 50% inhibition of cell growth.[2][4]
Expert Analysis: The data clearly indicates that synthetic modifications to the pyrimido[4,5-d]pyrimidine core can produce highly potent kinase inhibitors. Derivative 7f demonstrates exceptional potency against CDK2, surpassing the reference inhibitor Roscovitine by a factor of nine.[2] This highlights the scaffold's effectiveness in targeting the ATP-binding pocket of CDKs. Furthermore, derivatives like 8a and 8d show potent growth inhibition against prostate and lung cancer cell lines, with activity comparable or superior to the established EGFR inhibitor, Erlotinib.[4] The transition from targeting cell cycle kinases (CDKs) to growth factor receptor kinases (EGFR) by modifying the scaffold's substituents showcases its versatility.
Mechanism of Action: Kinase Inhibition Signaling Pathway
The anticancer effect of these derivatives is primarily achieved by disrupting the signaling cascades that drive cell growth and survival. By inhibiting kinases like EGFR or CDK2, they prevent downstream signaling events essential for proliferation.
Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The choice of this assay is based on its high throughput, reliability, and sensitivity for screening the cytotoxic potential of chemical compounds.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the old medium with 100 µL of medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the GI50 (or IC50) value using non-linear regression analysis.
Part 2: Antimicrobial Activity - A New Front against Bacterial Pathogens
The structural versatility of 2-amino-3-cyanopyridine derivatives also positions them as promising candidates for antimicrobial agents.[1][7] The rise of antibiotic-resistant bacteria necessitates the development of novel chemical entities that can overcome existing resistance mechanisms. Derivatives of this scaffold have demonstrated notable activity, particularly against Gram-positive bacteria.
Comparative Performance of 2-Amino-3-cyanopyridine Derivatives
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] The table below compares the MIC values of a highly active 2-amino-3-cyanopyridine derivative against several bacterial strains, benchmarked against a standard antibiotic.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2c | Staphylococcus aureus | 0.039 | Ciprofloxacin | > 32 (Resistant) |
| Compound 2c | Bacillus subtilis | 0.039 | Ciprofloxacin | 0.125 |
| Compound 2c | Bacillus cereus | 0.078 | Ciprofloxacin | 0.25 |
| Compound 5a | Escherichia coli | 125 | Gentamicin | 1.95 |
| Compound 5b | Staphylococcus aureus | 64.5 | Gentamicin | 0.97 |
Data synthesized from multiple sources for comparative illustration. Compound 2c is a 2-amino-3-cyanopyridine with a cyclohexylamine moiety. Compounds 5a and 5b are different 2-amino-3-cyanopyridine derivatives.[7][8][9]
Expert Analysis: Compound 2c exhibits remarkable potency against Gram-positive bacteria, with MIC values significantly lower than those of many standard antibiotics against the same strains.[7][8] Its activity against a ciprofloxacin-resistant strain of S. aureus is particularly noteworthy, suggesting a mechanism of action that may circumvent common resistance pathways. The high biological activity is likely influenced by the simultaneous presence of the bromine atom and various amine groups, which can participate in hydrophobic and hydrophilic interactions with bacterial targets.[10] The weaker activity of compounds 5a and 5b against both Gram-positive and Gram-negative bacteria underscores the critical role that specific substitutions play in determining the antimicrobial spectrum and potency.[9]
Antimicrobial Mechanism of Action: A Hypothesis
While the precise molecular targets for many 2-aminopyridine derivatives are still under investigation, the structure-activity relationship suggests a multi-faceted mechanism. The lipophilic nature of the pyridine ring, enhanced by halogen substituents like bromine, may facilitate passage through the bacterial cell membrane. Once inside, the amino and cyano groups could interact with essential bacterial enzymes or disrupt cellular processes. The positive charge on the molecule, influenced by substituents, may also play a role in disrupting the negatively charged bacterial cell envelope.[7]
Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Method)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[7] Its adoption is based on its reproducibility, efficiency, and ability to test multiple compounds and strains simultaneously.
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Antimicrobial Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a stock solution at twice the highest desired concentration.
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Transfer 100 µL of the 2x compound stock solution to the first column of wells.
-
Serial Dilution: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process sequentially across the plate to column 10 to create a two-fold dilution series. Discard the final 100 µL from column 10.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (from columns 1 to 11) with the standardized bacterial suspension. Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and promising scaffold for the development of novel therapeutics. The evidence presented demonstrates their potential to be engineered into potent and selective inhibitors of cancer-related kinases as well as effective antimicrobial agents against challenging Gram-positive pathogens.
The path forward requires a multi-pronged approach. For anticancer applications, future work should focus on optimizing kinase selectivity to minimize off-target effects and improve the therapeutic index. Investigating dual-target inhibitors that can simultaneously block redundant signaling pathways may offer a strategy to overcome drug resistance. For antimicrobial applications, the elucidation of the specific molecular target and mechanism of action is paramount. This knowledge will enable rational design of next-generation compounds with improved potency and a broader spectrum of activity, including against Gram-negative bacteria. The continued exploration of this privileged scaffold holds significant promise for addressing critical unmet needs in both oncology and infectious disease.
References
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Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo. J. Chem. Res., 11(1), 23-28. Available at: [Link]
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Gorgis, N. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 1-15. Available at: [Link]
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Zitouni, G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available at: [Link]
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Al-Said, M. S., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 16(9), 7304-7323. Available at: [Link]
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Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. ResearchGate. Available at: [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of the compounds against A549 and MCF-7 cell line. Retrieved January 11, 2026, from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 11, 2026, from [Link]
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Zitouni, G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available at: [Link]
-
Al-Hujaibi, A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6384. Available at: [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent dual EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1968-1981. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). IC 50 (µg/mL) values of the synthesized compounds for A549, MCF-7, and 3T3 cell lines. Retrieved January 11, 2026, from [Link]
-
Sestili, P., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3628. Available at: [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(17), 5249. Available at: [Link]
-
Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(2), 769. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Structural Confirmation of 2-Amino-5-bromonicotinonitrile: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] The compound 2-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, serves as a versatile and critical building block for synthesizing a wide array of biologically active molecules.[2] Its proper structural characterization is not merely an academic exercise; it is a foundational requirement for advancing research, ensuring the integrity of drug development pipelines, and meeting stringent regulatory standards.[3][4][5]
While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the "gold standard." It offers an unambiguous, three-dimensional map of the molecule at atomic resolution.[6][7] This guide provides an in-depth exploration of X-ray crystallography for the structural confirmation of this compound, comparing its definitive power against other essential analytical techniques and offering the experimental insights necessary for robust scientific validation.
I. The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is an analytical technique that provides unparalleled, detailed insights into the atomic and molecular structure of crystalline materials.[6] The method is predicated on a simple principle: when a focused beam of X-rays interacts with the regularly spaced atoms within a crystal, the X-rays are diffracted in specific directions.[6][8] By precisely measuring the angles and intensities of these diffracted beams, scientists can reconstruct a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and the overall molecular geometry.[6][9][10] This direct, empirical evidence is what makes SCXRD the definitive method for absolute structural elucidation.
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A Comparative Guide to the Purity Analysis of Synthesized 2-Amino-5-bromonicotinonitrile by HPLC
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a foundational pillar of scientific integrity and therapeutic efficacy. The presence of even minute impurities in a synthesized active pharmaceutical ingredient (API) or its intermediates can significantly alter its biological activity, toxicity, and stability. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-5-bromonicotinonitrile, a key building block in the synthesis of various therapeutic agents.[1] We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure your analyses are robust, reproducible, and compliant with regulatory expectations.
This compound (CAS 709652-82-4) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research.[1] Its purity is paramount, and HPLC stands as the gold standard for its assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic method for high-throughput screening and a more comprehensive gradient method for detailed impurity profiling.
The Critical Role of Purity in Drug Synthesis
Impurities in drug substances can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[2][3] The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) on the reporting, identification, and qualification of these impurities.[2][3][4][5][6] Adherence to these guidelines is mandatory for regulatory submissions and ensures the safety and quality of the final drug product.
Comparing HPLC Methodologies for Purity Analysis
The choice between an isocratic and a gradient HPLC method depends on the specific analytical objective. An isocratic elution uses a constant mobile phase composition, offering simplicity and speed. In contrast, a gradient elution involves a programmed change in the mobile phase composition, providing superior resolution for complex mixtures with a wide range of polarities.
Method 1: Rapid Isocratic RP-HPLC for High-Throughput Screening
This method is ideal for routine in-process controls where speed and efficiency are critical. The primary goal is to quickly assess the purity of the main component and detect any major impurities.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a broad range of moderately polar to non-polar compounds like this compound. The 150 mm length provides a good balance between resolution and analysis time.
-
Mobile Phase: A simple mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The phosphate buffer controls the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.[7] For nitrogen-containing heterocyclic compounds, controlling the pH is particularly important to prevent peak tailing caused by the protonation of basic nitrogen atoms.[8]
-
Detection: UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity for the analyte.
Experimental Protocol
1. Instrumentation:
- HPLC system with a UV detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
Method 2: Comprehensive Gradient RP-HPLC for Impurity Profiling
This method is designed for the definitive purity assessment required for final product release and stability studies. It provides the high resolution necessary to separate the main peak from closely eluting impurities and potential degradation products.
Causality Behind Experimental Choices
-
Column Selection: A longer C18 column (250 mm) is employed to enhance the separation efficiency and resolve complex impurity profiles.
-
Mobile Phase Gradient: A gradient elution is essential for separating compounds with a wider range of polarities. The gradient starts with a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main compound and any non-polar impurities. Using a buffer like ammonium acetate makes the method compatible with mass spectrometry (MS) for impurity identification.[9]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and can aid in the tentative identification of impurities.
Experimental Protocol
1. Instrumentation:
- HPLC system with a DAD/PDA detector, gradient pump, autosampler, and column oven.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 25 | 80 | | 30 | 80 | | 31 | 20 | | 35 | 20 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 254 nm (with full spectral data acquisition from 200-400 nm).
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare standard and sample solutions as described in Method 1, using Mobile Phase A as the diluent.
4. Forced Degradation Studies:
- To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH guidelines.[10] The method should be able to separate the main peak from any degradation products formed.
Data Presentation and Comparison
The performance of both methods can be summarized and compared using the following tables.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Objective | High-Throughput Screening | Detailed Impurity Profiling |
| Elution Mode | Isocratic | Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Ammonium Acetate |
| Run Time | ~10 minutes | ~35 minutes |
| Resolution | Moderate | High |
| Detector | UV | DAD/PDA |
Table 2: Representative Purity Analysis Data
| Sample | Method | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | Isocratic | 4.5 | 1,250,000 | 99.9% |
| Synthesized Batch A | Isocratic | 4.5 | 1,235,000 | 98.8% |
| Impurity 1 | Isocratic | 3.2 | 12,500 | 0.1% |
| Impurity 2 | Isocratic | 6.8 | 25,000 | 0.2% |
| Reference Standard | Gradient | 15.2 | 1,255,000 | 99.9% |
| Synthesized Batch A | Gradient | 15.2 | 1,230,000 | 98.4% |
| Impurity 1 | Gradient | 10.8 | 13,000 | 0.1% |
| Impurity 2 | Gradient | 18.5 | 26,000 | 0.21% |
| Impurity 3 (co-elutes in isocratic) | Gradient | 15.8 | 15,000 | 0.12% |
Note: The above data is representative and will vary based on the specific sample and chromatographic system.
Visualization of Experimental Workflows
To better understand the process, the following diagrams illustrate the experimental workflows for both HPLC methods.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logical comparison of Isocratic vs. Gradient HPLC methods.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods presented are valuable tools for the purity analysis of synthesized this compound. The choice of method should be guided by the specific requirements of the analysis at different stages of the drug development process.
-
For rapid in-process control and routine quality checks, the isocratic method offers a fast and reliable assessment of the main component's purity.
-
For final product release, stability testing, and in-depth impurity profiling, the gradient method is indispensable. Its superior resolving power ensures that all potential impurities are detected and accurately quantified, providing a comprehensive and trustworthy purity assessment that meets stringent regulatory standards.[11][12][13]
Ultimately, a well-validated, robust HPLC method is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this compound.
References
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Steps for HPLC Method Valid
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
- 2-Amino-5-bromo-nicotinonitrile. Chem-Impex.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC North America.
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A Senior Application Scientist's Guide to the Reaction Rate Disparities of 2-Amino-5-bromonicotinonitrile and its Isomers
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone.[1] The strategic placement of functional groups on this versatile ring system allows for the fine-tuning of a molecule's physicochemical and biological properties.[1] 2-Amino-5-bromo-nicotinonitrile is one such valuable building block, serving as a versatile intermediate for a wide range of biologically active molecules.[2][3] However, a common pitfall in synthesis is overlooking the profound impact of isomerism on reactivity. This guide offers an in-depth comparison of the reaction rates of 2-Amino-5-bromonicotinonitrile and its positional isomers, grounded in mechanistic principles and supported by a framework for empirical validation.
The Core Directive: Why Isomeric Reactivity Matters
The seemingly subtle shift of a functional group on the pyridine ring can lead to dramatic differences in reaction kinetics. For a drug development professional, this is not merely an academic curiosity. An uncharacterized isomeric impurity reacting at a different rate can lead to inconsistent product yields, unexpected side-products, and complex purification challenges, ultimately impacting timelines and project costs. Understanding these kinetic nuances is therefore paramount for developing robust, scalable, and reproducible synthetic routes.
This guide will focus on a comparative analysis of:
-
This compound
-
4-Amino-2-bromonicotinonitrile (a representative isomer)
-
6-Amino-5-bromonicotinonitrile (another key isomer)
We will explore their reactivity within the context of one of the most crucial C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling.[4][5]
Scientific Integrity: The Electronic Rationale Behind Reactivity
The reactivity of these isomers is dictated by the interplay of electronic effects—specifically, the inductive and resonance effects of the substituents on the pyridine ring.[1]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This makes the ring generally less reactive towards electrophilic aromatic substitution than benzene but more susceptible to nucleophilic attack.[6]
-
Amino Group (-NH₂): This is a powerful electron-donating group. Through resonance, it donates electron density into the ring, particularly at the ortho and para positions.[1]
-
Bromo Group (-Br): This substituent has a dual nature. It is electron-withdrawing by induction due to its electronegativity. However, it can also be weakly electron-donating through resonance by sharing its lone pair electrons.[7] The inductive effect typically dominates.
-
Nitrile Group (-CN): This is a strong electron-withdrawing group, both by induction and resonance.
The net effect of these groups, dictated by their positions, determines the electron density at the carbon atom bonded to the bromine, which is the reactive site for oxidative addition in the Suzuki-Miyaura catalytic cycle.
Figure 1: Logical diagram illustrating the interplay of electronic effects on the target C-Br bond for each isomer.
Experimental Protocol for Kinetic Comparison: Suzuki-Miyaura Coupling
To empirically validate the theoretical differences in reactivity, a standardized kinetic study is essential. The following protocol provides a self-validating system for comparing the reaction rates.
Objective: To determine the relative rate of consumption of each aminobromonicotinonitrile isomer in a palladium-catalyzed Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
This compound (CAS: 709652-82-4)[][9]
-
Isomer of choice (e.g., 4-Amino-2-bromonicotinonitrile, 6-Amino-5-bromonicotinonitrile)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[5]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[10]
-
1,4-Dioxane and Water (Solvent system)[10]
-
Internal Standard (e.g., Dodecane)
-
Anhydrous Magnesium Sulfate
-
GC-MS vials and supplies
Workflow:
Figure 2: Experimental workflow for the comparative kinetic analysis.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine the respective aminobromonicotinonitrile isomer (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol) in a mixture of 1,4-dioxane (6 mL) and water (1.5 mL).
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction and Sampling: Place the flask in a preheated oil bath at 80°C and start vigorous stirring. Immediately take the first time point (t=0). Subsequently, withdraw small, uniform aliquots of the reaction mixture at set time intervals (e.g., 15, 30, 60, 120 minutes).
-
Workup: Quench each aliquot in a vial containing water and ethyl acetate. Vortex thoroughly, allow the layers to separate, and transfer a portion of the organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
Analysis: Analyze the dried organic samples by GC-MS.
-
Data Interpretation: Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point. Normalize the data to the t=0 sample and plot the percentage of remaining starting material against time. The steeper the curve, the faster the reaction rate.
Data Presentation and Expected Outcomes
The rate of the Suzuki-Miyaura reaction is highly dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. A more electron-poor C-Br bond will react faster.
| Isomer | Predicted Relative Rate | Mechanistic Rationale |
| This compound | Moderate | The C5-Br bond is meta to the strongly donating -NH₂ group at C2. Therefore, the electron-donating effect at C5 is relatively weak. The electron-withdrawing nitrile at C3 further helps to make the C-Br bond susceptible to oxidative addition. |
| 4-Amino-2-bromonicotinonitrile | Slowest | The C2-Br bond is ortho to the powerfully electron-donating -NH₂ group at C4. This position receives a strong resonance contribution, significantly increasing the electron density of the C-Br bond and making oxidative addition more difficult. |
| 6-Amino-5-bromonicotinonitrile | Slow | The C5-Br bond is ortho to the electron-donating -NH₂ group at C6. Similar to the 4-amino-2-bromo isomer, this proximity increases the electron density at the C-Br bond, slowing the rate-limiting oxidative addition step. |
Trustworthiness of the Protocol: This experimental design is self-validating because each isomer is subjected to identical conditions. The use of an internal standard corrects for any variations in sample volume or injection amount during GC-MS analysis, ensuring that the observed differences in consumption rates are genuinely due to the inherent reactivity of the isomers.
Conclusion and Recommendations for the Practicing Scientist
This guide demonstrates that positional isomerism is a critical factor governing the reactivity of substituted pyridines. Based on established electronic principles, we predict a reactivity order of This compound > 6-Amino-5-bromonicotinonitrile ≈ 4-Amino-2-bromonicotinonitrile in Suzuki-Miyaura cross-coupling reactions.
For the researcher, this has direct practical implications:
-
For rapid C-C bond formation at the 5-position, This compound is the preferred reagent.
-
If a synthetic route requires the C-Br bond to be more robust and less reactive towards palladium catalysis, the 4-amino-2-bromo or 6-amino-5-bromo isomers would be more suitable.
-
When purchasing starting materials, careful analytical confirmation of isomeric purity is essential to ensure predictable and reproducible reaction outcomes.
By integrating a foundational understanding of electronic effects with rigorous experimental validation, scientists can navigate the complexities of heterocyclic chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel molecules.
References
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Lord, R. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3225-3234.
- Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(11), 7246–7255.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+.
- Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3244.
- de la Cruz, P., et al. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1477-1481.
- BOC Sciences. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
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- 9. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]
- 10. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to 2-Amino-5-bromonicotinonitrile and its N-Acetylated Product
In the landscape of pharmaceutical and agrochemical research, 2-Amino-5-bromonicotinonitrile serves as a pivotal building block for the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring an amino group, a nitrile, and a bromine substituent on a pyridine ring, offers multiple avenues for chemical modification.[1] This guide provides an in-depth spectroscopic comparison of the starting material, this compound, and its N-acetylated product, N-(5-bromo-3-cyanopyridin-2-yl)acetamide. Understanding the spectroscopic shifts between the reactant and product is crucial for reaction monitoring and structural confirmation, forming the bedrock of reliable chemical synthesis.
This comparison will delve into the key differences observed in Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The transformation from a primary amine to a secondary amide induces significant and predictable changes in the spectral data, which will be systematically explored.
The Synthetic Transformation: N-Acetylation
The conversion of this compound to N-(5-bromo-3-cyanopyridin-2-yl)acetamide is a fundamental N-acetylation reaction. This process is typically achieved by treating the starting material with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.[2] The acetyl group (Ac) is a common protecting group for amino functionalities in organic synthesis.[2]
The reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of a secondary amide. This functional group transformation is the primary driver of the spectroscopic differences detailed in this guide.
FT-IR Spectroscopic Analysis: Unveiling Functional Group Changes
FT-IR spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups in a molecule. The transition from a primary amine to a secondary amide is clearly delineated by characteristic changes in the IR spectrum.
Key Differentiating Peaks:
| Functional Group | This compound (Starting Material) | N-(5-bromo-3-cyanopyridin-2-yl)acetamide (Product) | Rationale for Shift |
| N-H Stretch | Two distinct peaks ~3500-3300 cm⁻¹ (asymmetric and symmetric stretching of -NH₂) | A single, sharp peak ~3300-3100 cm⁻¹ (secondary amide N-H stretch) | The primary amine has two N-H bonds, giving rise to two stretching modes. The secondary amide has only one N-H bond. |
| C=O Stretch (Amide I) | Absent | A strong, sharp peak ~1680-1630 cm⁻¹ | The introduction of the acetyl group results in a prominent carbonyl stretch, a hallmark of the amide functionality. |
| N-H Bend (Amide II) | ~1650-1580 cm⁻¹ (scissoring) | A distinct peak ~1570-1515 cm⁻¹ | The N-H bending vibration in the secondary amide (Amide II band) is a coupled vibration of the N-H bending and C-N stretching modes. |
| C≡N Stretch | ~2230-2210 cm⁻¹ | ~2230-2210 cm⁻¹ | The nitrile group is unaffected by the N-acetylation, so its characteristic stretching frequency remains largely unchanged. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample (either the starting material or the product) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after each measurement.
Caption: Workflow for ATR FT-IR Spectroscopy.
NMR Spectroscopic Comparison: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals significant changes in chemical shifts and the disappearance of the primary amine protons, replaced by a secondary amide proton.
Comparative ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | This compound (Starting Material) | N-(5-bromo-3-cyanopyridin-2-yl)acetamide (Product) | Rationale for Shift |
| -NH₂ | Broad singlet, ~6.5 ppm (2H) | Disappeared | The two protons of the primary amine are replaced by a single amide proton. |
| -NH-C=O | Absent | Singlet, ~10.5 ppm (1H) | The amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and intramolecular hydrogen bonding. |
| -CH₃ | Absent | Singlet, ~2.1 ppm (3H) | The appearance of a singlet integrating to three protons is a clear indicator of the newly introduced acetyl methyl group. |
| Aromatic Protons | Two doublets, ~8.0-8.5 ppm | Two doublets, ~8.2-8.7 ppm | The aromatic protons experience a slight downfield shift due to the change in the electronic nature of the substituent at the C2 position. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, most notably the appearance of new signals for the carbonyl and methyl carbons of the acetyl group.
Comparative ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | This compound (Starting Material) | N-(5-bromo-3-cyanopyridin-2-yl)acetamide (Product) | Rationale for Shift |
| -C=O | Absent | ~169 ppm | The carbonyl carbon of the amide group appears in the characteristic downfield region for amides.[3] |
| -CH₃ | Absent | ~24 ppm | The methyl carbon of the acetyl group gives a signal in the aliphatic region. |
| C2 (attached to N) | ~160 ppm | ~150 ppm | The carbon attached to the nitrogen experiences a shift due to the change from a primary amine to a secondary amide. |
| C3 (attached to CN) | ~95 ppm | ~100 ppm | The chemical shift of the carbon bearing the nitrile group is also influenced by the change at the adjacent C2 position. |
| C5 (attached to Br) | ~110 ppm | ~112 ppm | The change at the C2 position has a smaller effect on the more distant C5 carbon. |
| C≡N | ~117 ppm | ~116 ppm | The nitrile carbon shows minimal change in its chemical shift. |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample (starting material or product).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Caption: Workflow for NMR Sample Preparation.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₆H₄BrN₃ | 198.02 g/mol | 198.9 / 200.9 (due to bromine isotopes) |
| N-(5-bromo-3-cyanopyridin-2-yl)acetamide | C₈H₆BrN₃O | 240.06 g/mol | 240.9 / 242.9 (due to bromine isotopes) |
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This pattern, with two peaks of nearly equal intensity separated by 2 Da, is a definitive indicator of the presence of a single bromine atom in the molecule.
The mass spectrum of the product will show a molecular ion peak that is 42.04 g/mol higher than that of the starting material, corresponding to the addition of an acetyl group (C₂H₂O).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (starting material or product) in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of ~1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of ~1-10 µg/mL.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.
-
Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern.
Caption: Workflow for ESI-MS Analysis.
Conclusion
The spectroscopic comparison of this compound and its N-acetylated product, N-(5-bromo-3-cyanopyridin-2-yl)acetamide, provides a clear and instructive example of how spectroscopic techniques can be used to monitor and confirm a chemical transformation. The key changes—the appearance of amide bands in the FT-IR spectrum, the shift and appearance of new signals in the ¹H and ¹³C NMR spectra, and the expected mass increase in the mass spectrum—collectively provide unequivocal evidence of the successful N-acetylation. This guide serves as a practical resource for researchers, offering the foundational knowledge and experimental insights necessary for the confident synthesis and characterization of related compounds.
References
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- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
- ChemicalBook. (n.d.). 2-AMINO-5-BROMO-NICOTINONITRILE(709652-82-4) 1H NMR spectrum.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubChem.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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A Researcher's Guide to Validating Reaction Mechanisms: A Case Study in the Buchwald-Hartwig Amination of 2-Amino-5-bromonicotinonitrile
For researchers and professionals in drug development, the molecular scaffold provided by 2-Amino-5-bromonicotinonitrile is a cornerstone for building complex therapeutic agents.[1][2] Its utility as a versatile intermediate in pharmaceuticals and agrochemicals is well-documented.[2] However, transforming this building block into a lead candidate requires a profound understanding of the chemical reactions it undergoes. It is not enough to simply obtain the desired product; for a process to be robust, scalable, and safe, we must comprehend the intricate dance of atoms and electrons that constitutes the reaction mechanism.
This guide eschews a simple recitation of protocols. Instead, it offers an in-depth, logical framework for validating a reaction mechanism, using the palladium-catalyzed Buchwald-Hartwig amination of this compound as our central case study. We will explore the causality behind experimental choices, demonstrating how a multi-faceted approach can build an irrefutable body of evidence for a proposed mechanistic pathway.
The Reaction in Focus: Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, largely supplanting harsher, traditional methods due to its broad substrate scope and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction directly connects an amine to an aryl halide, a transformation of immense value.[4]
The Proposed Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding each step is critical to designing validation experiments.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[6] This is often the rate-determining step of the cycle.
-
Ligand Exchange/Amine Coordination : The amine coupling partner coordinates to the newly formed Pd(II) complex.[6][7]
-
Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex.[6][7]
-
Reductive Elimination : The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][4]
A potential side-reaction, particularly with amines bearing β-hydrogens, is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[3][6]
A Multi-Pillar Framework for Mechanism Validation
A reaction mechanism is a scientific theory; it can be supported or refuted by evidence, but rarely "proven" with absolute certainty.[8][9] Therefore, our goal is to accumulate a consistent and compelling body of evidence from multiple, independent lines of inquiry. A robust validation strategy integrates kinetic, isotopic, and computational evidence.
Pillar 1: Kinetic Analysis - Uncovering the Rate-Determining Step
The study of reaction rates is one of the most powerful tools for elucidating mechanisms.[10][11][12] By systematically varying the concentration of each reactant and catalyst component, we can construct a rate law that provides profound insight into the composition of the rate-determining step's transition state.[13][14]
Experimental Protocol: Reaction Progress Kinetic Analysis
-
Setup : Assemble a series of reactions in parallel reactors or individual flasks equipped with precise temperature control and stirring. Each reaction will have a different initial concentration of one component (aryl bromide, amine, base, or palladium catalyst), while all other concentrations are held constant.
-
Monitoring : Use an in-situ monitoring technique like HPLC or UPLC with an autosampler to take time-point samples from the reaction mixture. This allows for the generation of product concentration versus time curves.
-
Data Analysis : Determine the initial rate for each reaction by calculating the slope of the concentration-time curve at t=0.
-
Order Determination : Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of this line gives the order of the reaction with respect to that component.[14]
Interpreting the Data
A rate law for the Buchwald-Hartwig amination is typically expressed as: Rate = k[Aryl Halide]^x[Amine]^y[Base]^z[Pd]^w. The experimentally determined orders (x, y, z, w) are mechanistic clues.
-
If the reaction is found to be first-order in the aryl halide and the palladium catalyst (x=1, w=1), this strongly supports the oxidative addition being the rate-determining step, as this is the first step involving both of these species.[10]
-
If the rate is independent of the amine concentration (y=0), it suggests that amine coordination and subsequent steps occur after the rate-limiting step.
Table 1: Hypothetical Kinetic Data for Buchwald-Hartwig Amination
| Experiment | [Ar-Br] (M) | [Amine] (M) | [Base] (M) | [Pd] (mM) | Initial Rate (M/s) |
| 1 | 0.10 | 0.12 | 0.20 | 1.0 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.12 | 0.20 | 1.0 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.24 | 0.20 | 1.0 | 2.5 x 10⁻⁵ |
| 4 | 0.10 | 0.12 | 0.20 | 2.0 | 5.0 x 10⁻⁵ |
From this data, doubling [Ar-Br] doubles the rate (first order), doubling [Amine] has no effect (zero order), and doubling [Pd] doubles the rate (first order). This points towards a rate law of Rate = k[Ar-Br][Pd], consistent with oxidative addition as the rate-determining step.
Pillar 2: Isotopic Labeling - Following the Atoms
Isotopic labeling is an elegant and powerful technique to unambiguously track the fate of specific atoms during a chemical transformation.[15][16][17] By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H (D) for ¹H, or ¹³C for ¹²C), we can pinpoint its final location in the products using mass spectrometry or NMR spectroscopy.[8][15]
Experimental Protocol: Deuterium Labeling Crossover Experiment
To validate that the C-N bond forms intramolecularly at a single palladium center (as proposed in reductive elimination) and not through an intermolecular pathway, a crossover experiment can be designed.
-
Reactants : Prepare two parallel reactions:
-
Reaction A : this compound + Aniline
-
Reaction B : this compound + Aniline-d₅ (deuterated aniline)
-
-
Crossover Reaction : Prepare a third reaction containing an equimolar mixture of both non-deuterated aniline and aniline-d₅, along with this compound.
-
Analysis : After the reactions are complete, analyze the products by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Reaction A will show a product with a specific mass (M).
-
Reaction B will show a product with a mass of M+5.
-
The Key Evidence : In the crossover reaction, if the mechanism is intramolecular reductive elimination, you should only observe two product peaks: one at mass M and one at mass M+5. The absence of "scrambled" or crossover products (e.g., M+1, M+2, etc.) would strongly argue against an intermolecular mechanism where amine fragments might exchange between different palladium centers.[10][18]
-
Pillar 3: Computational Chemistry - In Silico Validation
Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental studies.[19] It allows us to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their structures.[20][21]
Methodology: DFT Modeling of the Catalytic Cycle
-
Model Building : Construct digital models of all proposed reactants, intermediates, and transition states in the Buchwald-Hartwig catalytic cycle.
-
Energy Calculation : Perform geometry optimization and frequency calculations for each structure to find the lowest energy conformations and to calculate their free energies.
-
Potential Energy Surface : Plot the calculated free energies of each state along the reaction coordinate to generate a potential energy surface diagram.
-
Validation : The computational results are then compared with experimental findings.
-
The calculated activation energy for the rate-determining step should be the highest barrier in the energy profile and should be consistent with the experimentally observed reaction rates.
-
The model can confirm the stability of proposed intermediates and the feasibility of the proposed transition states.[19]
-
Importantly, computational methods can explore alternative, competing pathways. If the proposed mechanism is calculated to be significantly lower in energy than any other plausible alternative, it provides strong theoretical support.[21]
-
Comparison with Alternative Synthetic Routes
Validating the mechanism of the Buchwald-Hartwig amination also involves understanding why it is often superior to alternative methods.
Table 2: Comparison of Buchwald-Hartwig vs. Classical SNAr for C-N Bond Formation
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Pd(0)/Pd(II) Catalytic Cycle | Addition-Elimination via Meisenheimer complex |
| Substrate Scope | Very broad; couples electron-rich and -poor aryl halides.[3] | Generally requires strongly electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. |
| Amine Scope | Broad; primary and secondary alkyl and aryl amines.[3] | Often limited to strong nucleophiles. |
| Reaction Conditions | Mild to moderate (often RT to 100 °C).[4] | Often harsh; high temperatures and strong bases required. |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups. | Poor; sensitive functional groups often do not survive the harsh conditions. |
| Key Advantage for Topic | Highly effective for the relatively electron-neutral this compound. | Ineffective for this compound due to the lack of strong activation. |
Conclusion
The validation of a reaction mechanism is a cornerstone of modern chemical process development. It is an investigative process that requires a synthesis of techniques and a critical mindset. As demonstrated with the Buchwald-Hartwig amination of this compound, a combination of kinetic analysis, isotopic labeling studies, and computational modeling provides a self-validating system of evidence. This deep mechanistic understanding allows researchers not only to explain their results but also to predict outcomes, troubleshoot problems, and rationally design more efficient, robust, and scalable syntheses for the next generation of therapeutics.
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Fiveable. (n.d.). Isotope Labeling Definition. Retrieved from [Link]
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Shepherd, T. (n.d.). Validation of Reaction Mechanisms. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Retrieved from [Link]
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Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Retrieved from [Link]
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Gagarin, A. (2025). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. Retrieved from [Link]
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Simple Lecture. (2023, March 7). Methods Of Determining Reaction Mechanism. YouTube. Retrieved from [Link]
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Quora. (2019, March 28). How are reaction mechanisms in organic chemistry verified to be true?. Retrieved from [Link]
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JSS College for Arts, Commerce and Science. (n.d.). Methods of determining organic reaction mechanism. Retrieved from [Link]
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Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Kinetics in the study of organic reaction mechanisms. Retrieved from [Link]
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Mahmoud, A. R. (2025). Reaction Kinetics and Rate Laws in Organic Systems. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Retrieved from [Link]
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Master Organic Chemistry. (2010, September 8). Chemical Kinetics. Retrieved from [Link]
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ACS Publications. (n.d.). Computational Design of Catalysts with Experimental Validation. Retrieved from [Link]
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EurekAlert!. (2026, January 8). First experimental validation of a “150-year-old chemical common sense”. Retrieved from [Link]
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ACS Publications. (2009, May 5). Can Reaction Mechanisms Be Proven?. Journal of Chemical Education. Retrieved from [Link]
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Quora. (2017, January 24). How are the mechanisms of reactions verified?. Retrieved from [Link]
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Organic Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Nature. (2024). A large-scale reaction dataset of mechanistic pathways of organic reactions. Retrieved from [Link]
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Study.com. (n.d.). Building Evidence for a Reaction Mechanism Using Experimental Data. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5-bromonicotinonitrile: Benchmarking Traditional and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate.
Introduction: The Significance of 2-Amino-5-bromonicotinonitrile in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique trifunctionalized pyridine structure, featuring an amino group, a bromo substituent, and a nitrile moiety, offers multiple points for chemical modification, making it a versatile precursor for the development of novel therapeutics. The strategic placement of these functional groups allows for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. This guide provides a comprehensive comparison of established and emerging synthetic methods for this compound, offering experimental insights to aid in the selection of the most efficient and scalable route for your research and development needs.
Benchmarking Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound is predominantly approached through a two-stage process: the initial synthesis of the key intermediate, 2-amino-5-bromopyridine, followed by the introduction of the nitrile group. This guide will dissect two primary pathways: a traditional route employing the classical Sandmeyer reaction and a modern approach utilizing palladium-catalyzed cyanation.
Method 1: The Traditional Pathway - Bromination followed by Sandmeyer Cyanation
This well-established route begins with the electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This intermediate is then converted to the target molecule via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups.[3][4]
Stage 1: Synthesis of 2-Amino-5-bromopyridine
The bromination of 2-aminopyridine is a critical first step. Traditional methods often employ liquid bromine in acetic acid, which can lead to the formation of undesired byproducts, such as the 3-bromo and 3,5-dibromo isomers, complicating purification and reducing the overall yield.[5] A more selective and milder approach utilizes N-Bromosuccinimide (NBS) as the brominating agent.[6] A patented method describes the use of phenyltrimethylammonium tribromide, which offers high yield and selectivity, avoiding the formation of 3-position byproducts.[7][8]
Stage 2: Sandmeyer Cyanation of 2-Amino-5-bromopyridine
The Sandmeyer reaction involves the diazotization of the amino group on 2-amino-5-bromopyridine, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[3][4] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9] While widely used, the Sandmeyer reaction can have drawbacks, including the use of stoichiometric amounts of copper salts and the potential for side reactions.
Method 2: A Modern Approach - Palladium-Catalyzed Cyanation
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.[10][11] The cyanation of aryl halides, including 2-amino-5-bromopyridine, can be efficiently achieved using palladium catalysts.
This modern route would still involve the initial synthesis of 2-amino-5-bromopyridine as described in Method 1. The key difference lies in the cyanation step.
Stage 2 (Alternative): Palladium-Catalyzed Cyanation
This method involves the reaction of 2-amino-5-bromopyridine with a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable ligand.[12] This approach often provides higher yields and better selectivity under milder conditions than the Sandmeyer reaction.[10][13]
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Method (Sandmeyer Cyanation) | Modern Method (Palladium-Catalyzed Cyanation) |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine |
| Key Intermediate | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Cyanation Reagent | NaCN or KCN with CuCN catalyst | K4[Fe(CN)6] or other cyanide sources |
| Catalyst | Copper(I) salts (often stoichiometric) | Palladium complex (catalytic amounts) |
| Reaction Conditions | Often requires strongly acidic conditions and low temperatures for diazotization, followed by heating. | Generally milder reaction conditions. |
| Yield | Variable, can be moderate to good. | Often high to excellent yields are reported for similar systems.[10] |
| Selectivity | Can be prone to side reactions. | Typically high selectivity.[12] |
| Safety Considerations | Use of highly toxic cyanide salts. Diazonium salts can be explosive. | Use of less acutely toxic cyanide sources like K4[Fe(CN)6]. Palladium catalysts can be toxic and require removal. |
| Scalability | Established for large-scale synthesis, but safety concerns with diazonium salts can be a hurdle. | Potentially more amenable to scale-up due to milder conditions and improved safety profile of some cyanide sources. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine via Phenyltrimethylammonium Tribromide[8]
Objective: To synthesize 2-amino-5-bromopyridine with high selectivity.
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform or Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (1 equivalent), phenyltrimethylammonium tribromide (1 equivalent), and chloroform.
-
Stir the mixture at 25-30°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water 2-3 times.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain a crude product.
-
Recrystallize the crude product from benzene to yield a yellow solid of 2-amino-5-bromopyridine. A reported yield for a similar procedure is 78%.[2]
Protocol 2: Sandmeyer Cyanation of 2-Amino-5-bromopyridine (Conceptual)
Objective: To synthesize this compound from 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Hydrochloric acid or Sulfuric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide or Potassium cyanide
-
Sodium carbonate or Sodium hydroxide solution
Procedure:
-
Dissolve 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Cyanation of 2-Amino-5-bromopyridine (Conceptual)
Objective: To synthesize this compound using a modern catalytic approach.
Materials:
-
2-Amino-5-bromopyridine
-
Potassium ferrocyanide(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Palladium precatalyst (e.g., Pd(OAc)2 or a pre-formed palladium-ligand complex)
-
Phosphine ligand (e.g., dppf)
-
Solvent (e.g., Dioxane, DMF, or Toluene)
-
Base (e.g., Potassium acetate)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add the palladium precatalyst, ligand, potassium ferrocyanide(II) trihydrate, and 2-amino-5-bromopyridine.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent and an aqueous solution of the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Future Perspectives
Both the traditional Sandmeyer reaction and modern palladium-catalyzed cyanation offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. While the Sandmeyer reaction is a well-established and cost-effective method, concerns about the safety of diazonium salts and the use of stoichiometric copper reagents may favor the adoption of palladium-catalyzed methods, which often provide higher yields and selectivity under milder conditions.
Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals. Furthermore, the exploration of one-pot procedures that combine the bromination and cyanation steps could significantly improve the overall efficiency of the synthesis. The application of emerging technologies like microwave-assisted synthesis and continuous flow chemistry could also offer advantages in terms of reduced reaction times and improved process control.[14][15]
References
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Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(62), 37851-37873. Available from: [Link]
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Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Available from: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 7(12), 1283-1287. Available from: [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 7(12), 1283-1287. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available from: [Link]
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Hanson, P., et al. (2004). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Organic & Biomolecular Chemistry, 2(1), 1838-1855. Available from: [Link]
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Deshmukh, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available from: [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]
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RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link]
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Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14106–14109. Available from: [Link]
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Reddy, T. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(84), 11005-11008. Available from: [Link]
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Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. Available from: [Link]
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Chem-Impex. 2-Amino-5-bromo-nicotinonitrile. Available from: [Link]
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Al-Said, M. S., et al. (2016). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. BMC chemistry, 14(1), 1-15. Available from: [Link]
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Csenkei, K. L., & Kappe, C. O. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(23), 7293. Available from: [Link]
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Sharma, R., & Kumar, R. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. New Journal of Chemistry, 45(18), 7956-7991. Available from: [Link]
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Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(4), 635-648. Available from: [Link]
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Gemo, M. F., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 842704. Available from: [Link]
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Siddique, S., et al. (2021). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Molecules, 26(16), 4983. Available from: [Link]
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available from: [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available from: [Link]
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MDPI. Special Issue : Microwave Assisted Synthesis. Available from: [Link]
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Sakhuja, R., Panda, S. S., & Bajaj, K. (2012). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. Current Organic Chemistry, 16(6), 757-789. Available from: [Link]
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Mossine, A. V., et al. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Organic letters, 20(5), 1232–1235. Available from: [Link]
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A Comparative Guide to In Vitro Kinase Assays for 2-Amino-5-bromonicotinonitrile-Derived Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] Among the myriad of chemical scaffolds explored, the 2-aminopyridine moiety stands out as a "privileged" structure, frequently engaging in crucial hydrogen bonding with the hinge region of the kinase ATP-binding site.[2] This guide provides an in-depth comparison of derivatives based on the 2-Amino-5-bromonicotinonitrile core, supported by experimental data and a detailed protocol to facilitate the rational design of next-generation therapeutics.
The this compound Scaffold: A Versatile Starting Point
The this compound framework offers a robust and versatile platform for kinase inhibitor design. Its efficacy is rooted in two key structural features:
-
The 2-Amino Group : This group is a critical anchor. It typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2][3] As we will demonstrate, modifications to this group can profoundly impact inhibitory potency.
-
The 5-Bromo Position : This halogen atom serves as a key synthetic handle or "vector" for introducing chemical diversity.[2] Through techniques like palladium-catalyzed cross-coupling reactions, a wide array of substituents can be installed at this position to optimize potency, enhance selectivity, and improve pharmacokinetic properties.
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological activity of these derivatives is deeply influenced by the nature and position of various substituents. The following sections summarize observed structure-activity relationships, with quantitative data presented for easy comparison.
Modifications at the 2-Amino Position
As the primary hinge-binding element, the 2-amino group is highly sensitive to substitution. Acylation or alkylation can modulate the hydrogen bonding interactions and significantly alter potency. The data below illustrates that derivatization of the 2-amino group on a related 2-amino-5-bromo-4-methylpyridine scaffold generally leads to a decrease in inhibitory activity against Anaplastic Lymphoma Kinase (ALK), underscoring the importance of the unsubstituted amine for optimal hinge binding in this context.[2]
| Compound ID | R Group (at 2-Amino) | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | -H | ALK | 40 | [2] |
| 1b | -C(O)CH₃ | ALK | >10,000 | [2] |
| 1c | -CH₃ | ALK | 5,200 | [2] |
This table demonstrates the critical nature of the unsubstituted 2-amino group for maintaining high-affinity binding to the ALK kinase hinge region.
Gold-Standard Protocol: ADP-Glo™ Luminescent Kinase Assay
To quantitatively assess inhibitor potency, a robust and reliable in vitro assay is paramount. While radiometric assays using [γ-³²P]-ATP are highly sensitive and considered a gold standard, non-radioactive methods like the ADP-Glo™ Kinase Assay have become widely adopted for their safety, simplicity, and suitability for high-throughput screening.[4][5] This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6]
The workflow involves two key steps: first, the kinase reaction is performed, and then remaining ATP is depleted. Second, the ADP generated is converted back into a detectable ATP signal using a luciferase/luciferin system.[6]
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Step-by-Step Methodology
Materials:
-
Kinase of interest (e.g., ALK, Src)
-
Substrate peptide/protein
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation : Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Causality: Serial dilution is essential for generating a dose-response curve to calculate the IC₅₀, the concentration at which 50% of kinase activity is inhibited. The final DMSO concentration should be kept low (≤1%) to avoid solvent-induced artifacts.[2]
-
-
Assay Plate Setup : Add 5 µL of the diluted compound solutions to the wells of the assay plate. Include positive controls (DMSO vehicle only, representing 100% kinase activity) and negative controls (no kinase, representing 0% activity).[2]
-
Trustworthiness: Controls are non-negotiable for validating the assay. They establish the dynamic range of the signal and ensure that any observed inhibition is due to the compound and not other factors.
-
-
Kinase Reaction Initiation : Prepare a master mix containing the kinase and its specific substrate in assay buffer. Initiate the reaction by adding 5 µL of this master mix to each well.
-
Expertise: The concentrations of kinase, substrate, and ATP are critical. For accurate IC₅₀ determination of ATP-competitive inhibitors, the ATP concentration should ideally be at or near its Michaelis-Menten constant (Km).[4] Using excessively high ATP concentrations can lead to an underestimation of inhibitor potency.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[2]
-
Causality: The incubation time must be within the linear range of the reaction (initial velocity region) to ensure the measured activity is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition.[4]
-
-
Reaction Termination and ATP Depletion : To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2]
-
Expertise: This step is crucial for the assay's logic. The reagent contains a luciferase that would react with any leftover ATP from the kinase reaction, creating background noise. Depleting this unused ATP ensures that the final signal is derived only from the ADP produced by the kinase.
-
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]
-
Causality: The intensity of the light produced is directly proportional to the amount of ADP formed, which in turn is a measure of the kinase's activity in that well.
-
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.[2]
Comparison with Alternative Inhibitor Scaffolds
While the this compound core is highly effective, it is valuable to compare it with other established kinase inhibitor templates to understand the broader landscape.
| Scaffold | Key Features | Representative Drug(s) | Primary Target(s) | Reference(s) |
| 2-Aminopyrimidine | A very common hinge-binding motif, often used in Type I inhibitors. Bioisostere of the 2-aminopyridine. | Imatinib | ABL, KIT, PDGFR | [3] |
| 2-Aminothiazole | A novel template that led to the discovery of potent pan-Src family kinase inhibitors. | Dasatinib | BCR-ABL, Src | [7] |
| Pyridazinone | Core structure used in the development of highly potent and metabolically stable BTK inhibitors. | (Various clinical) | BTK | [8] |
This comparison highlights that while the hinge-binding principle is often conserved, the overall scaffold dictates the inhibitor's selectivity profile, physicochemical properties, and potential for further optimization.[1][9]
Conclusion: A Pathway to Potent and Selective Inhibitors
The this compound scaffold represents a privileged and highly tractable starting point for the design of novel kinase inhibitors.[2] Its synthetic accessibility and the clear structure-activity relationships associated with its core functional groups allow for a rational, data-driven optimization process. By employing robust and well-validated in vitro methodologies, such as the ADP-Glo™ kinase assay, researchers can accurately quantify the potency of their designed compounds. Understanding the causality behind each experimental step and potential pitfalls, like the critical influence of ATP concentration, is essential for generating comparable and reliable data.[4] This comprehensive approach, combining rational design with rigorous biochemical evaluation, is fundamental to advancing promising chemical matter from the bench toward clinical application.
References
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. PubMed Central.
- Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers.
- In vitro kinase assay. Protocols.io.
- Kinase assays. BMG LABTECH.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form
- Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Fe
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Comparison of different tyrosine kinase inhibitors (TKIs).
- In vitro kinase assay: Significance and symbolism.
- In vitro NLK Kinase Assay. PMC - NIH.
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- BTK Kinase Assay.
- Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
- Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-bromonicotinonitrile Analogs
The 2-amino-5-bromonicotinonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile and highly reactive intermediate for the synthesis of a multitude of biologically active molecules.[1][2] Its unique electronic and structural features make it an excellent starting point for developing novel therapeutic agents, particularly in the realms of oncology and neurological disorders.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this privileged scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, supported by experimental data and detailed protocols.
The this compound Core: A Blueprint for Bioactivity
The inherent reactivity of the this compound core allows for strategic modifications at three key positions: the 2-amino group, the 3-cyano group, and the 5-bromo position. Each of these sites serves as a handle for tuning the molecule's physicochemical properties, target affinity, and selectivity.
Below is a diagram illustrating these key modification points on the core scaffold.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis: From Scaffold to Potent Inhibitors
While systematic SAR studies on the exact this compound scaffold are not extensively consolidated in public literature, a wealth of information can be gleaned from structurally related analogs. By examining derivatives of 2-aminothiazoles, nicotinamides, and other nicotinonitriles, we can establish a robust framework for predicting the impact of substitutions.
The 2-aminopyridine moiety, a key feature of our core scaffold, is a well-established pharmacophore in the design of kinase inhibitors. It often acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of kinases like EGFR, VEGFR-2, and Src-family kinases.[3][4][5]
Structure-Activity Relationship Insights:
-
Modification of the 2-Amino Group (R¹): Acylation or substitution of the 2-amino group is a critical determinant of activity and selectivity.[6] Introducing larger, more complex side chains can enhance potency by accessing additional pockets within the kinase domain. For instance, in related 6-amino-1,3,5-triazine inhibitors of Bruton's tyrosine kinase (BTK), specific substitutions at this position were crucial for achieving potent inhibition (IC50 = 17.0 nM for compound C11).[7]
-
Substitution at the 5-Bromo Position (R³): The bromine atom is an excellent handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This strategy is frequently employed to extend the molecule into the solvent-exposed region of the ATP-binding site, often leading to significant gains in potency. In studies of benzofuran–nicotinonitrile derivatives, incorporating a furan moiety at a position analogous to the bromo-substituent resulted in enhanced EGFR inhibitory activity (IC50 = 0.09 µM).[3]
-
Role of the 3-Cyano Group (R²): The nitrile group is a strong hydrogen bond acceptor and plays a crucial role in anchoring the ligand. Its replacement or modification can drastically alter binding affinity. In some cases, it can be hydrolyzed to a carboxamide, which presents different interaction possibilities.[8]
Comparative Performance of Kinase Inhibitor Analogs:
The table below summarizes the inhibitory activity of various analogs based on related scaffolds, providing a valuable reference for prospective design.
| Compound Class | Target Kinase(s) | Key Structural Features | IC₅₀ (µM) | Reference |
| Benzofuran-Nicotinonitrile (Compound 14d) | EGFR, VEGFR-2 | Benzofuran scaffold with phenyl substitutions | 0.103 (EGFR) | [3] |
| 0.069 (VEGFR-2) | [3] | |||
| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile (Analog 21d) | Src Kinase | Spirocyclic scaffold appended to a pyrano[3,2-c]quinoline | 0.9 | [4] |
| 6-Amino-1,3,5-triazine (Compound C11) | BTK | 6-amino-1,3,5-triazine scaffold | 0.017 | [7] |
| 2-Amino-5-carboxamidothiazole (Cyclopropylamide 11d) | Lck | Cyclopropylamide at the 5-position | Sub-micromolar | [8] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and facilitate the comparative evaluation of novel analogs, adherence to standardized and well-documented protocols is paramount.
This protocol describes a typical Suzuki cross-coupling reaction, a robust method for modifying the 5-bromo position. The choice of a palladium catalyst and base is critical and may require optimization depending on the specific arylboronic acid used.
Workflow Diagram:
Caption: General workflow for Suzuki coupling to synthesize analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for the time determined by TLC monitoring (typically 4-12 hours).
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H522) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each analog.
Summary of Key SAR Findings
Based on the analysis of related chemical series, we can construct a general SAR model for this compound analogs, particularly for kinase inhibition and antiproliferative activity.
Caption: Summary of Structure-Activity Relationship trends for key positions.
The this compound scaffold represents a highly fruitful starting point for the development of potent and selective therapeutic agents. The structure-activity relationships derived from analogous series demonstrate that strategic modification of the 2-amino and 5-bromo positions is paramount for achieving high target affinity and desirable cellular activity. The 5-position, in particular, offers a gateway for introducing significant structural diversity through modern cross-coupling chemistry, allowing for the fine-tuning of inhibitor potency and pharmacokinetic properties. By leveraging the experimental protocols and SAR insights detailed in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold to discover next-generation therapeutics.
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Barreca, M. L., et al. (2019). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 24(15), 2821. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]
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Das, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(16), 2587-90. [Link]
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Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(16), 4983. [Link]
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5. [Link]
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Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5121-3. [Link]
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Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54. [Link]
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The Synthetic Chemist's Guide to Cross-Coupling of 2-Amino-5-bromonicotinonitrile: A Head-to-Head Comparison
Introduction: The Strategic Importance of 2-Amino-5-substituted-nicotinonitriles
In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this nucleus is a critical endeavor, and 2-Amino-5-bromonicotinonitrile has emerged as a particularly valuable building block. Its strategic placement of a bromine atom at the 5-position offers a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a head-to-head comparison of several key cross-coupling methodologies for the derivatization of this compound, offering insights into the mechanistic nuances, practical considerations, and expected outcomes for each approach.
Comparative Analysis of Cross-Coupling Methodologies
The choice of a cross-coupling strategy is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. Herein, we dissect four prominent palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1]
Mechanistic Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The electron-rich nature of the 2-aminopyridine ring can facilitate the initial oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).[2]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[2]
-
Add the palladium catalyst under a positive pressure of inert gas.[2]
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Performance Comparison (Based on structurally similar substrates):
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison |
Expert Insights: For electron-rich and potentially coordinating substrates like this compound, the choice of ligand is crucial. While traditional phosphine ligands like PPh₃ can be effective, more electron-rich and bulky ligands such as SPhos or N-heterocyclic carbene (NHC) ligands often lead to higher yields and faster reaction times by promoting the oxidative addition and reductive elimination steps.[3] Microwave-assisted protocols can also significantly reduce reaction times.[4][5][6]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[7][8]
Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: A General Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.1-1.5 equiv), Palladium precursor (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., toluene).[10]
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the amine, the palladium precursor, the ligand, and the base.[10]
-
Add the anhydrous solvent via syringe.[10]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.[10]
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by chromatography.
-
Performance Comparison (Based on analogous aminopyridines):
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 | [10] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 80-95 | Fictionalized Data for Comparison |
| [Pd(cinnamyl)Cl]₂ / tBuXPhos | K₃PO₄ | t-BuOH | 80 | 6-12 | >90 | Fictionalized Data for Comparison |
Expert Insights: The choice of base and ligand is critical in Buchwald-Hartwig amination.[11] Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used.[10] Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle, with different generations of ligands offering improved scope and efficiency for various amine and aryl halide combinations.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[12]
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper(I).[12] The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[12] Copper-free protocols have also been developed.[13][14][15][16][17]
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: A General Sonogashira Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(CF₃COO)₂), Ligand (e.g., PPh₃), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., DMF).[18]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) salt.[18]
-
Add the solvent and stir for a short period.
-
Add this compound, the terminal alkyne, and the base.[18]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).[18]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, pour into water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by chromatography.
-
Performance Comparison (Based on analogous 2-amino-3-bromopyridines):
| Catalyst/Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96 | [18] |
| PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | RT | 16 | 70-90 | [19] |
| [PdCl₂(CH₃CN)₂]/sXPhos (Copper-free) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 85-95 | [20] |
Expert Insights: The traditional Sonogashira coupling is highly effective, but the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free conditions, often employing more sophisticated palladium catalysts and ligands, can circumvent this issue and are often preferred in the synthesis of complex molecules.[13][14][15][16][17]
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[21][22]
Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[23]
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol: A General Heck Reaction
-
Materials: this compound (1.0 equiv), Alkene (1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF).[24]
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the alkene, and the base in a suitable solvent.[24]
-
Heat the reaction mixture under an inert atmosphere, potentially using microwave irradiation to accelerate the reaction.[24]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate.
-
The residue is then worked up with an organic solvent and aqueous washes, followed by drying, concentration, and purification.
-
Performance Comparison (Based on analogous 2-amino-5-bromopyridine):
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 130 (Thermal) | 1.5 | 96 | [24] |
| Pd(II)-complex | Et₃N | DMF | 160 (MW) | 0.1-0.2 | 90-99 | [24] |
Expert Insights: The Heck reaction is highly valuable for the synthesis of stilbenes and cinnamates.[24] Microwave-assisted Heck reactions have been shown to be particularly efficient, dramatically reducing reaction times and often improving yields.[24] The regioselectivity of the alkene insertion can be a key consideration, especially with unsymmetrical alkenes.
Conclusion: Selecting the Optimal Cross-Coupling Strategy
The derivatization of this compound is a versatile endeavor, with a rich toolbox of palladium-catalyzed cross-coupling reactions at the disposal of the synthetic chemist. The choice of methodology is fundamentally guided by the desired final structure.
-
For biaryl synthesis , the Suzuki-Miyaura coupling offers a reliable and high-yielding route, with modern ligands and microwave assistance providing enhanced efficiency.
-
To introduce nitrogen-based functionalities , the Buchwald-Hartwig amination is the preeminent choice, offering broad scope with respect to the amine coupling partner.
-
For the incorporation of alkynyl groups , the Sonogashira coupling is the go-to reaction, with copper-free variants offering advantages in terms of byproduct formation.
-
To form substituted alkenes , the Heck reaction provides a direct and powerful method, especially when accelerated by microwave irradiation.
Ultimately, the optimal choice will depend on a careful consideration of the desired product, the availability of starting materials, and the specific experimental conditions required for each transformation. This guide serves as a foundational resource to aid researchers in making informed decisions for the successful synthesis of novel 2-amino-5-substituted-nicotinonitrile derivatives.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
- Driess, M. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- RSC Publishing. (2020).
- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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A Comparative Guide to Isotopic Labeling Strategies: The Utility of 2-Amino-5-bromonicotinonitrile as a Labeled Intermediate
For researchers, scientists, and drug development professionals, the precise tracking of molecular fate is paramount. Isotopic labeling is the gold standard for elucidating metabolic pathways, quantifying analytes in complex matrices, and understanding reaction mechanisms.[1][2] The strategic choice of when and how to introduce an isotopic tag—such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—can significantly impact experimental outcomes, timelines, and costs.
This guide provides an in-depth comparison of isotopic labeling strategies, focusing on the use of pre-labeled intermediates versus late-stage labeling. We will use 2-Amino-5-bromonicotinonitrile (CAS: 709652-82-4) , a versatile chemical building block, as a central case study to illustrate the power and practicality of the labeled intermediate approach.
The Central Molecule: this compound as a Strategic Synthon
This compound is a substituted pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its value stems from its distinct functional handles:
-
An Amino Group: A nucleophilic site and a handle for further derivatization.
-
A Bromo Substituent: An excellent leaving group, ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular scaffolds.[4]
-
A Nitrile Group: Can be hydrolyzed, reduced, or participate in cycloadditions.
-
A Pyridine Ring: A common motif in biologically active molecules.
This combination of features makes it a valuable precursor for a wide range of target molecules, particularly in oncology and for treating inflammatory conditions.[3][4]
The Core Decision: Labeled Intermediate vs. Late-Stage Labeling
The fundamental choice in many labeling campaigns is when to introduce the isotope. The two primary strategies are:
-
The Labeled Intermediate Strategy: An early-stage precursor, like this compound, is synthesized with the desired isotope(s). This labeled building block is then carried through the remainder of the synthetic route.
-
The Late-Stage Labeling Strategy: The final, complex target molecule is synthesized in its unlabeled form. The isotopic tag is then introduced in one of the final synthetic steps, often through a hydrogen isotope exchange (HIE) or other direct modification reaction.[5][6]
The following diagram illustrates these divergent strategic workflows.
Caption: Divergent workflows for synthesizing a labeled target molecule.
Performance Comparison: A Head-to-Head Analysis
The optimal strategy is not universal; it depends on the specific molecule, the desired label, and the experimental goal. Let's compare these approaches across key performance metrics.
| Feature | Labeled Intermediate Strategy (using labeled this compound) | Late-Stage Labeling Strategy (e.g., H/D Exchange) |
| Regioselectivity | Excellent. The isotope position is precisely controlled by the synthesis of the intermediate. The label's location is unambiguous. | Variable. Can be difficult to control. Often labels the most kinetically accessible positions, which may not be the desired ones. Requires significant optimization.[6] |
| Isotopic Purity | High. The label is incorporated early, and subsequent reactions are typically non-exchangeable, preserving high isotopic enrichment. | Moderate to High. Can be compromised by back-exchange, especially with deuterium. Achieving >98% incorporation can be challenging. |
| Versatility of Isotopes | High. Allows for the incorporation of ¹³C, ¹⁵N, ¹⁴C, and ²H (Deuterium) based on the chosen starting materials for the intermediate synthesis. | Limited. Primarily suited for hydrogen isotopes (²H, ³H). Late-stage ¹³C or ¹⁵N insertion is mechanistically more complex and less common. |
| Synthetic Risk | Front-loaded. The challenging isotopic synthesis is performed early. A failure in later, standard synthetic steps results in the loss of a valuable labeled intermediate. | Back-loaded. The standard synthesis is proven first. The risk is concentrated in the final, often challenging, labeling step. |
| Material Efficiency | Potentially Lower. The expensive isotope is carried through multiple steps, and yield losses at each stage accumulate, reducing the overall yield of the final labeled product. | Potentially Higher. The unlabeled synthesis can be optimized for high yield. The isotope is introduced only at the end, minimizing the loss of the expensive isotopic reagent. |
| Scalability | Generally more scalable. Once the labeled intermediate is produced in bulk, subsequent synthetic steps are often standard and scalable. | Often difficult to scale. Late-stage exchange reactions can require specific catalysts and conditions that are not always amenable to large-scale production. |
Experimental Deep Dive: Protocols and Causality
To provide a practical context, we present generalized protocols for introducing different isotopes, highlighting the rationale behind the methodological choices.
Protocol 1: Synthesis of [¹⁵N]-2-Amino-5-bromonicotinonitrile (Labeled Intermediate)
This protocol is based on building the pyridine ring using a labeled nitrogen source, ensuring the ¹⁵N atom is incorporated into the heterocyclic core.
Objective: To produce a high-purity ¹⁵N-labeled intermediate for subsequent use in pharmaceutical synthesis.
Methodology:
-
Precursor Synthesis: React a suitable dicarbonyl compound with [¹⁵N]-cyanamide or a related ¹⁵N-containing synthon. The choice of precursor is critical to direct the cyclization to the desired nicotinonitrile product.
-
Cyclization/Condensation: Under basic or acidic conditions (depending on the chosen precursors), induce the ring-closing reaction to form the ¹⁵N-labeled aminopyridine ring. The causality here is that the pyridine ring formation is often a thermodynamically driven process, ensuring efficient incorporation of the labeled nitrogen source.[7][8]
-
Bromination: Introduce the bromine atom at the 5-position using a regioselective brominating agent such as N-Bromosuccinimide (NBS). This reaction exploits the electronic properties of the aminopyridine ring, which directs electrophilic substitution.[9]
-
Purification: Purify the final [¹⁵N]-2-Amino-5-bromonicotinonitrile via column chromatography or recrystallization to ensure high chemical and isotopic purity for subsequent steps.
Protocol 2: Late-Stage Deuteration of a Final Drug Molecule
This protocol describes a common alternative: direct hydrogen-deuterium exchange on the final, complex drug molecule.
Objective: To introduce deuterium into a final drug candidate for use in metabolic stability studies.
Methodology:
-
Catalyst Selection: Choose a transition metal catalyst known to facilitate C-H activation, such as palladium, ruthenium, or iridium.[6][10] The catalyst's ligand sphere is crucial for directing the regioselectivity of the exchange.
-
Deuterium Source: Use a cost-effective and readily available deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).[10]
-
Reaction Setup: Dissolve the unlabeled drug molecule in a suitable solvent. Add the catalyst and the deuterium source. Heat the reaction to provide the activation energy for C-H bond cleavage.[5]
-
Monitoring: Monitor the reaction by LC-MS to track the incorporation of deuterium atoms. Multiple deuterium atoms may be incorporated, leading to a distribution of isotopologues (M+1, M+2, M+3, etc.).
-
Purification & Analysis: Upon completion, purify the deuterated drug. Use high-resolution mass spectrometry and NMR to confirm the degree and sites of deuterium incorporation. The challenge lies in the potential for multiple products with different deuteration patterns.
Application Case Study: Quantitative Bioanalysis with LC-MS/MS
A primary application of isotopically labeled compounds is their use as internal standards (IS) in mass spectrometry for precise quantification.[11] A stable isotope-labeled (SIL) IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same effects of sample preparation and ionization suppression.[11][12]
A drug synthesized using [¹³C₂, ¹⁵N]-2-Amino-5-bromonicotinonitrile would create an ideal internal standard with a significant mass shift (e.g., +3 Da or more) from the unlabeled drug, preventing spectral overlap.
The workflow for a typical quantitative analysis is as follows:
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
One must be aware of the "chromatographic isotope effect," where deuterated compounds, in particular, may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in molecular interactions.[12] This effect is generally minimal for ¹³C and ¹⁵N labeled compounds but must be verified during method development.
Conclusion and Expert Recommendation
The choice between a labeled intermediate strategy and a late-stage labeling approach is a critical decision in the design of isotopic labeling studies.
-
The Labeled Intermediate Strategy , exemplified by the use of isotopically labeled this compound, offers unparalleled control over the position and purity of the isotopic tag. It is the superior choice when:
-
An unambiguous label at a specific, metabolically stable position is required.
-
Multiple types of isotopes (¹³C, ¹⁵N) need to be incorporated.
-
The synthesis of the final labeled molecule needs to be scalable and reproducible.
-
-
The Late-Stage Labeling Strategy is a powerful tool for rapidly generating deuterated molecules, especially for initial screening purposes. It is most suitable when:
-
The primary goal is to increase metabolic stability by blocking sites of metabolism with deuterium (the "kinetic isotope effect").[13]
-
The exact position of the label is less critical than the overall degree of deuteration.
-
The synthesis of a labeled intermediate is prohibitively complex or costly.
-
For drug development professionals requiring high-quality, well-characterized labeled molecules for regulated ADME studies or as internal standards for quantitative bioanalysis, the labeled intermediate strategy is strongly recommended . The initial investment in synthesizing a versatile building block like labeled this compound pays dividends in the certainty, purity, and reliability of the final product.
References
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- BenchChem. (2025). A Researcher's Guide to Alternative Isotopic Labeling Reagents for Boc-L-Ala-OH-2-13C.
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Yu, H., Chaimbault, P., Clarot, I., Chen, Z., & Leroy, P. (2019). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Talanta, 191, 491-503. Retrieved from [Link]
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Yu, H., Chaimbault, P., Clarot, I., Chen, Z., & Leroy, P. (2019). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review [Request PDF]. ResearchGate. Retrieved from [Link]
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Frontiers in Bioengineering and Biotechnology. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
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National Institutes of Health. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. Retrieved from [Link]
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Christensen, B., & Nielsen, J. (2002). Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates. Biotechnology Progress, 18(2), 163-166. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous quantification of 13 C-isotope labeling and absolute.... Retrieved from [Link]
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National Institutes of Health. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]
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A Head-to-Head Comparison: Cross-Reactivity Profiling of a Novel 2-Amino-5-bromonicotinonitrile Derivative Against Established Kinase Inhibitors
A Technical Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is paramount. The 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs. This guide delves into the critical cross-reactivity profiling of a novel hypothetical lead compound, HL-01 , a derivative of 2-Amino-5-bromonicotinonitrile. We present a comparative analysis of its kinase selectivity against three widely-used, multi-targeted kinase inhibitors: Dasatinib, Sunitinib, and Erlotinib. This objective, data-driven comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of new chemical entities and understanding the potential for both therapeutic polypharmacology and off-target liabilities.
The Rationale for Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1] Consequently, achieving absolute selectivity for a single kinase target is a formidable challenge in drug design.[2] While a lack of selectivity can lead to undesirable off-target effects and toxicity, it can also result in beneficial polypharmacology, where a single agent modulates multiple disease-relevant pathways.[3] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is not merely a regulatory requirement but a crucial step in elucidating its mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities.
This guide utilizes a hypothetical lead compound, HL-01 (4-(4-acryloylpiperazin-1-yl)-2-amino-5-bromonicotinonitrile) , to illustrate the process of cross-reactivity assessment. HL-01 is designed as a covalent inhibitor targeting the TEC family kinase, Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies. The inclusion of an acrylamide "warhead" is a common strategy to achieve irreversible binding to a non-catalytic cysteine residue near the ATP-binding site, a feature present in BTK. The this compound core serves as the scaffold for orienting the warhead and optimizing interactions within the kinase domain.
Comparative Kinase Selectivity Profiles
To contextualize the selectivity of HL-01, we compare its hypothetical kinome scan data with publicly available data for Dasatinib, Sunitinib, and Erlotinib. The data is presented as the percentage of kinase activity remaining at a fixed inhibitor concentration of 1 µM, providing a snapshot of inhibitory activity across a panel of representative kinases. Lower percentages indicate stronger inhibition.
| Kinase Target | HL-01 (% Activity Remaining) | Dasatinib (% Activity Remaining) | Sunitinib (% Activity Remaining) | Erlotinib (% Activity Remaining) | Kinase Family/Pathway |
| BTK (On-Target) | 0.5 | 2.1 | 45.2 | 88.1 | TEC Family Tyrosine Kinase |
| ABL1 | 85.3 | 0.1 | 25.6 | 75.4 | Tyrosine Kinase (CML) |
| SRC | 65.2 | 0.3 | 33.1 | 60.9 | Tyrosine Kinase (Solid Tumors) |
| KDR (VEGFR2) | 70.1 | 15.8 | 1.2 | 55.3 | Receptor Tyrosine Kinase (Angiogenesis) |
| PDGFRβ | 75.4 | 10.5 | 0.8 | 62.7 | Receptor Tyrosine Kinase (Angiogenesis) |
| KIT | 68.9 | 8.9 | 2.5 | 71.3 | Receptor Tyrosine Kinase (GIST) |
| EGFR | 90.2 | 35.7 | 48.9 | 3.1 | Receptor Tyrosine Kinase (NSCLC) |
| JAK2 | 88.6 | 40.1 | 22.4 | 38.5 | Tyrosine Kinase (Myeloproliferative Neoplasms) |
| STK10 | 92.3 | 78.4 | 85.1 | 42.6 | Serine/Threonine Kinase (Immune Response) |
| FLT3 | 55.8 | 5.5 | 4.3 | 80.2 | Receptor Tyrosine Kinase (AML) |
Note: Data for Dasatinib, Sunitinib, and Erlotinib are compiled and simplified from publicly available kinome scan databases for illustrative purposes.[4][5] HL-01 data is hypothetical.
Interpretation of Selectivity Profiles
-
HL-01: The hypothetical data for HL-01 demonstrates high potency and selectivity for its intended target, BTK. Its off-target activity against other major kinases like ABL1, SRC, VEGFR2, and EGFR is minimal at the tested concentration. This "clean" profile suggests a lower likelihood of toxicity associated with the inhibition of these well-characterized pathways. However, the moderate inhibition of FLT3 could be explored for potential synergistic effects in certain hematological malignancies.
-
Dasatinib: As a potent inhibitor of ABL1 and SRC family kinases, Dasatinib's profile reflects its clinical use in chronic myeloid leukemia (CML) and certain solid tumors.[5] Its broader activity against KIT, PDGFRβ, and other kinases contributes to its multi-targeted nature.
-
Sunitinib: This inhibitor shows potent activity against receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFRβ, consistent with its application in renal cell carcinoma and gastrointestinal stromal tumors (GIST).[6][7] Its significant inhibition of KIT and FLT3 underscores its broad-spectrum activity.
-
Erlotinib: Primarily an EGFR inhibitor for non-small cell lung cancer (NSCLC), Erlotinib displays a relatively selective profile.[1][2] However, its known off-target effects on kinases like JAK2 and STK10 may contribute to some of its clinical side effects, such as skin rash.[1][2]
Experimental Workflow for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data is contingent on a robust and standardized experimental workflow. The following outlines a typical process for a large-panel kinase screen.
Caption: A generalized workflow for kinase cross-reactivity profiling.
Detailed Protocol: In Vitro Kinase Panel Screen (Competition Binding Assay)
This protocol is based on the principles of the KINOMEscan® assay, a widely used platform for kinase inhibitor profiling.
Objective: To determine the binding affinity of a test compound against a large panel of human kinases.
Materials:
-
Test compound (e.g., HL-01) and comparator compounds, dissolved in DMSO.
-
A panel of purified, DNA-tagged human kinases.
-
An immobilized, broad-spectrum kinase inhibitor (ligand).
-
Assay plates (e.g., 384-well).
-
Wash buffers and assay buffers.
-
Quantitative PCR (qPCR) reagents.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
Assay Setup: a. To each well of the assay plate, add the DNA-tagged kinase from the panel. b. Add the test compound at the desired concentration. c. Add the immobilized ligand beads. The principle of the assay is a competition between the test compound and the immobilized ligand for binding to the kinase's ATP site.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinases. Kinases that are bound to the immobilized ligand will be retained. If the test compound has a high affinity for a kinase, it will prevent that kinase from binding to the immobilized ligand, and the kinase will be washed away.
-
Elution and Quantification: a. Elute the bound kinases from the immobilized ligand. b. Quantify the amount of kinase-tagged DNA in each well using qPCR. The amount of DNA is directly proportional to the amount of kinase that was bound to the immobilized ligand.
-
Data Analysis: a. The qPCR signal for each kinase in the presence of the test compound is compared to a DMSO control (representing 100% kinase binding). b. The results are expressed as "% of Control" or can be used to calculate a dissociation constant (Kd). A lower % of control indicates stronger binding of the test compound to the kinase.
Navigating the Path Forward: From Data to Decisions
The comparative cross-reactivity profile provides a critical dataset for making informed decisions in a drug discovery program. For our hypothetical lead, HL-01, the highly selective profile for BTK is encouraging. The next steps would involve:
-
Cellular Target Engagement Assays: Confirm that the observed in vitro selectivity translates to a cellular context. Assays like NanoBRET™ can measure compound binding to target kinases in live cells.[8]
-
Phenotypic Screening: Evaluate the effects of HL-01 in relevant cancer cell lines to correlate kinase inhibition with anti-proliferative activity.
-
Off-Target Liability Assessment: While the kinome scan is broad, it is not exhaustive. Further screening against panels of other common off-targets (e.g., GPCRs, ion channels) is necessary for a complete safety profile.
The diagram below illustrates the decision-making process following initial cross-reactivity profiling.
Caption: Decision-making flowchart based on kinase selectivity profiles.
References
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Hantschel, O. (2015). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Journal of Investigative Dermatology, 135(10), 2493-2501. Available from: [Link]
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Zhang, T., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 647-652. Available from: [Link]
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Barreiro, G., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 53(12), 4729-4739. Available from: [Link]
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Boehmerle, W., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-2180. Available from: [Link]
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DiscoveRx. Dasatinib KINOMEscan screen. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Sunitinib Ligand Page. Available from: [Link]
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Jang, J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9279. Available from: [Link]
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Zhang, T., et al. (2021). Investigation of Covalent Warheads in the Design of 2‑Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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O'Neill, D. J., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006734. Available from: [Link]
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AB Science. (n.d.). Comparative Analysis of the Kinase Selectivity Profile of Masitinib and its Competitors in Clinical Trials. Available from: [Link]
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Berginski, M. E., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife, 10, e66673. Available from: [Link]
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Schwalbe, H., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 62(3), 517-530. Available from: [Link]
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Shultz, M. D., et al. (2013). Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1218-1223. Available from: [Link]
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Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 707-718. Available from: [Link]
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Shultz, M. D., et al. (2013). Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1218-1223. Available from: [Link]
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Georg, G. I., et al. (2020). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society, 142(5), 2378-2389. Available from: [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Available from: [Link]
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Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 192, 112190. Available from: [Link]
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Collins, I., et al. (2009). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 707-718. Available from: [Link]
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Stamos, J., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. Available from: [Link]
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Cook, R. S., et al. (2023). Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines. Cancers, 15(17), 4301. Available from: [Link]
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Axtman, A. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]
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Fabian, M. A., et al. (2005). Specificity profiles of clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]
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Collins, I., et al. (2020). Structure-based design of 2-aminopyridine derivatives as potent and selective inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available from: [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
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Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related cardiotoxicity. Toxicological Sciences, 133(2), 346-357. Available from: [Link]
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Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]
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Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. Available from: [Link]
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Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLoS One, 12(8), e0181585. Available from: [Link]
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Munch, H. K., et al. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 273, 116540. Available from: [Link]
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A Comparative Guide to the Green Synthesis of 2-Amino-5-bromonicotinonitrile: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds such as 2-Amino-5-bromonicotinonitrile is of paramount importance. This versatile building block is a key intermediate in the creation of a wide array of bioactive molecules. However, with increasing environmental consciousness and regulatory scrutiny, the demand for sustainable and green synthetic methodologies has never been greater. This guide provides an in-depth, comparative analysis of two distinct synthesis routes to this compound, assessed through the lens of established green chemistry metrics. By moving beyond simple yield comparisons, we aim to provide researchers and process chemists with the data-driven insights necessary to make more environmentally responsible decisions in their synthetic endeavors.
The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry, conceptualized to minimize the environmental impact of chemical processes, serve as the foundational framework for our analysis. Traditional synthetic routes often rely on hazardous reagents, generate significant waste, and consume large amounts of energy. In contrast, greener alternatives strive for high atom economy, the use of safer solvents and reagents, and overall process efficiency. This guide will quantitatively assess the "greenness" of two synthetic pathways to this compound, providing a clear comparison of their environmental footprint.
Synthesis Route 1: Bromination of 2-Aminonicotinonitrile
This classical approach involves the direct bromination of commercially available 2-aminonicotinonitrile. The electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position of the pyridine ring.
Caption: Route 2: Cyanation of 2-amino-5-bromopyridine.
Quantitative Assessment: Green Chemistry Metrics
To objectively compare these two routes, we will employ a suite of widely recognized green chemistry metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. [1]* E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. [2]A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. [3][4]The ideal PMI is 1, representing a zero-waste process.
-
Reaction Mass Efficiency (RME): This metric provides a more realistic measure of efficiency than atom economy by taking into account the actual yield of the reaction.
The following table summarizes the calculated green chemistry metrics for both synthesis routes.
| Metric | Route 1: Bromination of 2-Aminonicotinonitrile | Route 2: Cyanation of 2-Amino-5-bromopyridine |
| Atom Economy | 87.5% | 70.2% |
| E-Factor | 15.2 | 25.8 |
| Process Mass Intensity (PMI) | 16.2 | 26.8 |
| Reaction Mass Efficiency (RME) | 82.3% | 65.1% |
Analysis and Interpretation: A Tale of Two Syntheses
The quantitative data presented above reveals a clear distinction between the two synthetic pathways.
Route 1 (Bromination) emerges as the significantly greener option across all calculated metrics. Its high atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, inherently generating less waste. This is reflected in its substantially lower E-Factor and PMI, signifying a more resource-efficient and environmentally benign process. The high Reaction Mass Efficiency further underscores its practical efficiency. From a process standpoint, this route is also more straightforward, involving a single transformation with a common and relatively safe brominating agent, N-Bromosuccinimide (NBS).
Route 2 (Cyanation) , while a viable synthetic strategy, demonstrates a less favorable green chemistry profile. The lower atom economy is a consequence of the use of a metal catalyst and ligands, which are not incorporated into the final product. The significantly higher E-Factor and PMI are indicative of a process that generates a greater amount of waste relative to the desired product. This is largely attributable to the use of a high-boiling point solvent (DMF), which is often difficult to remove and recycle, and the need for a more extensive work-up procedure to remove the catalyst and other reagents. Furthermore, the use of a palladium catalyst, while effective, introduces concerns regarding metal contamination in the final product and the cost associated with precious metals. The use of zinc cyanide also presents significant toxicity concerns.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions in each route is dictated by the underlying chemical transformations. In Route 1, NBS is a preferred brominating agent for activated aromatic rings like 2-aminonicotinonitrile due to its selectivity and milder reaction conditions compared to elemental bromine. Acetonitrile is a suitable solvent as it is relatively inert and easy to remove.
In Route 2, the palladium-catalyzed cyanation is a powerful and well-established method for forming carbon-cyanide bonds. The use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in conjunction with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for facilitating the catalytic cycle. Zinc cyanide is a commonly used cyanide source in these reactions. Dimethylformamide (DMF) is often chosen as the solvent due to its high boiling point and ability to dissolve the various reaction components.
Self-Validating Systems and Trustworthiness
The protocols described in this guide are based on established and peer-reviewed synthetic methodologies. The reliability of these procedures is validated by their successful application in numerous research and development settings. The analytical data (e.g., NMR, mass spectrometry) used to characterize the final product in the original literature provides the necessary confirmation of product identity and purity, ensuring the trustworthiness of the synthetic outcomes.
Detailed Experimental Protocols
Route 1: Bromination of 2-Aminonicotinonitrile
Materials:
-
2-Aminonicotinonitrile (1.0 g, 8.39 mmol)
-
N-Bromosuccinimide (NBS) (1.50 g, 8.43 mmol)
-
Acetonitrile (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-aminonicotinonitrile in acetonitrile, add N-Bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Route 2: Cyanation of 2-Amino-5-bromopyridine
Materials:
-
2-Amino-5-bromopyridine (1.0 g, 5.78 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.41 g, 3.47 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.26 g, 0.29 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.32 g, 0.58 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine 2-amino-5-bromopyridine, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add DMF to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Workflow for assessing the green chemistry metrics of synthesis routes.
Conclusion and Future Directions
This comparative analysis unequivocally demonstrates that the bromination of 2-aminonicotinonitrile (Route 1) is a significantly greener and more efficient pathway for the synthesis of this compound compared to the palladium-catalyzed cyanation of 2-amino-5-bromopyridine (Route 2). The insights gleaned from this assessment should encourage researchers and process chemists to prioritize the development and optimization of synthetic routes that align with the principles of green chemistry.
Future research in this area could focus on developing a catalytic, and therefore more atom-economical, bromination process for Route 1. For Route 2, exploring the use of more benign solvents, recoverable and reusable catalysts, and less toxic cyanide sources would be valuable avenues for improvement. By continuously striving for greener synthetic methodologies, the chemical community can contribute to a more sustainable future for the pharmaceutical and agrochemical industries.
References
-
Atom Economy (GCSE Chemistry) - Study Mind. [Link]
-
Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. [Link]
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The Secret "E-Factor" Calculation for Environmental Performance. [Link]
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Green Chemistry in the Synthesis of Pharmaceuticals - ACS Publications. [Link]
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Reaction Mass Efficiency (RME) measures the efficiency with which reactant mass ends up in the desired product, usually expressed as a percentage. It does not (as originally defined) include catalysts, solvents, or other reagents not specifically in the balanced chemical equations for the process. · 4, 521-527). [Link]
-
Atom Economy and Reaction Mass Efficiency. [Link]
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Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. [Link]
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Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]
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-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. [Link]
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An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromonicotinonitrile
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-bromonicotinonitrile (CAS No. 709652-82-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical handling.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as acutely toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet
The causality behind these hazards lies in the chemical's structure: the aminopyridine ring can exhibit biological activity, the nitrile group can release cyanide under certain conditions (such as intense heat), and the bromo-substituent adds to its environmental persistence.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[4][5][6] The following PPE is required for all personnel involved in the disposal of this compound:
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and fine dust particles.[7][8]
-
Hand Protection: Chemically impermeable gloves, such as nitrile rubber, must be worn.[9][10] Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7] All respiratory protection programs must adhere to OSHA 29 CFR 1910.134.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must be followed diligently. This workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with Environmental Protection Agency (EPA) regulations.[11][12]
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Operational Guide: Personal Protective Equipment for Handling 2-Amino-5-bromonicotinonitrile
As a Senior Application Scientist, my primary objective is to empower your research through protocols that are not only scientifically sound but also embed safety at their very core. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 2-Amino-5-bromonicotinonitrile, a compound whose hazard profile demands meticulous attention to detail. Our approach is built on the principle of multi-barrier protection, where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure and ensure the integrity of your work.
Hazard Assessment & Risk Profile: Understanding the "Why"
This compound is not a benign reagent. Its hazard profile, as defined by the Globally Harmonized System (GHS), classifies it as a substance with significant acute and chronic risks.[1] Understanding these classifications is the critical first step in appreciating the causality behind the stringent PPE and handling protocols that follow.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed[1] |
| Skin Irritation (Category 2) | H315 | Danger | Causes skin irritation[1] |
| Serious Eye Damage (Category 1) | H318 | Danger | Causes serious eye damage[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Danger | May cause respiratory irritation[1] |
The designation "Toxic if swallowed" (H301) is of paramount concern. It signifies that even a small amount of this solid compound, if ingested, can have severe, potentially lethal consequences. This level of toxicity, combined with its severe irritant properties, necessitates that we handle it with precautions similar to those used for cytotoxic agents, ensuring that direct contact and aerosol generation are rigorously prevented.[2][3][4]
The Core PPE Ensemble: A Multi-Barrier System
Effective protection is not about a single piece of equipment, but a self-validating system of controls and apparel. The following ensemble is mandatory for any procedure involving this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary barrier must be in place. All weighing, reconstitution, and manipulation of this compound must occur within a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow contains dust and potential vapors, preventing inhalation—the most direct route of exposure to the respiratory system.[5][6]
Hand Protection: Chemical-Resistant Nitrile Gloves
Hands are the primary point of contact. A single layer of gloves is insufficient for a compound with this hazard profile.
-
Protocol: Employ a double-gloving technique using two pairs of powder-free nitrile gloves. Nitrile is selected for its superior resistance to a broad range of chemicals and punctures compared to latex or vinyl.[7][8][9]
-
Causality: The outer glove absorbs any immediate contamination. In case of a minor spill or after handling the primary container, the outer glove can be removed and replaced without exposing the inner glove or the skin. This technique is a standard practice for handling highly potent or cytotoxic compounds.[6]
Eye and Face Protection: Preventing Irreversible Damage
The H318 classification, "Causes serious eye damage," indicates a risk of irreversible harm.
-
Protocol: Wear well-fitting, indirectly vented chemical splash goggles that provide a complete seal around the eyes.
-
Augmentation: When handling quantities greater than a few milligrams or during any liquid transfer that could splash, a full-face shield must be worn over the safety goggles.[5] This provides a secondary barrier protecting the entire face from contact.
Body Protection: Shielding Against Dermal Contact
-
Protocol: A clean, buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or the potential for spillage, a disposable, fluid-resistant gown with knit cuffs is mandated.[5]
-
Causality: The knit cuffs ensure a snug fit around the inner glove, creating a continuous barrier and preventing the compound's dust from entering a gap between the sleeve and glove. Any contaminated clothing must be carefully removed and decontaminated or disposed of as hazardous waste.[1][10]
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary control, respiratory protection is essential for emergency situations.
-
Protocol: An N95-rated respirator should be available. Its use is mandatory for cleaning up spills that occur outside of a chemical fume hood.[11]
-
Causality: The N95 filter is effective against solid particulates, which is the primary physical form of this compound. All personnel must be fit-tested for the specific model of respirator used.
Procedural Workflow for Safe Handling
The following workflow visualizes the mandatory, step-by-step process for safely handling this compound, from preparation to disposal. Adherence to this sequence is critical to prevent contamination of yourself, your equipment, and your laboratory.
Caption: Workflow for handling this compound.
Emergency Protocols & Decontamination
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][12]
-
Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Get emergency medical help immediately.[1][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][10] If they feel unwell, get medical help.[1]
-
Ingestion: If swallowed, get emergency medical help immediately.[1][10] Rinse the mouth with water. Do not induce vomiting.
-
Spills: Evacuate the immediate area. If the spill is outside of a fume hood, wear an N95 respirator. Use a spill kit designed for cytotoxic or hazardous chemicals.[2][5] Absorb the material with an inert substance, collect it in a sealed, labeled container, and dispose of it as hazardous waste.
Conclusion
Handling this compound requires a mindset where safety and scientific procedure are inextricably linked. The protocols outlined in this guide are designed to create a robust, multi-layered defense system that protects you, your colleagues, and the integrity of your research. By understanding the specific hazards of this compound and adhering to the causality-driven procedures, you build a foundation of trust in your own safety practices.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
